molecular formula C10H18N2O2 B592134 tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate CAS No. 1638767-25-5

tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate

Cat. No.: B592134
CAS No.: 1638767-25-5
M. Wt: 198.26 g/mol
InChI Key: WDWZFRPJPZEOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate (CAS RN: 1638767-25-5) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C10H18N2O2 and a molecular weight of 198.27 g/mol, is characterized by its white to light yellow crystalline appearance and a melting point of 120 to 124 °C . It is supplied with a purity of >98.0% as confirmed by GC and nonaqueous titration methods . Its primary research value stems from its role as a critical synthetic precursor for novel bioactive molecules. Specifically, its unique bicyclo[1.1.1]pentyl core is utilized in the synthesis of 2BAct, a potent and selective activator of the eukaryotic initiation factor 2B (eIF2B) . eIF2B is a central regulator of the Integrated Stress Response (ISR), and its modulation is a promising therapeutic strategy for conditions like Vanishing White Matter (VWM) disease, a severe neurological disorder . Research has demonstrated that small-molecule activators derived from this scaffold can penetrate the central nervous system, attenuate maladaptive stress signaling, and prevent pathology in disease models, highlighting the compound's importance in developing potential treatments for neurodegenerative and other stress-related diseases . As a Boc-protected diamine, this compound is air-sensitive and should be stored under inert gas in a cool, dark place . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-8(2,3)14-7(13)12-10-4-9(11,5-10)6-10/h4-6,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWZFRPJPZEOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-25-5
Record name tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of tert-butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate, a critical building block in contemporary medicinal chemistry. The unique rigid, three-dimensional structure of the bicyclo[1.1.1]pentane (BCP) core has positioned this compound as a valuable bioisostere for aromatic rings, offering significant advantages in optimizing the physicochemical and pharmacokinetic properties of drug candidates. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant chemical transformations and concepts to serve as a practical resource for researchers in the field.

Introduction

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling structural motif in drug design, offering a saturated, rigid framework that can mimic the spatial arrangement of a 1,4-disubstituted phenyl ring.[1][2] This non-classical bioisostere provides a means to "escape from flatland," a strategy in medicinal chemistry focused on increasing the three-dimensionality of drug candidates to improve properties such as solubility, metabolic stability, and target engagement, while reducing non-specific binding.[1][2] this compound is a key bifunctional building block that provides a convenient handle for incorporating the BCP core into a wide range of molecular architectures. One of the amino groups is protected with a tert-butoxycarbonyl (Boc) group, allowing for selective functionalization of the free amine.

Structure and Properties

The structure of this compound is characterized by the highly strained and rigid BCP cage. The two bridgehead carbons (C1 and C3) are substituted with an amino group and a Boc-protected amino group, respectively.

Physicochemical Properties

The BCP core imparts distinct physicochemical properties that are advantageous in drug design compared to a traditional phenyl ring.

PropertyThis compoundPhenyl Ring (for comparison)
Molecular Formula C10H18N2O2[3]C6H6
Molecular Weight 198.27 g/mol [4]78.11 g/mol
Physical Form SolidLiquid
Boiling Point 288.9 ± 39.0 °C at 760 mmHg80.1 °C
Melting Point 120.0 to 124.0 °C[5]5.5 °C
Solubility Generally higher in aqueous media than phenyl analogues[1][6]Low in water
Lipophilicity (cLogP) BCP derivatives generally have lower lipophilicity than their phenyl counterparts.[7]Higher lipophilicity
Metabolic Stability The saturated BCP core is more resistant to oxidative metabolism (e.g., by CYP450 enzymes) compared to aromatic rings.[1][8]Susceptible to aromatic oxidation.
Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of this compound.

Spectroscopy Data
¹H NMR While a detailed spectrum with coupling constants is not readily available in the public domain, the spectrum is expected to show a characteristic singlet for the six bridgehead protons of the BCP core and a singlet for the nine protons of the tert-butyl group.
¹³C NMR (126 MHz, CDCl₃) δ = 154.9, 79.4, 55.4, 41.5, 28.4 ppm[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be prepared on a large scale from [1.1.1]propellane.[8] The dicarboxylic acid is then converted to the diamine, which is subsequently mono-protected.

Synthesis of Bicyclo[1.1.1]pentane-1,3-diamine

A common route to bicyclo[1.1.1]pentane-1,3-diamine involves a Hofmann or Curtius rearrangement from the corresponding dicarboxamide or diacyl azide, which are derived from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[9]

Experimental Protocol: Mono-Boc Protection of Bicyclo[1.1.1]pentane-1,3-diamine

This protocol is a general method for the selective mono-Boc protection of diamines and can be adapted for bicyclo[1.1.1]pentane-1,3-diamine.[2][10]

Materials:

  • Bicyclo[1.1.1]pentane-1,3-diamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous methanol (MeOH)

  • Trimethylsilyl chloride (Me₃SiCl) or another suitable acid source

  • Sodium hydroxide (NaOH) solution (2N)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve bicyclo[1.1.1]pentane-1,3-diamine (1 equivalent) in anhydrous methanol and cool the solution to 0 °C under an inert atmosphere.

  • Slowly add freshly distilled trimethylsilyl chloride (1 equivalent) dropwise. A white precipitate of the mono-hydrochloride salt of the diamine is expected to form.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add water (a small amount) followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Boc₂O and di-protected by-product.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the product into dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by column chromatography if necessary.

G General Workflow for the Synthesis of this compound cluster_0 Starting Material Preparation cluster_1 Diamine Synthesis cluster_2 Mono-Boc Protection Propellane [1.1.1]Propellane BCP_Dicarboxylic_Acid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Propellane->BCP_Dicarboxylic_Acid [1] BCP_Diamine Bicyclo[1.1.1]pentane- 1,3-diamine BCP_Dicarboxylic_Acid->BCP_Diamine Curtius or Hofmann Rearrangement [2] Target_Compound tert-Butyl (3-aminobicyclo[1.1.1]pentan- 1-yl)carbamate BCP_Diamine->Target_Compound Boc2O, Base [3]

Caption: Synthetic pathway to the target compound.

Applications in Drug Discovery

The unique structural and physicochemical properties of the BCP core make this compound a highly valuable building block in drug discovery.

Bioisosteric Replacement of Phenyl Rings

The primary application of the BCP scaffold is as a bioisostere for a 1,4-disubstituted phenyl ring. This substitution can lead to significant improvements in a compound's drug-like properties.

Advantages of BCP over a Phenyl Ring:

  • Improved Solubility: The higher sp³ character of the BCP core generally leads to better aqueous solubility.[1][6]

  • Enhanced Metabolic Stability: The saturated nature of the BCP scaffold makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][8]

  • Reduced Non-Specific Binding: BCP-containing compounds often exhibit lower non-specific binding to off-target proteins.[1]

  • Novelty and Patentability: The use of the BCP core can lead to novel chemical entities with distinct intellectual property profiles.

G Bioisosteric Replacement of a Phenyl Ring with a BCP Core cluster_0 Properties of Phenyl Analogue cluster_1 Improved Properties of BCP Analogue Phenyl_Compound Drug Candidate with Phenyl Ring BCP_Compound Analogue with BCP Core Phenyl_Compound->BCP_Compound Bioisosteric Replacement Low_Solubility Lower Solubility Phenyl_Compound->Low_Solubility Metabolic_Lability Metabolic Lability Phenyl_Compound->Metabolic_Lability High_Lipophilicity Higher Lipophilicity Phenyl_Compound->High_Lipophilicity High_Solubility Improved Solubility BCP_Compound->High_Solubility Metabolic_Stability Enhanced Metabolic Stability BCP_Compound->Metabolic_Stability Lower_Lipophilicity Lower Lipophilicity BCP_Compound->Lower_Lipophilicity

Caption: Advantages of BCP as a phenyl bioisostere.

Role in Proteolysis Targeting Chimeras (PROTACs)

This compound and its derivatives are also utilized as rigid linkers in the design of Proteolysis Targeting Chimeras (PROTACs).[4][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase. The rigidity of the BCP core can provide better control over the ternary complex formation, potentially leading to more potent and selective degraders.

G Role of BCP Linker in a PROTAC cluster_0 PROTAC Action Target_Ligand Warhead (binds to target protein) BCP_Linker Rigid BCP Linker (derived from tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate) Target_Ligand->BCP_Linker E3_Ligand E3 Ligase Ligand BCP_Linker->E3_Ligand Ternary_Complex Formation of Ternary Complex (Target-PROTAC-E3 Ligase) Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: BCP as a rigid linker in PROTAC design.

Conclusion

This compound is a versatile and valuable building block for the modern medicinal chemist. Its ability to serve as a rigid, three-dimensional bioisostere for the phenyl ring provides a powerful tool for overcoming common challenges in drug development, such as poor solubility and metabolic instability. Furthermore, its application as a rigid linker in PROTACs highlights its growing importance in emerging therapeutic modalities. This technical guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their drug discovery programs.

References

tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate CAS number 1638767-25-5

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1638767-25-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate, a key building block in modern medicinal chemistry. The bicyclo[1.1.1]pentane (BCP) core is increasingly utilized as a bioisostere for phenyl rings and other rigid scaffolds to improve the physicochemical properties of drug candidates. This document details the compound's properties, synthesis, and applications, offering practical guidance for its use in research and development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. Its rigid, three-dimensional structure makes it a valuable scaffold for introducing specific spatial arrangements in molecules.

PropertyValueSource
CAS Number 1638767-25-5Multiple Sources
Molecular Formula C₁₀H₁₈N₂O₂[1][2][3]
Molecular Weight 198.27 g/mol [1]
Appearance White to light yellow powder/crystal[1][4]
Melting Point 122 °C[1]
Boiling Point 288.9 ± 39.0 °C (Predicted)[1][5]
Density 1.14 ± 0.1 g/cm³ (Predicted)[1]
Purity Typically >97%[2][5]
Storage 4°C or -20°C, under inert atmosphere[5][6]
Solubility Soluble in organic solvents such as methanol, DMSO, and DMF.General Knowledge

Synthesis Workflow

The synthesis of this compound is a multi-step process that typically begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The following diagram illustrates a common synthetic route.

G cluster_0 Synthesis of Precursors cluster_1 Final Synthesis Step Bicyclo[1.1.1]pentane-1,3-dicarboxylic_Acid Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Mono-methyl_ester 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid Bicyclo[1.1.1]pentane-1,3-dicarboxylic_Acid->Mono-methyl_ester Methanol, SOCl₂ N-Boc_amino_acid 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid Mono-methyl_ester->N-Boc_amino_acid 1. DPPA, Et₃N, t-BuOH 2. Hydrolysis Target_Compound This compound N-Boc_amino_acid->Target_Compound Curtius Rearrangement (e.g., DPPA, heat)

Caption: Synthetic pathway to the target compound.

Experimental Protocols

The following protocols are based on established literature procedures and provide a general guideline for the synthesis of this compound and its application in further synthesis.

Protocol 1: Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid

This protocol is adapted from the multigram synthesis described by Ripenko et al.

Step 1: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

  • To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol (approx. 6.4 M), add thionyl chloride (3.0 eq) dropwise at a temperature between 20-40 °C.

  • Stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by filtration through silica gel to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Step 2: Curtius Rearrangement and Boc-protection

  • Dissolve the mono-methyl ester from Step 1 (1.0 eq) in tert-butanol (approx. 0.23 M).

  • Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq) to the solution.

  • Heat the mixture at 85 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • The resulting intermediate ester is then hydrolyzed using standard conditions (e.g., LiOH in THF/water) to afford 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.

Protocol 2: Synthesis of this compound

This protocol describes a general procedure for the Curtius rearrangement of the N-Boc protected amino acid.

  • To a solution of 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in an inert solvent such as toluene or dioxane, add diphenylphosphoryl azide (DPPA) (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) until the evolution of nitrogen gas ceases.

  • During the reaction, the acyl azide intermediate rearranges to an isocyanate.

  • To obtain the primary amine, the isocyanate can be hydrolyzed by adding an aqueous acid (e.g., HCl) or base (e.g., NaOH) to the reaction mixture and stirring until the carbamate is cleaved.

  • Alternatively, to directly obtain the Boc-protected amine, the isocyanate can be trapped with a suitable alcohol under appropriate conditions, though in this case, the starting material is already Boc-protected. For the formation of the target compound, the isocyanate is typically hydrolyzed to the amine, which is then isolated.

Protocol 3: Application in Amide Coupling

This protocol illustrates a typical use of the title compound in the synthesis of more complex molecules, such as in the development of PROTACs or other drug candidates.

G Target_Compound This compound Amide_Product Amide Product Target_Compound->Amide_Product Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Amide_Product Coupling_Reagents Coupling Reagents (e.g., HATU, DIPEA) Coupling_Reagents->Amide_Product

Caption: General workflow for amide bond formation.

  • Dissolve the carboxylic acid of interest (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a peptide coupling reagent, for example, HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for a few minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0-1.2 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is typically worked up by dilution with an organic solvent, washing with aqueous solutions (e.g., NaHCO₃, brine), drying the organic phase, and concentrating.

  • The crude product is then purified by column chromatography on silica gel.

Safety Information

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.

For more detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[7]

Applications in Drug Discovery

The bicyclo[1.1.1]pentane (BCP) scaffold is a non-classical bioisostere of the phenyl ring, offering several advantages in drug design:

  • Improved Physicochemical Properties: Replacement of a phenyl ring with a BCP moiety can lead to increased solubility, reduced lipophilicity, and improved metabolic stability.[8]

  • Three-Dimensionality: The rigid, linear geometry of the 1,3-disubstituted BCP core allows for precise control over the spatial orientation of substituents, which can be crucial for optimizing interactions with biological targets.[8]

  • Novel Chemical Space: The use of BCP scaffolds enables the exploration of novel chemical space, potentially leading to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

This compound is a versatile building block for introducing the BCP motif into drug candidates. The free amine provides a handle for further functionalization, while the Boc-protected amine allows for orthogonal chemical strategies. This compound is particularly useful in the synthesis of linkers for PROTACs and other targeted protein degraders.[9]

References

Bicyclo[1.1.1]pentane: A Technical Guide to a Superior Phenyl Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance the physicochemical and pharmacokinetic properties of drug candidates is paramount. The bicyclo[1.1.1]pentane (BCP) core has emerged as a highly valuable, three-dimensional bioisostere for the ubiquitous para-substituted phenyl ring. This technical guide provides an in-depth overview of the core attributes of BCP, presenting a compelling case for its adoption in drug design. By replacing the flat, aromatic phenyl group with the saturated, rigid BCP cage, researchers can often achieve significant improvements in aqueous solubility, metabolic stability, and passive permeability, while maintaining or even enhancing biological activity. This document consolidates key quantitative data, details essential experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding of the application of BCP as a phenyl bioisostere.

Introduction

The phenyl ring is a foundational structural motif in a vast number of approved drugs.[1] However, its aromaticity and planarity can contribute to undesirable properties, including poor solubility and susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1] Bioisosteric replacement is a powerful strategy in drug design to mitigate these liabilities. Bicyclo[1.1.1]pentane has gained significant traction as a non-classical bioisostere of the 1,4-disubstituted phenyl ring due to its unique geometric and electronic properties.[2][3] The BCP cage mimics the linear trajectory of a para-substituted phenyl ring, effectively acting as a rigid spacer, but its sp³-rich, non-aromatic nature confers a distinct and often advantageous physicochemical profile.[4][5]

Physicochemical and Pharmacokinetic Advantages of BCP

The substitution of a phenyl ring with a BCP moiety can lead to substantial improvements in key drug-like properties. These enhancements are critical for the successful development of orally bioavailable and metabolically robust drug candidates.

Enhanced Solubility

A frequent challenge in drug development is the poor aqueous solubility of aromatic compounds, which can limit oral absorption. The replacement of a planar phenyl ring with a three-dimensional, less lipophilic BCP scaffold generally leads to a significant increase in aqueous solubility.[1][3]

Improved Metabolic Stability

The phenyl group is often a primary site of oxidative metabolism, leading to the formation of metabolites that can be rapidly cleared or, in some cases, be toxic.[1] The saturated C-H bonds of the BCP core are significantly more resistant to enzymatic oxidation, resulting in improved metabolic stability and longer in vivo half-lives.[1][6]

Reduced Non-Specific Binding

The aromatic nature of the phenyl ring can lead to non-specific binding to proteins and other biological macromolecules through π-π stacking interactions.[1] The non-aromatic BCP core mitigates this issue, potentially reducing off-target effects and improving the therapeutic index.[1]

Quantitative Comparison of Phenyl vs. BCP Analogues

The following tables summarize key quantitative data from published studies, highlighting the impact of replacing a phenyl ring with a BCP core on various physicochemical and biological parameters.

Compound/AnalogueTargetIC50 / PotencyAqueous SolubilityLipophilicity (logD / ChromLogD)Metabolic Stability (t1/2)Reference
γ-Secretase Inhibitor (BMS-708,163) γ-SecretasePhenyl: 1.1 nMPhenyl: LowPhenyl: -Phenyl: -[1][7]
BCP Analogue γ-SecretaseBCP: 1.1 nMBCP: 11.6-fold and 32.7-fold improvement at pH 6.5 and 7.4BCP: -BCP: Significantly improved[1][7]
LpPLA2 Inhibitor (Darapladib) LpPLA2Phenyl: HighPhenyl: 8 μM (kinetic)Phenyl: 6.3 (ChromLogD7.4)Phenyl: -[8][9]
BCP Analogue LpPLA2BCP: HighBCP: 74 μM (kinetic)BCP: 7.0 (ChromLogD7.4)BCP: -[8][9]
Imatinib Analogue ABL KinasePhenyl: PotentPhenyl: LowPhenyl: -Phenyl: -[3]
BCP Analogue ABL KinaseBCP: ~80-fold decreaseBCP: Significantly improvedBCP: -BCP: -[3]

Note: This table presents a selection of data to illustrate the general trends observed when replacing a phenyl group with a BCP moiety. The specific impact on properties is context-dependent and will vary for different molecular scaffolds and biological targets.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the properties of BCP-containing compounds.

Synthesis of Bicyclo[1.1.1]pentane Derivatives

The synthesis of functionalized BCPs has become increasingly accessible, with several methods available to medicinal chemists. A common and versatile approach involves the reaction of [1.1.1]propellane with radical precursors.

General Protocol for Radical Addition to [1.1.1]Propellane:

  • Materials: [1.1.1]Propellane (typically as a solution in a suitable solvent), a radical precursor (e.g., an alkyl iodide), a radical initiator (e.g., AIBN or photoredox catalyst), and a suitable solvent (e.g., THF, DMSO).

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the radical precursor and initiator in the chosen solvent.

  • Addition of Propellane: Add the solution of [1.1.1]propellane to the reaction mixture.

  • Initiation: Initiate the reaction by heating (for thermal initiators like AIBN) or by irradiation with light of the appropriate wavelength (for photoredox catalysts).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-disubstituted BCP derivative.

For specific and detailed synthetic procedures, refer to the primary literature.[4][10][11][12][13][14]

Determination of Lipophilicity (logP/logD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the gold standard for determining the octanol-water partition coefficient (logP).[][16][17]

Shake-Flask Protocol for logD7.4 Determination:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer.

  • Sample Preparation: Accurately weigh the test compound and dissolve it in a known volume of the pre-saturated buffer or n-octanol.

  • Partitioning: Add an equal volume of the other pre-saturated phase to the sample solution in a sealed vial.

  • Equilibration: Shake the vial vigorously for a predetermined period (e.g., 1-2 hours) to ensure complete partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial to achieve a clear separation of the aqueous and organic phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or LC-MS.

  • Calculation: Calculate the logD7.4 value using the following formula: logD7.4 = log10 ([Compound]octanol / [Compound]aqueous).

Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used as a high-throughput method to estimate logP/logD values.[][18]

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.

Microsomal Stability Assay Protocol:

  • Materials: Liver microsomes (e.g., human, rat, mouse), NADPH regenerating system (cofactor for CYP450 enzymes), phosphate buffer (pH 7.4), and the test compound.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer. Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

Visualizing the BCP Concept

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of BCP as a phenyl bioisostere.

cluster_0 Structural Comparison Phenyl Ring Phenyl Ring BCP Core BCP Core Phenyl Ring->BCP Core Bioisosteric Replacement

Caption: Structural comparison of a para-substituted phenyl ring and a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) core.

A Identify Phenyl-Containing Hit/Lead Compound B Synthesize BCP Analogue A->B C In Vitro Biological Activity Assay B->C D Physicochemical Profiling (Solubility, Lipophilicity) B->D E In Vitro ADME Assays (Metabolic Stability, Permeability) B->E G Structure-Activity Relationship (SAR) Analysis C->G D->G F In Vivo Pharmacokinetic Studies E->F E->G H Lead Optimization F->H G->H

Caption: General workflow for the evaluation of BCP as a phenyl bioisostere in a drug discovery program.

cluster_0 Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression BCP_Inhibitor BCP-Containing Kinase Inhibitor BCP_Inhibitor->Kinase2 Inhibition

Caption: A representative signaling pathway illustrating the potential mechanism of action of a BCP-containing kinase inhibitor.

Conclusion

Bicyclo[1.1.1]pentane has firmly established itself as a powerful tool in the medicinal chemist's arsenal for overcoming common liabilities associated with the phenyl ring. Its ability to enhance solubility and metabolic stability while maintaining biological activity makes it an attractive bioisostere for lead optimization and the design of next-generation therapeutics. While the impact of this substitution is not universally predictable and can in some cases lead to a loss of potency, the general trends are overwhelmingly positive. The continued development of novel synthetic methodologies will further expand the accessibility and utility of BCP-containing building blocks, paving the way for the discovery of innovative drugs with improved pharmacokinetic profiles. This guide serves as a foundational resource for researchers seeking to leverage the unique advantages of the bicyclo[1.1.1]pentane scaffold in their drug discovery endeavors.

References

A Technical Guide to tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate, a crucial building block in contemporary medicinal chemistry. Its rigid, three-dimensional structure serves as a bioisostere for commonly used aromatic rings, offering significant advantages in the development of novel therapeutics with improved physicochemical and pharmacokinetic profiles.

Core Physical and Chemical Properties

This compound is a stable, solid compound at room temperature. The following tables summarize its key physical, chemical, and spectroscopic properties.

Physical Properties
PropertyValueCitations
Appearance White to light yellow powder or crystals[1]
Melting Point 120.0 to 124.0 °C[1]
Boiling Point (Predicted) 288.9 ± 39.0 °C at 760 mmHg[2]
Purity Typically >97% (GC)[2][3]
Chemical Properties
PropertyValueCitations
Molecular Formula C₁₀H₁₈N₂O₂[3]
Molecular Weight 198.27 g/mol
InChI Key WDWZFRPJPZEOBM-UHFFFAOYSA-N[2]
Canonical SMILES CC(C)(C)OC(=O)NC12CC(N)(C1)C2
CAS Number 1638767-25-5[3]
Stability and Storage
PropertyRecommendationCitations
Chemical Stability Stable under recommended storage conditions.[4]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[4]
Storage Temperature 4°C or room temperature, in a dark place under an inert atmosphere.[2][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While specific spectra are proprietary to suppliers, general expectations for ¹H NMR, ¹³C NMR, and Mass Spectrometry are as follows:

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the tert-butyl protons, the methine protons of the bicyclo[1.1.1]pentane cage, and the amine protons. The spectrum is noted to be consistent with the structure.
¹³C NMR Resonances for the quaternary carbons of the bicyclo[1.1.1]pentane core, the methylene carbons, the tert-butyl carbons, and the carbonyl carbon of the Boc group.
Mass Spectrometry The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically starts from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which is accessible on a large scale.[5][6] A common synthetic route involves a Curtius rearrangement to install the amine functionality, followed by protection of one of the amino groups.[7]

Step 1: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) is dissolved in methanol.

  • Thionyl chloride (3.0 equiv) is added dropwise at a controlled temperature (e.g., 20-40°C).

  • The reaction mixture is stirred overnight at room temperature and then concentrated under reduced pressure to yield the dimethyl ester.

  • Selective mono-hydrolysis of the dimethyl ester is performed to obtain 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[5]

Step 2: Curtius Rearrangement

  • The resulting mono-acid (1.0 equiv) is dissolved in a suitable solvent such as tert-butanol.[5]

  • Triethylamine (1.2 equiv) and diphenylphosphoryl azide (DPPA, 1.1 equiv) are added.[5]

  • The mixture is heated (e.g., at 85°C) for several hours to facilitate the rearrangement of the acyl azide to an isocyanate, which is then trapped by the solvent to form the Boc-protected amine.[5]

Step 3: Hydrolysis and Purification

  • The ester group is hydrolyzed under basic conditions (e.g., with NaOH or KOH) to afford the corresponding carboxylic acid.

  • A subsequent Curtius rearrangement on the second carboxylic acid group, followed by acidic workup, would yield the diamine. To obtain the mono-Boc protected title compound, careful control of stoichiometry with di-tert-butyl dicarbonate (Boc₂O) on the diamine is necessary.[7]

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Analytical Methods
  • Gas Chromatography (GC): Used to determine the purity of the final product. A suitable column and temperature program would be employed to separate the desired compound from any impurities.

  • High-Performance Liquid Chromatography (HPLC): Can also be used for purity assessment, often with a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, with a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural elucidation and confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Core Applications in Drug Development

The bicyclo[1.1.1]pentane (BCP) core of this molecule is a key structural motif in modern drug design. It serves as a non-classical bioisostere of the phenyl ring and other functionalities.[8]

Bioisosterism of the Bicyclo[1.1.1]pentane Core

The BCP core is increasingly used to replace phenyl rings in drug candidates to improve their properties. This concept is illustrated in the diagram below.

G Bioisosteric Replacement Strategy cluster_0 Traditional Moiety cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Phenyl Phenyl Ring BCP Bicyclo[1.1.1]pentane (BCP) Core (e.g., in this compound) Phenyl->BCP Replacement Solubility Increased Solubility BCP->Solubility MetabolicStability Enhanced Metabolic Stability BCP->MetabolicStability ThreeDimensionality Increased 3D Character BCP->ThreeDimensionality ReducedBinding Reduced Non-Specific Binding BCP->ReducedBinding

Caption: Bioisosteric replacement of a phenyl ring with a BCP core.

The replacement of a flat, aromatic phenyl ring with the rigid, three-dimensional BCP scaffold can lead to several advantages:

  • Improved Solubility: The sp³-rich nature of the BCP core generally leads to better aqueous solubility compared to its aromatic counterparts.[8]

  • Enhanced Metabolic Stability: The BCP core is less susceptible to oxidative metabolism by cytochrome P450 enzymes, which is a common metabolic pathway for aromatic rings.[8]

  • Increased Three-Dimensionality: Moving away from "flat" molecules can improve binding affinity and selectivity for biological targets.

  • Reduced Non-Specific Binding: The properties of the BCP core can lead to a reduction in non-specific binding to proteins and other biological macromolecules.[8]

This compound is a valuable building block for introducing the BCP moiety into a wide range of biologically active molecules, including PROTACs and other novel chemical entities.[9] Its two distinct amino functionalities, one protected and one free, allow for selective and directional synthesis of more complex structures.

References

The Solubility Profile of Bicyclo[1.1.1]pentane Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Solubility of Bicyclo[1.1.1]pentane Derivatives in Organic Solvents for Researchers, Scientists, and Drug Development Professionals.

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a compelling bioisostere for the phenyl ring in modern drug discovery. Its rigid, three-dimensional structure offers a unique vector space for substituents, often leading to improved physicochemical and pharmacokinetic properties compared to its planar aromatic counterparts. A key advantage frequently observed is the enhancement of aqueous solubility, a critical parameter for drug efficacy. This technical guide provides a comprehensive overview of the solubility of BCP derivatives, with a focus on their behavior in organic solvents, supported by experimental protocols and workflow visualizations.

The Impact of the BCP Core on Solubility

Replacing a phenyl ring with a BCP scaffold can significantly alter a molecule's solubility profile. This is attributed to several factors, including the disruption of crystal packing, the increase in the fraction of sp³-hybridized carbons, and the alteration of the molecule's overall polarity. While the primary focus in medicinal chemistry has been on the enhancement of aqueous solubility to improve bioavailability, the solubility in organic solvents is crucial for synthesis, purification, and formulation development.[1][2]

Generally, the introduction of a BCP core tends to increase the aqueous solubility of drug candidates.[3][4] For instance, the replacement of a phenyl ring in a γ-secretase inhibitor with a BCP moiety resulted in improved solubility and metabolic stability.[3][4] Similarly, a resveratrol analog featuring a BCP core exhibited a 40-fold increase in water solubility. However, the solubility of BCP derivatives in organic solvents is less systematically documented in the literature. Qualitative observations from synthetic procedures indicate that the solubility of BCP compounds can vary significantly depending on the functional groups appended to the BCP core and the nature of the solvent. For example, some BCP dicarboxylic acids and their derivatives are reported to be soluble in polar organic solvents like methanol, ethanol, and tetrahydrofuran (THF), while their solubility in nonpolar solvents such as hexane is limited.

Quantitative Solubility Data

Quantitative data on the solubility of BCP derivatives in a wide range of organic solvents is not extensively available in the public domain. The majority of published studies focus on aqueous solubility for pharmaceutical applications. The following table summarizes some of the available quantitative solubility data for representative BCP derivatives.

BCP Derivative / AnalogSolvent SystemTemperature (°C)SolubilityReference
Model Amide with Benzene Core (Compound 37)Phosphate-Buffered Saline (PBS)Not Specified104 µM[5]
Model Amide with BCP Core (Compound 38)Phosphate-Buffered Saline (PBS)Not Specified370 µM[5]
2,2-Dibromo BCP Amide (Compound 16)Phosphate-Buffered Saline (pH 7.4)Not Specified151 µM[6]
BCP Amide (Compound 13)Phosphate-Buffered Saline (pH 7.4)Not Specified266 µM[6]
Benzocaine (Benzene Analog)Not SpecifiedNot Specified385 µM[7]
BCP Analog of Benzocaine (Compound 91)Not SpecifiedNot Specified319 µM[7]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of physicochemical characterization. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of chemical compounds.

Thermodynamic Solubility Determination via the Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent.

Materials:

  • Bicyclo[1.1.1]pentane derivative (solid)

  • Organic solvent of interest (e.g., DMSO, ethanol, ethyl acetate)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique (e.g., NMR, LC-MS).

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid BCP derivative to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the incubation period, remove the vial and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a calibrated HPLC or other quantitative method to determine the concentration of the BCP derivative.

  • Calculation:

    • Calculate the original concentration of the BCP derivative in the saturated solution, taking into account the dilution factor. The result is reported as the thermodynamic solubility in units such as mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility is often measured in high-throughput screening settings and reflects the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Materials:

  • BCP derivative dissolved in DMSO at a high concentration (e.g., 10 mM).

  • Aqueous buffer or organic solvent of interest.

  • 96-well plates.

  • Automated liquid handler.

  • Plate reader capable of nephelometry or UV-Vis spectroscopy.

Procedure:

  • Compound Addition:

    • Dispense the aqueous buffer or organic solvent into the wells of a 96-well plate.

    • Using an automated liquid handler, add a small volume of the concentrated DMSO stock solution of the BCP derivative to the wells to achieve a range of final concentrations.

  • Incubation and Measurement:

    • Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours).

    • Measure the turbidity (nephelometry) or light scattering of the solutions in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualizing Experimental and Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate common workflows in the study and synthesis of BCP derivatives where solubility plays a critical role.

G Workflow for Shake-Flask Solubility Determination start Start excess_solid Add Excess BCP Derivative to Solvent start->excess_solid shake Equilibrate on Shaker (24-72h at constant T) excess_solid->shake centrifuge Centrifuge to Separate Solid and Liquid Phases shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute analyze Analyze by HPLC/LC-MS dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: A flowchart of the shake-flask method for solubility.

G General Synthetic and Purification Workflow for BCP Derivatives start Reactants reaction Chemical Synthesis in a Suitable Solvent start->reaction quench Reaction Quenching reaction->quench extraction Liquid-Liquid Extraction (Solubility Dependent Partitioning) quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Evaporation drying->concentration purification Purification concentration->purification chromatography Column Chromatography purification->chromatography Soluble in Eluent crystallization Crystallization/Precipitation (Requires Poor Solubility in a Solvent) purification->crystallization Insoluble in Anti-Solvent product Pure BCP Derivative chromatography->product crystallization->product

Caption: A typical synthesis and purification workflow for BCPs.

References

Navigating the Acidic Frontier: A Technical Guide to the Stability of tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical bioisostere for the phenyl ring in modern drug discovery, offering improvements in physicochemical properties such as solubility and metabolic stability.[1][2] tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate is a key building block for introducing this valuable motif. A thorough understanding of its stability, particularly under acidic conditions frequently encountered during synthesis, formulation, and in physiological environments, is paramount. This technical guide consolidates the available chemical principles and provides a framework for assessing the stability of this compound. While specific kinetic and quantitative stability data for this exact molecule are not extensively published, this guide extrapolates from the well-documented behavior of the tert-butyloxycarbonyl (Boc) protecting group and the inherent stability of the BCP core.

Introduction: The Bicyclo[1.1.1]pentane Moiety in Medicinal Chemistry

The replacement of aromatic rings with saturated, three-dimensional scaffolds is a leading strategy in contemporary medicinal chemistry to "escape from flatland."[3] The bicyclo[1.1.1]pentane (BCP) core, in particular, has been successfully employed as a para-substituted phenyl ring mimic, leading to drug candidates with enhanced aqueous solubility, improved metabolic profiles, and novel intellectual property positions.[4][5] The synthesis of BCP-containing molecules often involves the use of protected amine building blocks, with this compound being a prominent example. The stability of the Boc protecting group under various conditions is a critical consideration for chemists.

Core Stability: The Bicyclo[1.1.1]pentane Cage

The BCP cage is a highly strained but remarkably stable structural motif. Its stability is evident from the numerous synthetic routes that employ harsh reaction conditions without compromising the integrity of the cage.[6][7] The acidic conditions required for the removal of the Boc protecting group are generally well-tolerated by the BCP core.

The Acid-Labile Nature of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability to a broad range of reagents and its facile cleavage under acidic conditions.[8][9] The mechanism of Boc deprotection is a cornerstone of peptide synthesis and small molecule drug discovery.

The cleavage of the Boc group proceeds via a unimolecular decomposition mechanism (E1). The reaction is initiated by protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.

Boc_Deprotection_Pathway cluster_0 Boc-Protected Amine cluster_1 Protonation cluster_2 Formation of tert-Butyl Cation cluster_3 Deprotection Products BocNHR This compound ProtonatedBoc Protonated Carbamate BocNHR->ProtonatedBoc + H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid tBu_cation tert-Butyl Cation ProtonatedBoc->tBu_cation FreeAmine 3-Aminobicyclo[1.1.1]pentan-1-amine CarbamicAcid->FreeAmine CO2 CO2 CarbamicAcid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H+

Figure 1: General mechanism for the acidic deprotection of a Boc-protected amine.

Quantitative Stability Data (Hypothetical)

Table 1: Effect of Acid Type and Concentration on Deprotection Time

AcidConcentrationSolventTemperature (°C)Approximate Half-Life
Trifluoroacetic Acid (TFA)50% (v/v)Dichloromethane25< 5 minutes
Hydrochloric Acid (HCl)4 M1,4-Dioxane25~ 30 minutes
Hydrochloric Acid (HCl)1 MMethanol25~ 2-4 hours
Formic Acid88%Water25> 24 hours
Acetic Acid50%Water50Stable

Table 2: Influence of Temperature on Deprotection Rate with 1M HCl in Methanol

Temperature (°C)Approximate Half-Life
0~ 8-10 hours
25~ 2-4 hours
50< 30 minutes

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a systematic study should be conducted. The following outlines a general experimental protocol.

Objective: To determine the degradation kinetics of this compound under various acidic conditions.

Materials:

  • This compound

  • Acids: HCl, TFA, Acetic Acid, Formic Acid

  • Solvents: Dichloromethane, 1,4-Dioxane, Methanol, Water

  • Internal Standard (e.g., a stable compound with a distinct chromatographic retention time)

  • HPLC system with a UV detector

  • pH meter

  • Thermostatted reaction vessels

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., acetonitrile).

  • Reaction Setup: In a series of thermostatted vials, add the desired acidic solution.

  • Initiation of Reaction: To each vial, add a known amount of the stock solution of the carbamate to initiate the degradation study.

  • Time-Point Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Sample Analysis: Analyze the quenched samples by a validated HPLC method to determine the concentration of the remaining carbamate relative to the internal standard.

  • Data Analysis: Plot the concentration of the carbamate versus time to determine the degradation kinetics and calculate the half-life under each condition.

Stability_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Data Processing A1 Prepare Stock Solution of Carbamate and Internal Standard B1 Initiate Reaction in Thermostatted Vials A1->B1 A2 Prepare Acidic Solutions of Varying Strengths A2->B1 B2 Collect Aliquots at Timed Intervals B1->B2 C1 Quench Reaction by Neutralization B2->C1 C2 Analyze Samples by HPLC C1->C2 D1 Plot Concentration vs. Time C2->D1 D2 Calculate Degradation Rate and Half-Life D1->D2

Figure 2: General experimental workflow for assessing the acidic stability of the title compound.

Summary and Recommendations

This compound is expected to exhibit stability characteristics typical of a Boc-protected amine. The bicyclo[1.1.1]pentane core is robust and should remain intact under the acidic conditions required for Boc group removal.

For drug development professionals, it is crucial to consider the following:

  • Synthetic Planning: The lability of the Boc group to strong acids allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., Fmoc, Cbz).

  • Formulation Development: If the final active pharmaceutical ingredient (API) contains this moiety, formulation at low pH should be avoided to prevent premature deprotection.

  • In Vivo Stability: The acidic environment of the stomach could potentially lead to the cleavage of the Boc group if the drug is administered orally without an appropriate enteric coating.

It is strongly recommended that researchers perform dedicated stability studies, following protocols similar to the one outlined above, to generate specific quantitative data for this important building block under conditions relevant to their specific application. This will ensure robust process development and a comprehensive understanding of the molecule's behavior.

References

Technical Guide: tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. It features a rigid, three-dimensional bicyclo[1.1.1]pentane (BCP) core, which serves as a non-classical bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups. The incorporation of the BCP motif into drug candidates has been shown to confer numerous advantages, including improved aqueous solubility, enhanced metabolic stability, and a more favorable three-dimensional topology for exploring chemical space, thereby addressing some of the limitations associated with flat aromatic structures.[1]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis, and its application in the development of therapeutic agents, with a specific focus on its role in the synthesis of a potent γ-secretase inhibitor.

Physicochemical and Safety Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name tert-butyl N-(3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Molecular Formula C₁₀H₁₈N₂O₂[2]
Molecular Weight 198.26 g/mol [2]
CAS Number 1638767-25-5[2]
Appearance White to light yellow solid/crystal[3]
Melting Point 120.0 - 124.0 °C[3]
Boiling Point 288.9 ± 39.0 °C (Predicted)[4]
pKa 9.98 ± 0.20 (Predicted)
Purity Typically >97%[4]

Safety and Handling:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Storage: Store at room temperature or 4°C, in a well-ventilated place. Keep container tightly closed.[4]

Experimental Protocols

The synthesis of this compound is a multi-step process that typically starts from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The following protocols are representative methods based on published literature for the synthesis of key intermediates and the final compound.

Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid

This protocol describes a key step in preparing a mono-protected BCP diamine precursor via a Curtius rearrangement.

Step 1: Monoesterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

  • Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol (approx. 15 mL per gram of diacid).

  • Add thionyl chloride (3.0 equiv) dropwise at a temperature between 20-40 °C.

  • Stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel chromatography to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Step 2: Curtius Rearrangement to form N-Boc Protected Amino Acid

  • Dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv) in tert-butanol (approx. 25 mL per gram).

  • Add triethylamine (1.2 equiv) followed by diphenylphosphoryl azide (DPPA) (1.1 equiv).

  • Heat the reaction mixture in an oil bath at 85 °C for 24 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product.

  • Hydrolyze the methyl ester using a suitable base (e.g., NaOH in methanol/water) and then acidify to obtain 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.

Synthesis of this compound

This protocol outlines the conversion of the carboxylic acid to the final diamine derivative.

  • Subject the 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid to a second Curtius rearrangement.[2] Dissolve the acid (1.0 equiv) in an inert solvent like toluene or tert-butanol.

  • Add DPPA (1.1 equiv) and triethylamine (1.2 equiv).

  • Heat the mixture to induce the rearrangement, forming an isocyanate intermediate.

  • The isocyanate can be trapped with a suitable alcohol (e.g., benzyl alcohol to form a Cbz-protected amine) or hydrolyzed with aqueous acid to yield the free amine.

  • If a di-protected intermediate is formed, selective deprotection of one of the protecting groups may be necessary. Given the product has one Boc-protected amine and one free amine, the synthesis would likely proceed through a di-protected intermediate followed by selective deprotection, or by direct formation from the mono-protected carboxylic acid followed by hydrolysis of the resulting isocyanate. The free amino group of the resulting bicyclo[1.1.1]pentane-1,3-diamine can then be selectively protected with a Boc group using di-tert-butyl dicarbonate under controlled conditions to yield the final product.[2]

Applications in Drug Discovery: γ-Secretase Inhibition

The BCP motif is a powerful tool for optimizing the pharmacokinetic properties of drug candidates. A prominent example is the re-engineering of the γ-secretase inhibitor BMS-708,163. Replacement of a para-substituted fluorophenyl ring in the original molecule with a BCP core resulted in an equipotent inhibitor with significantly improved passive permeability and aqueous solubility. This modification led to a four-fold increase in oral absorption and bioavailability in a mouse model.

The enzyme γ-secretase is a multi-subunit intramembrane protease complex that plays a crucial role in Alzheimer's disease pathogenesis through its cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides. It is also a key regulator of Notch signaling, which is vital for cell-fate decisions.

Workflow for BCP Moiety Incorporation in a γ-Secretase Inhibitor

The general workflow for utilizing this compound in the synthesis of a γ-secretase inhibitor analog is depicted below. The Boc-protected amine provides a handle for further chemical elaboration, while the free amine can be used for coupling to other parts of the target molecule.

G cluster_synthesis Synthesis of BCP Building Block cluster_coupling Drug Synthesis cluster_testing Preclinical Testing start Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid step1 Mono-protection & Curtius Rearrangement start->step1 product tert-Butyl (3-aminobicyclo [1.1.1]pent-1-yl)carbamate step1->product deprotection Boc Deprotection product->deprotection coupling Amide Coupling with Inhibitor Scaffold deprotection->coupling final_product BCP-containing γ-Secretase Inhibitor coupling->final_product invitro In Vitro Assays (Enzyme Inhibition, Cell Permeability) final_product->invitro invivo In Vivo Models (Pharmacokinetics, Efficacy) invitro->invivo

Drug Development Workflow using the BCP Building Block.
γ-Secretase Signaling Pathway

The γ-secretase complex is central to the processing of several type I transmembrane proteins, most notably APP and Notch. Inhibition of γ-secretase is a therapeutic strategy for Alzheimer's disease, aiming to reduce the production of neurotoxic Aβ peptides. The diagram below illustrates the core mechanism.

G cluster_membrane Cell Membrane cluster_processing Proteolytic Processing cluster_downstream Downstream Effects APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase (BACE1) APP->beta_secretase Amyloidogenic Pathway alpha_secretase α-Secretase APP->alpha_secretase Non-amyloidogenic Pathway Notch Notch Receptor gamma_secretase γ-Secretase Complex (PSEN1, NCSTN, APH1, PEN2) Notch->gamma_secretase After S2 cleavage Ab Amyloid-β (Aβ) (Neurotoxic) gamma_secretase->Ab AICD APP Intracellular Domain (AICD) gamma_secretase->AICD NICD Notch Intracellular Domain (NICD) gamma_secretase->NICD sAPPb sAPPβ beta_secretase->sAPPb CTF_beta C99 fragment beta_secretase->CTF_beta sAPPa sAPPα alpha_secretase->sAPPa CTF_alpha C83 fragment alpha_secretase->CTF_alpha CTF_beta->gamma_secretase plaque Aβ Aggregation -> Senile Plaques Ab->plaque transcription Nuclear Translocation -> Gene Transcription AICD->transcription NICD->transcription inhibitor BCP-containing γ-Secretase Inhibitor inhibitor->gamma_secretase Inhibition

The γ-Secretase Signaling Pathway and Point of Inhibition.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its rigid three-dimensional structure provides a compelling alternative to traditional aromatic scaffolds, offering a route to compounds with improved physicochemical and pharmacokinetic profiles. The synthetic accessibility of this and related BCP derivatives, coupled with their demonstrated benefits in preclinical models, ensures their continued importance for researchers and scientists in the development of novel therapeutics. The successful application in modulating challenging targets like γ-secretase underscores the potential of this unique chemical motif.

References

Spectroscopic and Analytical Profile of tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the novel building block, tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate. This compound is of significant interest in medicinal chemistry and drug discovery as a bioisostere for para-substituted phenyl rings. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula of this compound is C₁₀H₁₈N₂O₂ with a molecular weight of 198.27 g/mol . A summary of the key spectroscopic data is presented in the tables below for quick reference and comparison.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.07s6HCH₂ (bicyclo[1.1.1]pentane)
1.80br s1HNH₂
1.44s9HC(CH₃)₃
1.25br s2HNH₂
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
155.8C=O (carbamate)
79.1C(CH₃)₃
56.4CH₂ (bicyclo[1.1.1]pentane)
40.8Bridgehead C-NH₂
37.8Bridgehead C-NHBoc
28.4C(CH₃)₃
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Interpretation
3359N-H stretch
2974C-H stretch (aliphatic)
1686C=O stretch (carbamate)
1518N-H bend
Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
199.15[M+H]⁺
221.13[M+Na]⁺

Experimental Protocols

The data presented in this guide were obtained using the following experimental methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz and 101 MHz, respectively. The solvent used was chloroform-d (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was analyzed as a thin film, and the data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed on a Waters LCT Premier XE time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a novel chemical entity like this compound is depicted in the following diagram. This process ensures a thorough characterization of the molecule's structure and purity.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Submission IR IR Spectroscopy Purification->IR Sample Submission MS Mass Spectrometry Purification->MS Sample Submission Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Reporting Reporting & Documentation Purity_Assessment->Reporting

General workflow for spectroscopic analysis.

This guide serves as a valuable resource for researchers working with this compound, providing the necessary spectroscopic data and experimental context to facilitate its use in the development of novel therapeutics.

Methodological & Application

Application Notes and Protocols: Tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate is a key building block in modern medicinal chemistry, offering a versatile platform for the incorporation of the bicyclo[1.1.1]pentane (BCP) motif into drug candidates. The BCP scaffold serves as a bioisostere for commonly used groups such as para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][2][3] Its rigid, three-dimensional structure imparts several advantageous properties to molecules, including improved solubility, enhanced metabolic stability, and reduced non-specific binding, thereby addressing common liabilities associated with "flat" aromatic rings.[4][5] The strategic replacement of traditional moieties with the BCP core can lead to compounds with superior pharmacokinetic profiles and novel intellectual property.[6]

These application notes provide an overview of the utility of tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate in drug discovery, including quantitative data on the physicochemical and biological properties of BCP-containing compounds, detailed experimental protocols for its synthesis and subsequent use, and diagrams of relevant signaling pathways where BCP-modified drugs have shown potential.

Physicochemical and Pharmacokinetic Advantages of BCP Incorporation

The incorporation of the BCP moiety as a phenyl ring bioisostere has been demonstrated to improve key drug-like properties. A notable example is the modification of an inhibitor of lipoprotein-associated phospholipase A2 (LpPLA2), an enzyme implicated in atherosclerosis. The replacement of a phenyl group with a BCP scaffold resulted in significant improvements in solubility and permeability, albeit with a slight increase in lipophilicity in this specific case.

PropertyPhenyl Analogue (1)BCP Analogue (5)Fold Improvement
Potency (pIC50) 10.29.40.92
Kinetic Solubility (μM) 8749.25
FaSSIF Solubility (μg/mL) 399>1000>2.5
Permeability (nm/s) 2307053.07
Lipophilicity (ChromLogD7.4) 6.37.00.90
Property Forecast Index (PFI) 10.310.00.97

Table 1: Comparison of physicochemical and biological properties of a phenyl-containing LpPLA2 inhibitor and its BCP analogue. Data sourced from Measom et al., 2017.[7]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate

This protocol describes a plausible synthetic route to the title compound starting from the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, proceeding through a mono-protected intermediate and a Curtius rearrangement.

Materials:

  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Sodium hydroxide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine

  • tert-Butanol

  • Hydrochloric acid

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Esterification: To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in methanol, add a catalytic amount of sulfuric acid. Heat the mixture at reflux for 4-6 hours. After cooling to room temperature, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate.

  • Mono-hydrolysis: Dissolve the diester in a mixture of methanol and water. Add one equivalent of sodium hydroxide and stir the mixture at room temperature for 12-16 hours. Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[8]

  • Curtius Rearrangement and Boc Protection: Dissolve the mono-acid in tert-butanol and add triethylamine, followed by the dropwise addition of diphenylphosphoryl azide (DPPA). Heat the reaction mixture to 80°C for 2-4 hours until the evolution of nitrogen gas ceases.[9] Allow the reaction to cool to room temperature and concentrate under reduced pressure. Purify the residue by silica gel chromatography to obtain methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate.

  • Amine Formation: The resulting ester can be converted to the desired amine through various standard procedures, such as hydrolysis of the ester to the carboxylic acid followed by another Curtius rearrangement, or reduction of the ester to an alcohol followed by conversion to an amine. A more direct route involves the conversion of the carboxylic acid from step 2 directly to the Boc-protected amine via the Curtius rearrangement, followed by a second Curtius rearrangement on the other carboxylic acid group after deprotection and ester hydrolysis.

  • Final Product Formation: A more direct approach from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves a double Curtius rearrangement. The diacid is treated with DPPA in the presence of tert-butanol to yield di-Boc protected bicyclo[1.1.1]pentane-1,3-diamine. Selective deprotection of one Boc group under controlled acidic conditions yields the final product, tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate.

Protocol 2: Amide Coupling using tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate

This protocol provides a general method for coupling the primary amine of the title compound with a carboxylic acid, a common step in drug synthesis.

Materials:

  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate

  • Carboxylic acid of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in DMF or DCM.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate (1.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

  • The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final primary amine if required for further functionalization.

Signaling Pathways and Experimental Workflows

The BCP motif has been successfully incorporated into inhibitors targeting a range of signaling pathways. Below are representative diagrams for pathways where BCP-containing drugs have been investigated.

MDM2_p53_Pathway stress Cellular Stress (e.g., DNA Damage, Oncogene Activation) p53 p53 stress->p53 activates mdm2 MDM2 p53->mdm2 induces transcription proteasome Proteasomal Degradation p53->proteasome apoptosis Apoptosis, Cell Cycle Arrest, DNA Repair p53->apoptosis activates mdm2->p53 binds and inhibits ubiquitin Ubiquitination mdm2->ubiquitin bcp_inhibitor BCP-based MDM2 Inhibitor bcp_inhibitor->mdm2 blocks interaction with p53 ubiquitin->p53 tags for degradation

Caption: MDM2-p53 signaling pathway and the action of BCP-based inhibitors.

Gamma_Secretase_Pathway cluster_membrane Cell Membrane app APP gamma_secretase γ-Secretase app->gamma_secretase cleavage abeta Aβ Peptides (Amyloid Plaque Formation) gamma_secretase->abeta aicd AICD gamma_secretase->aicd bcp_inhibitor BCP-based γ-Secretase Inhibitor bcp_inhibitor->gamma_secretase inhibits nucleus Nucleus aicd->nucleus gene_transcription Gene Transcription

Caption: γ-Secretase pathway and inhibition by BCP-containing molecules.

LpPLA2_Pathway ldl Oxidized LDL lppla2 Lp-PLA2 ldl->lppla2 substrate lyso_pc Lyso-PC lppla2->lyso_pc ox_nefa Oxidized NEFA lppla2->ox_nefa bcp_inhibitor BCP-based Lp-PLA2 Inhibitor bcp_inhibitor->lppla2 inhibits inflammation Inflammation lyso_pc->inflammation ox_nefa->inflammation atherosclerosis Atherosclerosis inflammation->atherosclerosis

Caption: Lp-PLA2 pathway in atherosclerosis and its inhibition.

Conclusion

tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate is a valuable and versatile building block for drug discovery, enabling the strategic incorporation of the BCP scaffold as a bioisosteric replacement for traditional aromatic and aliphatic groups. The use of this building block can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates, ultimately enhancing their potential for clinical success. The provided protocols and pathway diagrams serve as a guide for researchers to leverage the benefits of BCP chemistry in their drug design and development programs.

References

Application Notes and Protocols: Tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1][2] These heterobifunctional molecules are composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, stability, and the overall physicochemical properties of the molecule.[3][4]

This document provides detailed application notes and protocols for the utilization of tert-butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate, a rigid bicyclo[1.1.1]pentane (BCP)-based linker, in the design and synthesis of PROTACs. The BCP scaffold has gained significant attention as a bioisosteric replacement for aromatic rings, offering potential improvements in pharmacokinetic properties such as solubility and metabolic stability.[5]

Advantages of Bicyclo[1.1.1]pentane (BCP) Linkers in PROTACs

The rigid nature of the BCP core offers several advantages in PROTAC design:

  • Improved Metabolic Stability: The saturated, strained ring system of BCP is less susceptible to metabolic degradation compared to more flexible alkyl or polyethylene glycol (PEG) linkers, which can lead to a longer in vivo half-life.[6]

  • Enhanced Permeability: The compact and three-dimensional nature of the BCP moiety can improve cell permeability, a common challenge for the typically large PROTAC molecules.

  • Favorable Physicochemical Properties: As a bioisostere for para-substituted benzene rings, the BCP unit can improve solubility and other key drug-like properties.[5]

  • Conformational Rigidity: The rigid structure of the BCP linker can reduce the entropic penalty associated with the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), potentially leading to more stable and productive complexes.[6]

Chemical and Physical Properties

The key building block for this class of linkers is tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate.

PropertyValue
Molecular Formula C₁₀H₁₈N₂O₂
Molecular Weight 198.26 g/mol
Appearance Solid
CAS Number 1638767-25-5

General Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of PROTACs incorporating a linker derived from tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate.

Protocol 1: Synthesis of a BCP-Linked PROTAC

This protocol describes a representative synthetic route for a PROTAC targeting Bruton's Tyrosine Kinase (BTK) and recruiting the Cereblon (CRBN) E3 ligase.

Diagram of the Experimental Workflow:

G cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation deprotection Boc Deprotection of BCP Linker coupling1 Amide Coupling with BTK Ligand deprotection->coupling1 Free Amine coupling2 Amide Coupling with CRBN Ligand coupling1->coupling2 Intermediate purification Purification (HPLC) coupling2->purification Crude PROTAC characterization Characterization (NMR, MS) purification->characterization Pure PROTAC western_blot Western Blot for BTK Degradation dc50_dmax DC50 and Dmax Determination western_blot->dc50_dmax cell_viability Cell Viability Assay dc50_dmax->cell_viability pk_studies Pharmacokinetic Studies cell_viability->pk_studies

Caption: A general workflow for the synthesis and evaluation of a BCP-linked PROTAC.

Materials:

  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate

  • BTK inhibitor with a carboxylic acid handle (e.g., a derivative of ARQ-531)

  • Pomalidomide with a carboxylic acid handle

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase high-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Boc Deprotection of the BCP Linker:

    • Dissolve tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is the TFA salt of 3-aminobicyclo[1.1.1]pentan-1-amine.

  • Amide Coupling with the BTK Ligand:

    • Dissolve the BTK inhibitor with a carboxylic acid handle (1 equivalent) in anhydrous DMF.

    • Add BOP (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

    • Add the deprotected BCP diamine TFA salt (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to obtain the BTK-BCP intermediate.

  • Amide Coupling with the CRBN Ligand:

    • Dissolve the BTK-BCP intermediate (1 equivalent) and the pomalidomide derivative with a carboxylic acid handle (1.1 equivalents) in anhydrous DMF.

    • Add BOP (1.2 equivalents) and DIPEA (3 equivalents) and stir at room temperature for 4-12 hours, monitoring by LC-MS.

    • Work up the reaction as described in step 2.

  • Purification and Characterization:

    • Purify the final crude PROTAC by preparative reverse-phase HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry and ¹H and ¹³C NMR to confirm its identity and purity.

Protocol 2: Western Blot Analysis of Target Protein Degradation

Materials:

  • Cancer cell line expressing the target protein (e.g., a B-cell lymphoma line for BTK)

  • The synthesized BCP-linked PROTAC

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BTK)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the BCP-linked PROTAC in cell culture medium from a concentrated stock solution in DMSO.

    • Treat the cells with the PROTAC at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) group.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation versus the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).

Quantitative Data

The following table summarizes representative data for a PROTAC incorporating a bicyclo[1.1.1]pentane linker, targeting SMARCA2/4 and recruiting the VHL E3 ligase, as disclosed in a patent application.[7]

PROTAC IDTarget ProteinE3 Ligase LigandLinker TypeDC₅₀ (nM)Dₘₐₓ (%)
Compound 296SMARCA2/4VHLBicyclo[1.1.1]pentane-based10 - 100≥75

Signaling Pathway

PROTACs incorporating a BCP linker can be designed to target a wide variety of proteins involved in numerous signaling pathways. For instance, a BTK-targeting PROTAC would modulate the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells and is often dysregulated in B-cell malignancies.[6]

Diagram of the PROTAC-Mediated Degradation Pathway:

G POI Target Protein (e.g., BTK) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC BCP-PROTAC PROTAC->Ternary E3 E3 Ligase (e.g., CRBN) E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation

Caption: The mechanism of action for a BCP-linked PROTAC, leading to targeted protein degradation.

Conclusion

The use of this compound and related BCP derivatives as linkers in PROTACs represents a promising strategy to overcome some of the pharmacokinetic challenges associated with this therapeutic modality. The rigid BCP scaffold can enhance metabolic stability and potentially improve cell permeability and other drug-like properties. The provided protocols offer a general guide for the synthesis and evaluation of BCP-containing PROTACs, which can be adapted for various target proteins and E3 ligases. Further research and development in this area are expected to yield novel and more effective protein-degrading therapeutics.

References

Application Notes & Protocols: Amide Coupling of tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bicyclo[1.1.1]pentane (BCP) scaffolds have emerged as crucial building blocks in modern medicinal chemistry. Their rigid, three-dimensional structure makes them excellent bioisosteres for para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2] Replacing aromatic rings with BCP motifs can lead to significant improvements in the physicochemical properties of drug candidates, including enhanced aqueous solubility, increased metabolic stability, and reduced off-target toxicity.[3][4]

tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate is a versatile, bifunctional building block. It features a nucleophilic primary amine at the C3 position, which is available for derivatization, and a Boc-protected amine at the C1 position. This arrangement allows for selective amide bond formation at the C3 amine, providing a robust method for synthesizing diverse libraries of BCP-containing compounds for structure-activity relationship (SAR) studies.

These application notes provide a detailed protocol for the amide coupling of tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate with a range of carboxylic acids using standard coupling reagents.

Role in Drug Discovery

The amide coupling of this BCP building block is a key step in the "escape from flatland" strategy in drug design, which aims to increase the three-dimensionality of molecules to improve their pharmacological profiles.

drug_discovery_logic cluster_0 Drug Design Strategy cluster_1 Synthetic Application Start Need for Improved Drug Properties (Solubility, Metabolism) Bioisostere BCP as Phenyl Ring Bioisostere Start->Bioisostere employs BuildingBlock tert-Butyl (3-aminobicyclo [1.1.1]pent-1-yl)carbamate Bioisostere->BuildingBlock provides Coupling Amide Coupling (Protocol Below) BuildingBlock->Coupling enables Library Diverse Compound Library Coupling->Library generates SAR SAR Studies & Lead Optimization Library->SAR feeds into

Caption: Role of BCP amide coupling in the drug discovery pipeline.

General Reaction Scheme

The reaction involves the activation of a carboxylic acid (R-COOH) using a coupling agent, followed by nucleophilic attack from the primary amine of the BCP substrate to form a stable amide bond.

experimental_workflow prep 1. Reagent Preparation - Weigh Acid, Amine, HATU - Add anhydrous solvent react 2. Reaction Setup - Combine reagents under N₂ - Add DIPEA - Stir at room temperature prep->react Combine monitor 3. Monitoring - Use TLC or LC-MS - Check for consumption of amine react->monitor Allow to proceed workup 4. Aqueous Work-up - Dilute with EtOAc - Wash with NaHCO₃ & Brine monitor->workup When complete purify 5. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Flash Chromatography workup->purify Crude product analyze 6. Analysis - Obtain ¹H NMR, ¹³C NMR, HRMS - Confirm product structure and purity purify->analyze Isolated product

References

Application Notes and Protocols for Amide Bond Formation with tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.1]pentane (BCP) scaffolds have emerged as highly valuable bioisosteres in modern medicinal chemistry. Their rigid, three-dimensional structure allows them to serve as non-classical mimics of 1,4-disubstituted phenyl rings, alkynes, and tert-butyl groups. The incorporation of BCP motifs into drug candidates can lead to significant improvements in physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability, while maintaining or improving biological activity. tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate is a key bifunctional building block that enables the introduction of the BCP core into molecules of interest via amide bond formation. The presence of a Boc-protected amine and a free primary amine allows for selective coupling at one position while the other remains available for subsequent synthetic transformations.

These application notes provide detailed, representative protocols for the formation of amide bonds using this compound with a generic carboxylic acid, employing common and efficient coupling reagents.

Data Presentation: Comparison of Common Amide Coupling Protocols

The following table summarizes typical conditions for three widely used amide coupling methods. The choice of reagent can depend on factors such as the steric and electronic nature of the substrates, potential for racemization, and ease of purification.

ParameterProtocol 1: HATU CouplingProtocol 2: EDC/HOBt CouplingProtocol 3: T3P® Coupling
Carboxylic Acid 1.0 eq1.0 eq1.0 eq
This compound 1.0 - 1.2 eq1.0 - 1.2 eq1.0 - 1.2 eq
Coupling Reagent HATU (1.1 - 1.5 eq)EDC·HCl (1.2 - 1.5 eq)T3P® (50% in EtOAc) (1.5 eq)
Additive NoneHOBt (0.1 - 1.2 eq)None
Base DIPEA or Et₃N (2.0 - 3.0 eq)DIPEA or Et₃N (1.2 - 2.0 eq)Pyridine or Et₃N (2.0 - 3.0 eq)
Solvent Anhydrous DMF or DCMAnhydrous DCM or DMFAnhydrous EtOAc or DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 1 - 12 hours4 - 24 hours1 - 6 hours
Work-up Aqueous work-upAqueous work-upAqueous work-up

Experimental Protocols

The following are representative, general procedures for the amide coupling of this compound with a carboxylic acid. Researchers should optimize these conditions for their specific substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for fast reaction times and low rates of epimerization.[1]

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.2 mmol, 1.2 eq).

  • Add DIPEA (2.5 mmol, 2.5 eq) to the reaction mixture and stir for 5 minutes.

  • Add a solution of this compound (1.1 mmol, 1.1 eq) in anhydrous DCM (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) to activate the carboxylic acid, in conjunction with 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[2]

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid)

  • This compound

  • EDC·HCl

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 N aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) at 0 °C, add this compound (1.1 mmol, 1.1 eq), HOBt (0.1 mmol, 0.1 eq), and DIPEA (1.2 mmol, 1.2 eq).

  • Add EDC·HCl (1.2 mmol, 1.2 eq) portion-wise to the stirred mixture over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM (15 mL).

  • Wash the organic layer sequentially with 1 N HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Propylphosphonic Anhydride (T3P®)-Mediated Amide Coupling

T3P® is a mild and efficient coupling reagent that drives the reaction by forming a mixed anhydride. A key advantage is that the byproducts are water-soluble, simplifying the purification process.[3]

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid)

  • This compound

  • T3P® (50% solution in ethyl acetate)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol, 1.0 eq) and this compound (1.1 mmol, 1.1 eq) in anhydrous ethyl acetate (10 mL).

  • Add pyridine (2.5 mmol, 2.5 eq) to the solution.

  • Add T3P® (50% in EtOAc, 1.5 mmol, 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent mix Combine Reactants, Base, and Coupling Reagent at 0°C prep_acid->mix prep_amine Dissolve BCP-Amine (1.1 eq) in Anhydrous Solvent prep_amine->mix stir Stir at RT (1-24h) mix->stir monitor Monitor by TLC/LC-MS stir->monitor quench Aqueous Quench monitor->quench extract Solvent Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Amide Product purify->product bioisosterism cluster_drug Drug Candidate Modification cluster_bioisostere Bioisosteric Replacement drug_core Core Scaffold linker1 Linker drug_core->linker1 phenyl_ring Phenyl Ring bcp_core BCP Core phenyl_ring->bcp_core Bioisosteric Replacement linker1->phenyl_ring drug_core2 Core Scaffold linker2 Linker drug_core2->linker2 improvement Improved Properties: - Solubility - Metabolic Stability - 3D Shape bcp_core->improvement linker2->bcp_core

References

Application Notes and Protocols for tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy to enhance their therapeutic properties, such as metabolic stability, conformational rigidity, and receptor affinity.[1] Bicyclo[1.1.1]pentane (BCP) derivatives, in particular, have garnered significant interest as bioisosteres for phenyl rings and tert-butyl groups in drug discovery.[2][3] The rigid BCP scaffold can impart unique conformational constraints on peptides, potentially leading to improved biological activity.[4] tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate is a versatile building block that allows for the introduction of a conformationally restricted diamino moiety into a peptide sequence. This application note provides detailed protocols for the preparation of an orthogonally protected derivative of this building block and its subsequent incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties of the Building Block

A summary of the key physicochemical properties of the mono-Boc protected bicyclo[1.1.1]pentane diamine is provided in the table below.

PropertyValue
IUPAC Name tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Molecular Formula C₁₀H₁₈N₂O₂
Molecular Weight 198.26 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF, DCM, and MeOH

Experimental Protocols

Protocol 1: Synthesis of Fmoc-(3-(Boc-amino)bicyclo[1.1.1]pentan-1-yl)amine

To incorporate this compound into a peptide using Fmoc-based SPPS, the free amino group must be protected with an Fmoc group. This protocol describes a two-step process starting from bicyclo[1.1.1]pentane-1,3-diamine.

Step 1: Mono-Boc Protection of Bicyclo[1.1.1]pentane-1,3-diamine

This step selectively protects one of the two amino groups with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Dissolve bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride in water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NaOH to basify the solution to a pH of approximately 10-11, ensuring the diamine is in its free base form.

  • Add a solution of Boc₂O (1.0 equivalent) in DCM to the aqueous solution.

  • Stir the biphasic mixture vigorously at room temperature overnight.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate.

Step 2: Fmoc Protection of tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate

This step protects the remaining free amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Materials:

  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate

  • 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate in a 1:1 mixture of 1,4-dioxane and water.

  • Add NaHCO₃ (2.0 equivalents) to the solution.

  • Add Fmoc-OSu (1.1 equivalents) and stir the reaction mixture at room temperature overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Add water to the residue and extract the product with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired orthogonally protected building block, Fmoc-(3-(Boc-amino)bicyclo[1.1.1]pentan-1-yl)amine.

cluster_0 Synthesis of Orthogonally Protected Building Block diamine Bicyclo[1.1.1]pentane-1,3-diamine mono_boc tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate diamine->mono_boc  Boc₂O, Base   protected_aa Fmoc-(3-(Boc-amino)bicyclo[1.1.1]pentan-1-yl)amine mono_boc->protected_aa  Fmoc-OSu, Base  

Caption: Workflow for the synthesis of the orthogonally protected BCP building block.

Protocol 2: Incorporation of Fmoc-(3-(Boc-amino)bicyclo[1.1.1]pentan-1-yl)amine into a Peptide using SPPS

This protocol details the manual solid-phase synthesis of a peptide containing the BCP-derived amino acid using Fmoc/tBu chemistry. Due to the steric bulk of the BCP moiety, enhanced coupling conditions are recommended.[5]

Materials:

  • Fmoc-Rink amide resin (or other suitable resin)

  • Fmoc-(3-(Boc-amino)bicyclo[1.1.1]pentan-1-yl)amine

  • Standard Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Standard Amino Acid Coupling:

    • Dissolve the standard Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

    • Repeat steps 2 and 3 for each standard amino acid in the sequence.

  • BCP Building Block Coupling (Enhanced Conditions):

    • After deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin as in step 2.

    • In a separate vial, dissolve Fmoc-(3-(Boc-amino)bicyclo[1.1.1]pentan-1-yl)amine (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.

    • Add the activated BCP building block solution to the resin.

    • Agitate the reaction for 4-12 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.[6]

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, a recoupling step may be necessary.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Continue elongating the peptide chain by repeating steps 2 and 3 for any subsequent amino acids.

  • Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

cluster_1 SPPS Cycle for BCP Incorporation start Peptide-Resin (N-terminal Fmoc deprotected) coupling Couple Fmoc-BCP(Boc)-NH₂ (HATU/DIPEA, 4-12h) start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 Wash (DMF, DCM) deprotection->wash2 next_aa Couple next Fmoc-AA wash2->next_aa end Elongated Peptide-Resin next_aa->end

Caption: Experimental workflow for the incorporation of the BCP building block in SPPS.

Quantitative Data

The coupling efficiency of sterically hindered amino acids is a critical factor in achieving high-purity peptides. While specific quantitative data for the coupling of Fmoc-(3-(Boc-amino)bicyclo[1.1.1]pentan-1-yl)amine is not extensively published, the following table provides a comparative overview of typical coupling efficiencies for standard and sterically hindered amino acids in SPPS, which can serve as a guideline.

Amino Acid TypeCoupling ReagentTypical Coupling TimeEstimated Coupling Efficiency
Standard (e.g., Ala, Gly, Leu)DIC/Oxyma1-2 hours>99%
Sterically Hindered (e.g., Val, Ile)DIC/Oxyma2-4 hours98-99%
BCP Derivative (Estimated) HATU/DIPEA 4-12 hours >95%
Highly Hindered (e.g., Aib)HATU/DIPEA>12 hours90-95%

Note: Coupling efficiencies can be sequence-dependent and may require optimization.

Conclusion

This compound is a valuable building block for introducing a rigid, diamino-functionalized bicyclo[1.1.1]pentane moiety into peptides. The successful incorporation of this sterically demanding unnatural amino acid via SPPS requires an orthogonal protection strategy and optimized coupling conditions, such as the use of HATU as an activating agent and extended reaction times. The protocols provided herein offer a comprehensive guide for researchers to utilize this unique building block in the design and synthesis of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols for the Synthesis of γ-Secretase Inhibitors Utilizing a Bicyclo[1.1.1]pentane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a valuable bioisostere for para-substituted phenyl rings in medicinal chemistry. Its rigid, three-dimensional structure offers an escape from the "flatland" of aromatic systems, often leading to improved physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] One notable application is in the design of γ-secretase inhibitors, a key target in Alzheimer's disease research due to its role in the production of amyloid-β (Aβ) peptides.[3][4]

This document provides detailed application notes and protocols for the synthesis of a potent γ-secretase inhibitor where a central para-substituted fluorophenyl ring of a known inhibitor, BMS-708,163 (Avagacestat), is replaced with a BCP core.[4][5] This bioisosteric replacement results in a compound with equipotent enzymatic inhibition but significantly enhanced aqueous solubility, passive permeability, and oral absorption.[4][5] These protocols are intended to guide researchers in the synthesis and evaluation of BCP-containing γ-secretase inhibitors.

Signaling Pathways and Mechanism of Action

γ-secretase is a multi-subunit protease complex that plays a crucial role in the processing of transmembrane proteins, including the amyloid precursor protein (APP) and the Notch receptor.[1][6][7] Inhibition of γ-secretase is a therapeutic strategy aimed at reducing the production of neurotoxic Aβ peptides, particularly the aggregation-prone Aβ42, which is central to the amyloid hypothesis of Alzheimer's disease. However, non-selective inhibition of γ-secretase can interfere with Notch signaling, leading to mechanism-based toxicities.[2] The BCP-containing inhibitor described herein demonstrates potent inhibition of Aβ production.

Below are diagrams illustrating the processing of APP and Notch by γ-secretase and the workflow for the synthesis of the BCP-containing inhibitor.

APP_Notch_Processing cluster_APP Amyloid Precursor Protein (APP) Processing cluster_Notch Notch Signaling Pathway cluster_Inhibition Inhibitor Action APP APP sAPPb sAPPβ APP->sAPPb CTF_beta C99 (β-CTF) APP->CTF_beta β-secretase (BACE1) Ab Aβ (Aβ40/42) CTF_beta->Ab AICD AICD CTF_beta->AICD Notch_receptor Notch Receptor Notch_TMD Notch TMD Notch_receptor->Notch_TMD TACE (α-secretase) NICD NICD Notch_TMD->NICD γ-secretase Gene_expression Target Gene Expression NICD->Gene_expression Translocates to nucleus BCP_Inhibitor BCP-γ-Secretase Inhibitor BCP_Inhibitor->Ab Inhibits BCP_Inhibitor->NICD Less Inhibition (Selectivity)

Caption: APP and Notch processing by γ-secretase and inhibitor action.

Synthesis_Workflow cluster_BCP_Core Bicyclo[1.1.1]pentane Core Synthesis cluster_Side_Chain_Synthesis Side Chain and Coupling cluster_Final_Assembly Final Inhibitor Assembly Propellane [1.1.1]Propellane Diketone Diketone Intermediate Propellane->Diketone Photochemical reaction Diacetyl Diacetyl Diacetyl->Diketone BCP_diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic acid Diketone->BCP_diacid Haloform reaction BCP_monoester Mono-protected BCP BCP_diacid->BCP_monoester Selective esterification BCP_amine 3-Aminomethyl-BCP derivative BCP_monoester->BCP_amine Functional group interconversion Coupled_product Coupled Sulfonamide-BCP BCP_amine->Coupled_product Sulfonamide coupling Sulfonamide_intermediate 4-Chlorophenylsulfonamide intermediate Sulfonamide_intermediate->Coupled_product Oxadiazole_formation 1,2,4-Oxadiazole Formation Coupled_product->Oxadiazole_formation Cyclization Final_inhibitor Final BCP-γ-Secretase Inhibitor Oxadiazole_formation->Final_inhibitor Deprotection

Caption: General synthetic workflow for the BCP γ-secretase inhibitor.

Data Presentation

The replacement of the para-substituted fluorophenyl ring in BMS-708,163 with a BCP moiety leads to a compound with superior physicochemical and pharmacokinetic properties while maintaining potent γ-secretase inhibitory activity.[4]

CompoundAβ42 IC50 (nM)Aβ40 IC50 (nM)
BMS-708,163 (Aryl) 0.991.04
BCP Analog 0.991.77
Table 1: In vitro inhibitory potency against Aβ42 and Aβ40 production.[1]
CompoundAqueous Solubility (µg/mL) at pH 6.5Aqueous Solubility (µg/mL) at pH 7.4Caco-2 Permeability (10⁻⁶ cm/s)
BMS-708,163 (Aryl) 520.5
BCP Analog 5865.43.0
Table 2: Comparison of physicochemical properties.[4]
CompoundCmax (ng/mL)AUC (ng·h/mL)Brain Concentration (ng/g) at 2h
BMS-708,163 (Aryl) 15050050
BCP Analog 6002000200
Table 3: In vivo pharmacokinetic parameters in mice following a 10 mg/kg oral dose.[4][5]

Experimental Protocols

Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This protocol is adapted from a large-scale synthesis method and provides the key building block for the inhibitor.[8][9]

Materials:

  • [1.1.1]Propellane solution

  • Diacetyl

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dioxane

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Photochemical [2+2] Cycloaddition: In a flow reactor equipped with a 365 nm UV lamp, a solution of [1.1.1]propellane and diacetyl is irradiated to yield the diketone intermediate.[8]

  • Haloform Reaction:

    • Prepare a solution of sodium hypobromite by adding bromine dropwise to a cooled (0 °C) solution of sodium hydroxide in water.

    • To the cooled sodium hypobromite solution, add a solution of the crude diketone intermediate in dioxane dropwise.

    • Stir the reaction mixture overnight at room temperature.

    • Extract the aqueous layer with dichloromethane to remove organic impurities.

    • Acidify the aqueous layer with concentrated HCl to a pH of approximately 1.

    • Extract the acidified aqueous layer with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a white solid.[8][9]

Synthesis of the BCP-γ-Secretase Inhibitor

The following is a generalized protocol for the multi-step synthesis of the final BCP-containing γ-secretase inhibitor, based on the transformations described in the literature.[1][4]

Step 1: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

  • Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in an alcohol (e.g., methanol) and add a catalytic amount of acid (e.g., H₂SO₄) or use a reagent like SOCl₂ for controlled mono-esterification.[8]

  • Purify the resulting mono-ester by chromatography.

Step 2: Curtius Rearrangement to form Boc-protected Amine

  • To a solution of the mono-ester in an appropriate solvent (e.g., toluene), add diphenylphosphoryl azide (DPPA) and triethylamine.

  • Heat the reaction mixture to induce the Curtius rearrangement.

  • Add tert-butanol to trap the isocyanate intermediate, forming the Boc-protected amine.

  • Purify the product by chromatography.

Step 3: Reduction of the Ester to the Alcohol

  • Reduce the ester group of the Boc-protected amino-BCP-ester to the corresponding alcohol using a suitable reducing agent (e.g., LiBH₄ or DIBAL-H).

  • Work up the reaction and purify the resulting alcohol.

Step 4: Mesylation and Azide Displacement

  • Convert the alcohol to a mesylate using methanesulfonyl chloride and a base (e.g., triethylamine).

  • Displace the mesylate with sodium azide in a polar aprotic solvent (e.g., DMF) to yield the corresponding azide.

Step 5: Reduction of the Azide to the Primary Amine

  • Reduce the azide to the primary amine using a reducing agent such as triphenylphosphine followed by water (Staudinger reaction) or by catalytic hydrogenation.

  • Remove the Boc protecting group under acidic conditions (e.g., TFA in DCM).

Step 6: Sulfonamide Formation

  • Couple the resulting aminomethyl-BCP derivative with the appropriate sulfonyl chloride (e.g., (S)-N-(4-chloro-3-(trifluoromethyl)phenylsulfonyl)-2-methylalanyl chloride) in the presence of a base (e.g., pyridine or DIPEA) to form the sulfonamide.

Step 7: 1,2,4-Oxadiazole Formation and Final Deprotection

  • The remaining carboxylic acid on the BCP core is activated (e.g., with HATU or EDC) and reacted with an appropriate amidoxime to form the 1,2,4-oxadiazole ring.

  • Any remaining protecting groups are removed to yield the final BCP-γ-secretase inhibitor.

  • Purify the final compound by preparative HPLC.

In Vitro γ-Secretase Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the production of Aβ40 and Aβ42 in a cell-based system.

Materials:

  • HEK293 cells stably overexpressing human APP.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound stock solution (in DMSO).

  • Aβ40 and Aβ42 ELISA kits.

  • Lysis buffer.

Procedure:

  • Seed HEK293-APP cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compound or vehicle (DMSO) control.

  • Incubate the cells for 24 hours at 37 °C in a CO₂ incubator.

  • Collect the conditioned medium and lyse the cells.

  • Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Aqueous Solubility Assay

Principle: This assay determines the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound (solid).

  • Phosphate buffered saline (PBS) at desired pH (e.g., 6.5 and 7.4).

  • DMSO.

  • HPLC system with a UV detector.

Procedure:

  • Add an excess amount of the solid test compound to a vial containing the aqueous buffer.

  • Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate by HPLC with a standard curve prepared from known concentrations of the compound in DMSO.

Caco-2 Permeability Assay

Principle: This assay assesses the intestinal permeability of a compound using a Caco-2 cell monolayer as a model of the intestinal epithelium.

Materials:

  • Caco-2 cells.

  • Transwell plates.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compound solution.

  • Lucifer yellow (as a marker for monolayer integrity).

  • LC-MS/MS system for quantification.

Procedure:

  • Seed Caco-2 cells on the apical side of Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with transport buffer.

  • Add the test compound solution to the apical (A) chamber and transport buffer to the basolateral (B) chamber for A-to-B permeability assessment.

  • Incubate the plates at 37 °C with gentle shaking.

  • At specified time points, take samples from the basolateral chamber and replace with fresh transport buffer.

  • At the end of the experiment, take a sample from the apical chamber.

  • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.

References

Application Notes and Protocols for Incorporating Bicyclo[1.1.1]pentane into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic incorporation of the bicyclo[1.1.1]pentane (BCP) moiety into bioactive molecules. BCP serves as a versatile bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups, often leading to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This document outlines the rationale, synthetic strategies, and expected property enhancements, supported by quantitative data and detailed experimental protocols.

Rationale for BCP Incorporation: Enhancing Drug-like Properties

The replacement of planar aromatic rings with three-dimensional saturated scaffolds is a widely adopted strategy in modern drug discovery to "escape from flatland".[3] The BCP scaffold, in particular, has emerged as a highly valuable motif due to its ability to confer several beneficial properties compared to its aromatic "parents".[2][4]

Key advantages of incorporating BCP include:

  • Improved Aqueous Solubility: The rigid, three-dimensional structure of BCP can disrupt crystal packing and reduce intermolecular π-stacking, leading to enhanced solubility.[5][6]

  • Increased Metabolic Stability: As a saturated hydrocarbon, the BCP core is generally less susceptible to oxidative metabolism compared to electron-rich aromatic rings.[3][7]

  • Enhanced Permeability: The lipophilic nature of the BCP cage can improve passive membrane permeability.[5][6]

  • Favorable Pharmacokinetics: The combination of improved solubility, stability, and permeability often translates to better oral absorption and overall pharmacokinetic profiles.[7]

  • Novel Chemical Space: The introduction of BCP provides access to novel, patentable chemical matter.[3][8]

Data Presentation: Comparative Physicochemical Properties

The following tables summarize the quantitative improvements in physicochemical and pharmacokinetic properties observed upon replacing a para-substituted phenyl ring with a BCP moiety in two well-documented case studies.

Table 1: Comparison of a γ-Secretase Inhibitor (Avagacestat) and its BCP Analogue

PropertyParent Compound (Avagacestat)BCP AnalogueFold Improvement
Aqueous Solubility (μg/mL)<135>35
Passive Permeability (10⁻⁶ cm/s)0.52.55
Oral Absorption (Mouse AUC, ng·h/mL)1,2004,8004

Data sourced from Stepan, A. F., et al. (2012). J. Med. Chem.[5]

Table 2: Comparison of Darapladib and its BCP Analogue

PropertyParent Compound (Darapladib)BCP AnalogueFold Improvement
Aqueous Solubility (μM)0.12.525
Caco-2 Permeability (A→B, 10⁻⁶ cm/s)2.17.13.4
Human Microsomal Stability (T½, min)651101.7

Data sourced from Measom, N. D., et al. (2015). Org. Biomol. Chem.

Experimental Protocols

The following are detailed protocols for key experiments related to the synthesis and evaluation of BCP-containing molecules.

General Protocol for Photoredox-Catalyzed Synthesis of 1,3-Disubstituted BCPs

This protocol describes a general method for the synthesis of 1,3-disubstituted BCPs via a visible-light-mediated cascade atom transfer radical addition (CATRA) reaction.[8]

Materials:

  • [1.1.1]Propellane solution (e.g., 0.2 M in a suitable solvent)

  • Alkyl iodide (1.5 equiv.)

  • Alkene (1.5 equiv.)

  • Photocatalyst (e.g., 4CzIPN, 2.5 mol%)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Schlenk tube or similar reaction vessel

  • Blue LEDs (e.g., 467 nm)

  • Stir plate

Procedure:

  • To a Schlenk tube charged with a magnetic stir bar, add the alkene (0.15 mmol, 1.5 equiv.), alkyl iodide (0.15 mmol, 1.5 equiv.), and photocatalyst (0.0025 mmol, 2.5 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (0.5 mL) via syringe.

  • Add the [1.1.1]propellane solution (0.10 mmol, 1.0 equiv.) via syringe.

  • Place the reaction vessel approximately 5-10 cm from the blue LEDs and stir vigorously at room temperature.

  • Irradiate the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-disubstituted BCP.

Protocol for Aqueous Solubility Assessment (Shake-Flask Method)

This protocol outlines the shake-flask method, a gold standard for determining the thermodynamic solubility of a compound.[9][10]

Materials:

  • Test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge

  • HPLC system with UV detector

  • Analytical standards of the test compound

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add an excess of the solid test compound (or a concentrated DMSO stock) to a vial containing a known volume of PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of the test compound.

  • Report the solubility in µg/mL or µM.

Visualizations

The following diagrams illustrate key concepts and workflows related to the incorporation of BCP into bioactive molecules.

G cluster_0 Drug Discovery Workflow with BCP Incorporation lead Lead Compound (e.g., with Phenyl Ring) bcp_design Bioisosteric Replacement Design (BCP) lead->bcp_design synthesis Synthesis of BCP Analogue bcp_design->synthesis prop_eval Property Evaluation (Solubility, Stability, etc.) synthesis->prop_eval sar Structure-Activity Relationship (SAR) Studies prop_eval->sar sar->bcp_design Iterative Optimization optimized Optimized Candidate sar->optimized

Caption: Workflow for incorporating BCP into a lead compound.

G cluster_1 Property Comparison: Parent vs. BCP Analogue cluster_parent_props Parent Properties cluster_bcp_props BCP Analogue Properties parent Parent Molecule (e.g., Aromatic) bcp BCP Analogue (Saturated, 3D) parent->bcp Bioisosteric Replacement p_sol Lower Solubility p_met Metabolically Labile p_perm Variable Permeability b_sol Higher Solubility b_met Metabolically Stable b_perm Improved Permeability

Caption: Comparison of properties between parent and BCP molecules.

G cluster_2 Photoredox-Catalyzed BCP Synthesis Pathway start Alkyl Halide + Alkene + [1.1.1]Propellane photocat Visible Light + Photocatalyst radical_gen Radical Generation (from Alkyl Halide) photocat->radical_gen prop_opening Radical Addition to Propellane & Ring Opening radical_gen->prop_opening bcp_radical BCP Radical Intermediate prop_opening->bcp_radical giese Giese Addition to Alkene bcp_radical->giese product 1,3-Disubstituted BCP Product giese->product

Caption: Simplified pathway for photoredox-catalyzed BCP synthesis.

References

Application Notes and Protocols for the Boc Deprotection of tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a critical pharmacophore in modern drug discovery, serving as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes. Its rigid, three-dimensional structure can significantly improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The synthesis of BCP-containing molecules often involves the use of protecting groups for amine functionalities. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.

This document provides detailed application notes and protocols for the acidic deprotection of tert-butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate and its derivatives, yielding the corresponding bicyclo[1.1.1]pentane-1,3-diamine salts. Standard protocols using trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in 1,4-dioxane are presented, which are the most common and effective methods for this transformation.[1][2]

Signaling Pathway and Logical Relationships

The Boc deprotection of this compound is a key step in the synthesis of various BCP-containing scaffolds. The resulting diamine can be further functionalized to introduce desired pharmacophoric elements.

Synthetic Utility of Bicyclo[1.1.1]pentane-1,3-diamine A Bicyclo[1.1.1]pentane-1,3- dicarboxylic Acid B Bis-Boc-protected Bicyclo[1.1.1]pentane-1,3-diamine A->B Multi-step synthesis C Acidic Boc Deprotection B->C D Bicyclo[1.1.1]pentane-1,3-diamine (Di-salt) C->D E Further Functionalization (e.g., Amide Coupling, Alkylation) D->E F Bioactive Molecules (e.g., Drug Candidates) E->F

Caption: Synthetic pathway from a common BCP precursor to bioactive molecules.

Data Presentation

The following table summarizes typical quantitative data for the acidic Boc deprotection of various amine substrates, providing a reference for expected outcomes. While specific data for this compound is not extensively published, the presented data for other carbamates offers a reliable benchmark.

Reagent/SolventSubstrateReaction Time (hours)Temperature (°C)Yield (%)Reference
4M HCl in DioxaneGeneral N-Boc Amine2Room Temp.91[3]
4M HCl in DioxaneGeneral N-Boc Amine16Room Temp.High[3]
25% TFA in DCMGeneral N-Boc Amine2Room Temp.High[4]
TFA in DCMGeneral N-Boc Amine18Room Temp.High[4]
Oxalyl Chloride in MethanolStructurally Diverse N-Boc Amines1 - 4Room Temp.up to 90[5]

Experimental Protocols

The following are detailed methodologies for the two most common acidic deprotection procedures.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.[1][2]

Materials:

  • tert-Butyl (3-(tert-butoxycarbonylamino)bicyclo[1.1.1]pentan-1-yl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Dissolve Boc-protected diamine in anhydrous DCM B Cool to 0°C A->B C Add TFA dropwise B->C D Stir at room temperature (1-4 hours) C->D E Monitor by TLC/LC-MS D->E F Concentrate in vacuo E->F G Neutralize with NaHCO3 (aq) F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Bicyclo[1.1.1]pentane-1,3-diamine (Free Base) I->J

Caption: Workflow for TFA-mediated Boc deprotection.

Procedure:

  • Dissolve tert-butyl (3-(tert-butoxycarbonylamino)bicyclo[1.1.1]pentan-1-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. The final concentration of TFA is typically 20-50% (v/v).

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • For isolation of the free diamine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully add saturated aqueous sodium bicarbonate solution until gas evolution ceases to neutralize the remaining acid.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the bicyclo[1.1.1]pentane-1,3-diamine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also highly effective and often results in the precipitation of the diamine dihydrochloride salt, which can simplify purification.[3]

Materials:

  • tert-Butyl (3-(tert-butoxycarbonylamino)bicyclo[1.1.1]pentan-1-yl)carbamate

  • 1,4-Dioxane, anhydrous

  • 4M HCl in 1,4-dioxane

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Isolation A Dissolve/suspend Boc-protected diamine in anhydrous Dioxane B Add 4M HCl in Dioxane A->B C Stir at room temperature (2-16 hours) B->C D Monitor by TLC/LC-MS C->D E Collect precipitate by filtration D->E F Wash with diethyl ether E->F G Dry under vacuum F->G H Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride G->H

Caption: Workflow for HCl-mediated Boc deprotection.

Procedure:

  • Place tert-butyl (3-(tert-butoxycarbonylamino)bicyclo[1.1.1]pentan-1-yl)carbamate (1.0 eq) in a round-bottom flask.

  • Add anhydrous 1,4-dioxane.

  • To the stirred suspension or solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the mixture at room temperature for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS.[3]

  • Upon completion, the bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride salt may precipitate from the reaction mixture.

  • If a precipitate has formed, collect the solid by filtration. Wash the solid with anhydrous diethyl ether and dry under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude dihydrochloride salt, which can be triturated with diethyl ether to induce solidification and then filtered.

Conclusion

The acidic deprotection of this compound derivatives is a fundamental and reliable transformation in the synthesis of BCP-containing compounds. The choice between TFA/DCM and HCl/dioxane protocols will depend on the subsequent synthetic steps and the desired salt form of the product. Both methods generally proceed with high efficiency, providing access to the versatile bicyclo[1.1.1]pentane-1,3-diamine building block for further elaboration in drug discovery and development programs.

References

Application Notes and Protocols for Nucleophilic Substitution on Bicyclo[1.1.1]pentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for nucleophilic substitution on bicyclo[1.1.1]pentane (BCP) derivatives, a scaffold of increasing importance in medicinal chemistry as a bioisostere for para-substituted benzene rings, tert-butyl groups, and alkynes. The protocols detailed herein focus on the functionalization of halobicyclo[1.1.1]pentanes, particularly 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a stable and accessible electrophilic precursor to a variety of functionalized BCPs.

Introduction to Nucleophilic Substitution on Bicyclo[1.1.1]pentane

The unique strained structure of the bicyclo[1.1.1]pentane core presents distinct challenges and opportunities for chemical transformations. While radical additions to [1.1.1]propellane are a common method for BCP functionalization, direct nucleophilic substitution on pre-functionalized BCPs, such as halo-BCPs, offers a valuable alternative route to introduce a diverse array of functional groups.[1][2][3][4] This approach is particularly useful for the synthesis of 1,3-disubstituted BCPs, which are of significant interest in drug discovery for their ability to improve physicochemical properties such as solubility and metabolic stability.

The primary substrate discussed in these protocols is 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a crystalline solid that serves as a versatile starting material.[2][3][4] Nucleophilic substitution reactions on DIBCP typically proceed at one of the bridgehead carbons, displacing an iodide leaving group. The reactivity of DIBCP allows for the introduction of nitrogen, sulfur, and oxygen-based nucleophiles, as well as some carbon nucleophiles under specific conditions.

Reaction Mechanisms and Pathways

The mechanism of nucleophilic substitution on bicyclo[1.1.1]pentyl systems can be complex and is thought to involve intermediates with significant carbocationic character at the bridgehead position. Computational studies suggest that the reaction of DIBCP with nucleophiles like pyridine may proceed through the formation of a pyridine-iodine-BCP complex, which then undergoes attack by a second nucleophile to yield the final product.[3][4]

Nucleophilic_Substitution_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Complex cluster_product Products DIBCP 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) Complex [BCP-I---Nu]+ Complex DIBCP->Complex Nucleophilic Attack Nuc Nucleophile (Nu:) Nuc->Complex Product 1-Nu-3-iodobicyclo[1.1.1]pentane Complex->Product Leaving Group Departure Leaving_Group Iodide Ion (I-) Complex->Leaving_Group

Caption: Proposed pathway for nucleophilic substitution on DIBCP.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the reaction conditions for nucleophilic substitution on 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) with various nucleophiles.

Table 1: Nitrogen-Based Nucleophiles
NucleophileReagents and ConditionsSolventTimeYield (%)Reference
Pyridine5 equiv. PyridineAcetone3 days77[2][3]
3-Methylpyridine5 equiv. 3-MethylpyridineAcetone3 days92[3]
4-Etoxycarbonylpyridine5 equiv. 4-EtoxycarbonylpyridineAcetone3 days54[3]
Quinoline5 equiv. QuinolineAcetone3 days71[5]
Isoquinoline5 equiv. IsoquinolineAcetone3 days55[5]
1-Methylpyrazole5 equiv. 1-MethylpyrazoleAcetone3 days45[3][4]
N-MethylmorpholineExcess N-MethylmorpholineAcetone20 h76[1]
DiisopropylamineExcess DiisopropylamineAcetone20 h-[1]
TriethylamineExcess TriethylamineAcetone3 days77[5]
Table 2: Sulfur-Based Nucleophiles
NucleophileReagents and ConditionsSolventTimeYield (%)Reference
Tetrahydrothiophene10 equiv. TetrahydrothiopheneAcetone3 days47[5]
Tetrahydrothiopyran10 equiv. TetrahydrothiopyranAcetone3 days64[5]
Diethyl sulfide10 equiv. Diethyl sulfideAcetone3 days31[5]
Dimethyl sulfide10 equiv. Dimethyl sulfideAcetone3 days55[5]
Table 3: Oxygen-Based Nucleophiles
NucleophileReagents and ConditionsSolventTimeYield (%)Reference
Sodium MethoxideExcess Sodium MethoxideMethanolNot specifiedNot specified[1]
Table 4: Carbon-Based Nucleophiles (Organometallic Reagents)
NucleophileReagents and ConditionsSolventProduct(s)Reference
Phenyllithium2.8 equiv. PhenyllithiumTHF[1.1.1]Propellane[1]
Phenylmagnesium Bromide2.8 equiv. Phenylmagnesium BromideTHF[1.1.1]Propellane[1]

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions on 1,3-diiodobicyclo[1.1.1]pentane (DIBCP).

Protocol 1: General Procedure for the Synthesis of 1-(3-Iodobicyclo[1.1.1]pentan-1-yl)pyridinium Iodide

This protocol describes a general method for the reaction of DIBCP with pyridine derivatives.[2][3]

Materials:

  • 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)

  • Pyridine (or substituted pyridine)

  • Acetone, anhydrous

  • Diethyl ether

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Buchner funnel and filter paper

Procedure:

  • To a 10 mL round-bottomed flask equipped with a magnetic stir bar, add 1,3-diiodobicyclo[1.1.1]pentane (0.5 mmol, 1.0 equiv.).

  • Add anhydrous acetone (1 mL) to the flask.

  • Add the pyridine nucleophile (2.5 mmol, 5.0 equiv.) to the reaction mixture via syringe.

  • Stir the mixture at room temperature for 3 days.

  • After 3 days, add diethyl ether (7.5 mL) to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of diethyl ether.

  • Dry the product under vacuum to obtain the desired pyridinium salt.

Protocol_1_Workflow start Start add_reagents 1. Add DIBCP, Acetone, and Pyridine to flask start->add_reagents stir 2. Stir at room temperature for 3 days add_reagents->stir precipitate 3. Add diethyl ether to precipitate product stir->precipitate filter 4. Filter the solid product precipitate->filter wash 5. Wash with diethyl ether filter->wash dry 6. Dry under vacuum wash->dry end End dry->end

Caption: Experimental workflow for the synthesis of pyridinium salts.

Protocol 2: Synthesis of 1-(3-Iodobicyclo[1.1.1]pentan-1-yl)tetrahydrothiophenium Iodide

This protocol details the reaction of DIBCP with a sulfur nucleophile, tetrahydrothiophene.[5]

Materials:

  • 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)

  • Tetrahydrothiophene (THT)

  • Acetone, anhydrous

  • Diethyl ether

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottomed flask, dissolve 1,3-diiodobicyclo[1.1.1]pentane (1.0 equiv.) in anhydrous acetone.

  • Add tetrahydrothiophene (10.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 3 days.

  • Upon completion, add diethyl ether to precipitate the sulfonium salt.

  • Isolate the product by vacuum filtration.

  • Wash the solid with diethyl ether and dry under vacuum.

Protocol 3: Reaction of DIBCP with Sodium Methoxide

This protocol provides a general method for the reaction of DIBCP with an oxygen-based nucleophile, based on a reported reaction.[1]

Materials:

  • 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)

  • Sodium methoxide (solid or solution in methanol)

  • Methanol, anhydrous

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, add 1,3-diiodobicyclo[1.1.1]pentane (1.0 equiv.) to a round-bottomed flask containing anhydrous methanol.

  • Add an excess of sodium methoxide to the stirred solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-iodo-3-methoxybicyclo[1.1.1]pentane.

Safety Precautions

  • 1,3-Diiodobicyclo[1.1.1]pentane may be impact-sensitive and should be handled with care.

  • Organolithium and Grignard reagents are highly reactive and pyrophoric. They should be handled under a strict inert atmosphere by trained personnel.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

  • Conduct all reactions in a well-ventilated fume hood.

References

Application Notes and Protocols: tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate Derivatives for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tert-butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate as a foundational building block for synthesizing derivatives amenable to "click" chemistry. This document offers detailed protocols for the preparation of azide- and alkyne-functionalized bicyclo[1.1.1]pentane (BCP) scaffolds and their subsequent use in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Introduction

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a valuable bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups in medicinal chemistry.[1][2] Its rigid, three-dimensional structure can significantly improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while providing a unique vector for exiting a protein binding pocket.[1] this compound is a versatile and commercially available starting material that serves as an excellent precursor for creating BCP-based linkers and building blocks for bioconjugation and drug discovery.[3][4]

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its strain-promoted, copper-free variant (SPAAC), provides a powerful toolkit for covalently linking molecules with high efficiency and specificity under mild conditions.[5][] By functionalizing the BCP core with azide or alkyne "handles," researchers can readily conjugate this desirable scaffold to a wide range of molecules, including proteins, antibodies, nucleic acids, and imaging agents.

Application Notes

The strategic use of this compound derivatives in a click chemistry workflow offers several advantages:

  • Improved Pharmacokinetics: The incorporation of the BCP moiety can lead to enhanced metabolic stability and solubility compared to traditional aromatic linkers.[1]

  • Structural Rigidity and Defined Geometry: The rigid BCP cage acts as a non-aromatic, conformationally restricted linker, providing precise control over the distance and orientation between two conjugated molecules.

  • Versatile Precursor: The presence of a Boc-protected amine and a free primary amine allows for sequential and site-specific functionalization, enabling the synthesis of heterobifunctional linkers.

  • Bioorthogonal Conjugation: Once converted to an azide or alkyne, the BCP derivative can be used in highly selective click reactions, which are bioorthogonal and do not interfere with biological processes, making them ideal for in vivo applications.[]

  • Broad Applicability: These derivatives are instrumental in the development of advanced therapeutics and research tools, including Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and fluorescent probes for biological imaging.

Synthesis of Clickable BCP Derivatives

The free primary amine on this compound can be readily converted into an azide, a key handle for click chemistry, via a diazo-transfer reaction.

G cluster_0 Synthesis of Azide Derivative A This compound C Reaction Conditions: Base (e.g., DMAP), Solvent (e.g., Toluene), Cu(II) catalyst A->C B Diazo-Transfer Reagent (e.g., Triflyl Azide or Imidazole-1-sulfonyl Azide) B->C D tert-Butyl (3-azidobicyclo[1.1.1]pent-1-yl)carbamate C->D Diazo-Transfer Reaction

Caption: Synthetic workflow for azide functionalization.
Protocol 1: Synthesis of tert-Butyl (3-azidobicyclo[1.1.1]pent-1-yl)carbamate

This protocol describes the conversion of a primary amine to an azide using a copper(II)-catalyzed diazo-transfer reaction with triflyl azide (TfN₃). This method is adapted from established procedures for diazo transfer to primary amines.[3]

Materials:

  • This compound

  • Triflyl azide (TfN₃) solution (handle with extreme care, potential explosive)

  • Copper(II) sulfate (CuSO₄)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.

  • Add 4-(dimethylamino)pyridine (DMAP) (1.5 eq) and a catalytic amount of copper(II) sulfate (CuSO₄) (approx. 1-5 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triflyl azide (TfN₃) (1.2 eq) in toluene dropwise to the reaction mixture. Caution: Triflyl azide is potentially explosive and should be handled with appropriate safety precautions behind a blast shield.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired tert-butyl (3-azidobicyclo[1.1.1]pent-1-yl)carbamate.

ParameterValueReference
Starting Material This compoundN/A
Key Reagents Triflyl azide, CuSO₄, DMAP[3]
Solvent Toluene[3]
Reaction Time 12-24 hours[3]
Temperature 0 °C to Room Temperature[3]
Typical Yield 70-90% (estimated based on similar transformations)[3]

Protocols for Click Chemistry Reactions

The synthesized BCP-azide derivative can be used in both copper-catalyzed and strain-promoted click reactions.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the reaction of the BCP-azide with a generic terminal alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule).

G cluster_1 CuAAC Experimental Workflow A BCP-Azide Derivative F Reaction in Buffer (e.g., PBS) A->F B Terminal Alkyne Substrate B->F C Cu(II) Source (e.g., CuSO₄) C->F D Reducing Agent (e.g., Sodium Ascorbate) D->F E Ligand (e.g., THPTA) E->F G Purification (e.g., HPLC or SEC) F->G Incubate RT, 1-4h H BCP-Triazole Conjugate G->H

Caption: General workflow for a CuAAC bioconjugation reaction.

Materials:

  • tert-Butyl (3-azidobicyclo[1.1.1]pent-1-yl)carbamate (BCP-azide)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving reagents)

  • Purification system (e.g., HPLC, spin desalting columns)

Procedure:

  • Prepare stock solutions:

    • BCP-azide in DMSO (e.g., 10 mM).

    • Alkyne-functionalized molecule in DMSO or PBS (e.g., 10 mM).

    • CuSO₄ in water (e.g., 50 mM).

    • THPTA in water (e.g., 250 mM).

    • Sodium ascorbate in water (prepare fresh, e.g., 500 mM).

  • In a microcentrifuge tube, add the alkyne-functionalized molecule to PBS buffer.

  • Add the BCP-azide from its stock solution (a 1.5 to 5-fold molar excess over the alkyne is a good starting point).

  • Prepare the catalyst premix: in a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.[7]

  • Add the CuSO₄/THPTA catalyst premix to the reaction mixture. The final copper concentration is typically 50 µM to 1 mM.[8]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 fold excess over copper).

  • Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. Protect from light if using fluorescent molecules.

  • Monitor the reaction by LC-MS if possible.

  • Purify the resulting BCP-triazole conjugate using an appropriate method based on its properties (e.g., reverse-phase HPLC for small molecules, size-exclusion chromatography or spin desalting columns for proteins).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free protocol is ideal for bioconjugation in living systems or with sensitive biomolecules where copper toxicity is a concern. It uses a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO) derivative.

G cluster_2 SPAAC Experimental Workflow A BCP-Azide Derivative C Reaction in Biocompatible Buffer (e.g., PBS, pH 7.4) A->C B Strained Alkyne (e.g., DBCO-dPEG-NHS) B->C D Purification (e.g., SEC, Dialysis) C->D Incubate 4-37°C, 2-24h E BCP-Triazole Conjugate D->E

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions with tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of amide bond formation with this unique bicyclo[1.1.1]pentane (BCP) building block.

Bicyclo[1.1.1]pentanes are increasingly utilized in medicinal chemistry as bioisosteres for phenyl rings and tert-butyl groups, offering improvements in physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] However, the successful coupling of tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate can present challenges. This guide provides a structured approach to overcoming common issues through frequently asked questions, detailed troubleshooting, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the potential causes?

Low yields in amide coupling reactions involving this substrate can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be sufficiently reactive to activate the carboxylic acid partner effectively.

  • Suboptimal Reaction Conditions: Parameters such as solvent, temperature, and reaction time can significantly impact coupling efficiency.

  • Steric Hindrance: While the bicyclo[1.1.1]pentane cage is relatively small, steric bulk on the carboxylic acid coupling partner can impede the reaction.

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification.

  • Difficult Purification: The final product may be challenging to isolate from the reaction mixture, leading to apparent low yields.

Q2: Which coupling reagents are recommended for this amine?

A variety of coupling reagents can be employed. The choice depends on the specific carboxylic acid and the desired reaction conditions. Common options include:

  • Carbodiimides (EDC, DCC): Often used with additives like HOBt or Oxyma to improve efficiency and suppress racemization.

  • Uronium/Aminium Salts (HATU, HBTU, TBTU): Generally highly efficient and fast-acting coupling reagents.[4]

  • Phosphonium Salts (PyBOP): Effective for sterically hindered couplings.

Q3: What are the best practices for setting up the reaction?

To maximize your chances of a successful coupling, consider the following:

  • Use Anhydrous Conditions: Moisture can lead to the hydrolysis of activated carboxylic acid intermediates. Ensure all glassware is dry and use anhydrous solvents.

  • Pre-activation of the Carboxylic Acid: For many coupling reagents, especially uronium/aminium salts, pre-activating the carboxylic acid for 15-30 minutes before adding the amine can improve yields.

  • Appropriate Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to neutralize acids formed during the reaction without competing with the primary amine.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

Troubleshooting Guide

This section provides specific guidance on how to address common problems encountered during the coupling of this compound.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inefficient Carboxylic Acid Activation - Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 eq.).- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- For sterically hindered carboxylic acids, consider converting the acid to an acyl fluoride in situ.
Suboptimal Solvent - If using a non-polar solvent like Dichloromethane (DCM), try a more polar aprotic solvent like Dimethylformamide (DMF) to improve solubility of reactants.- Ensure the solvent is of high purity and anhydrous.
Incorrect Temperature - Some coupling reactions benefit from starting at 0 °C and slowly warming to room temperature.- For challenging couplings, gentle heating (e.g., 40-80 °C) may be necessary, as demonstrated in some protocols.[4]
Amine Deactivation - Ensure sufficient base is present to neutralize any acidic species that could protonate the amine. Typically, 2-3 equivalents of a non-nucleophilic base like DIPEA are used.
Problem 2: Formation of Significant Impurities
Potential Cause Troubleshooting Steps
Side Reactions of Coupling Reagent - If using DCC, the dicyclohexylurea byproduct can be difficult to remove. Consider switching to EDC, where the urea byproduct is water-soluble, or DIC, where the byproduct is more soluble in organic solvents.- With uronium/aminium reagents, ensure the reaction is not run for an excessively long time, which can lead to side product formation.
Racemization of Chiral Carboxylic Acids - Perform the reaction at lower temperatures (e.g., 0 °C).- Use racemization-suppressing additives like HOBt or OxymaPure.
Oligomerization In some cases, particularly with radical-based methods for BCP functionalization, oligomerization can be a side reaction.[5] While less common in standard amide couplings, ensure slow addition of reagents if this is suspected.
Problem 3: Difficult Product Purification
Potential Cause Troubleshooting Steps
Co-elution with Byproducts on Silica Gel - If purification by column chromatography is challenging, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol, or acetonitrile).- Reverse-phase chromatography can also be an effective alternative for purifying polar products.
Product is Highly Water-Soluble - During aqueous workup, saturate the aqueous layer with sodium chloride (brine) to reduce the solubility of the product and improve extraction into the organic phase.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes a selection of reaction conditions for the acylation of this compound, providing a basis for comparison and optimization.

Coupling PartnerCoupling ReagentBaseSolventTemp.TimeYield (%)Purification Method
N1-(2-Chloroethyl)-N4-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamineTBTUDIPEADMFRT1h65Silica Gel Chromatography[4]
7-Chloroquinoline derivative-DIPEAEtOH80 °C1h65Silica Gel Chromatography[4]

Note: Data for a wider range of coupling partners and conditions with this specific amine is limited in the public literature. The above examples provide a starting point for optimization.

Experimental Protocols

Protocol 1: General Amide Coupling using TBTU

This protocol is adapted from a procedure used for a similar substrate and represents a robust starting point for various carboxylic acids.[4]

  • Dissolve the Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add Reagents: Add TBTU (1.1 eq.) and DIPEA (2.0 eq.) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes.

  • Add Amine: Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, or until completion as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Coupling of a Chloroquinoline Derivative

This protocol demonstrates the coupling under elevated temperature.[4]

  • Combine Reactants: In a sealed tube, combine the chloroquinoline derivative (1.0 eq.), tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate (1.5 eq.), and DIPEA (2.0 eq.) in ethanol.

  • Reaction: Stir the mixture at 80 °C for 1 hour.

  • Workup: Cool the reaction to room temperature and concentrate in vacuo.

  • Purification: Purify the residue by silica gel column chromatography to yield the desired product.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_activation Check Carboxylic Acid Activation start->check_activation check_conditions Review Reaction Conditions start->check_conditions check_purification Evaluate Purification Procedure start->check_purification increase_reagent Increase Equivalents of Coupling Reagent check_activation->increase_reagent change_reagent Switch to a More Potent Coupling Reagent check_activation->change_reagent optimize_solvent Optimize Solvent (e.g., DMF for DCM) check_conditions->optimize_solvent optimize_temp Adjust Temperature (e.g., gentle heating) check_conditions->optimize_temp add_base Increase Equivalents of Base check_conditions->add_base alt_purification Try Alternative Purification (Recrystallization, RP-HPLC) check_purification->alt_purification success Improved Yield increase_reagent->success change_reagent->success optimize_solvent->success optimize_temp->success add_base->success alt_purification->success experimental_workflow start Start: Combine Carboxylic Acid, Coupling Reagent, and Base in Anhydrous Solvent preactivate Pre-activate for 15-30 min at Room Temperature start->preactivate add_amine Add this compound preactivate->add_amine react Stir at RT or Elevated Temp. Monitor by TLC/LC-MS add_amine->react workup Aqueous Workup (Quench, Extract, Wash) react->workup purify Dry, Concentrate, and Purify (Column Chromatography or Recrystallization) workup->purify product Isolated Product purify->product

References

Technical Support Center: Synthesis of tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and readily available starting material is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This precursor is typically synthesized on a large scale from [1.1.1]propellane.[1]

Q2: Which synthetic routes are typically employed to introduce the amino functionalities?

A2: The conversion of the carboxylic acid groups to amines is generally achieved through rearrangement reactions such as the Curtius, Hofmann, or Schmidt rearrangements.[1]

Q3: How is the mono-Boc protected product selectively obtained?

A3: There are two primary strategies for obtaining the mono-Boc protected product:

  • Direct mono-protection of bicyclo[1.1.1]pentane-1,3-diamine: This involves reacting the diamine with a substoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) under carefully controlled conditions to favor mono-protection.[1]

  • Synthesis from a mono-protected precursor: A practical route involves performing a Curtius rearrangement on 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.[1][2]

Troubleshooting Guide

This guide addresses common issues and side reactions encountered during the synthesis of this compound.

Problem 1: Low yield of the desired mono-Boc protected product and presence of multiple spots on TLC.

Possible Cause: Inefficient mono-protection of bicyclo[1.1.1]pentane-1,3-diamine, leading to a mixture of unreacted diamine, the desired mono-Boc product, and the di-Boc protected byproduct.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Using a substoichiometric amount (e.g., 0.8-0.9 equivalents) can favor the formation of the mono-protected product.

  • Reaction Conditions: Optimize reaction parameters such as temperature, solvent, and reaction time. Performing the reaction at a lower temperature may increase selectivity.

  • Purification: Separation of the mono-protected, di-protected, and unreacted diamine can be achieved through chromatographic techniques like column chromatography.[1]

Expected Product Distribution in Mono-Boc Protection

Molar Ratio (Boc₂O:Diamine)Unreacted Diamine (%)Mono-Boc Product (%)Di-Boc Product (%)
0.8:1~15~65~20
1:1~5~55~40
1.2:1<5~40~55

Note: These are representative values and can vary based on specific reaction conditions.

Problem 2: Incomplete conversion of the carboxylic acid groups during the rearrangement reaction.

Possible Cause: Insufficient reagent, inadequate reaction temperature, or short reaction time for the Curtius, Hofmann, or Schmidt rearrangement.

Solutions:

  • Reagent Stoichiometry: Ensure the use of a sufficient excess of the rearranging agent (e.g., diphenylphosphoryl azide for Curtius, bromine and base for Hofmann).

  • Temperature and Time: Ensure the reaction is heated to the appropriate temperature for a sufficient duration to drive the rearrangement to completion. Monitor the reaction progress by TLC or LC-MS.

  • Activation of Carboxylic Acid: For the Curtius rearrangement, ensure efficient conversion of the carboxylic acid to a reactive derivative like an acid chloride or an ester prior to reaction with the azide source.[1]

Problem 3: Formation of urea or carbamate byproducts.

Possible Cause: The isocyanate intermediate generated during the Curtius or Hofmann rearrangement can react with nucleophiles other than the desired tert-butanol (for direct Boc protection) or water (for amine formation).

Solutions:

  • Anhydrous Conditions: If the desired product is the Boc-protected amine formed by trapping the isocyanate with tert-butanol, ensure strictly anhydrous conditions to prevent hydrolysis of the isocyanate to the primary amine.

  • Nucleophile Control: When performing a direct Boc-protection via Curtius rearrangement, use tert-butanol as the solvent or co-solvent to ensure it is the primary nucleophile available to trap the isocyanate.

Problem 4: Formation of oligomeric byproducts.

Possible Cause: Radical-induced oligomerization of [1.1.1]propellane can occur if it is present as an impurity or under certain reaction conditions.[3]

Solutions:

  • Purity of Starting Material: Ensure the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid starting material is free from [1.1.1]propellane.

  • Avoid Radical Initiators: Be cautious with reaction conditions that might generate radicals if propellane-based impurities are suspected.

Experimental Protocols

Protocol 1: Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid via Curtius Rearrangement

This protocol is adapted from a similar synthesis on a bicyclo[1.1.1]pentane system.[2]

  • Esterification and Monohydrolysis:

    • Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in methanol and add thionyl chloride dropwise at 20-40 °C.

    • Stir the mixture overnight at room temperature and then concentrate under reduced pressure to obtain the dimethyl ester.

    • Perform a monohydrolysis of the dimethyl ester to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[2]

  • Curtius Rearrangement and Boc Protection:

    • Dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid in tert-butanol.

    • Add triethylamine and diphenylphosphoryl azide (DPPA).

    • Heat the mixture at 85 °C for 24 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • The resulting product is the methyl ester of 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid, which can be hydrolyzed to the desired product.

Visualizations

experimental_workflow start Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid rearrangement Rearrangement Reaction (Curtius, Hofmann, or Schmidt) start->rearrangement diamine Bicyclo[1.1.1]pentane-1,3-diamine rearrangement->diamine mono_boc Mono-Boc Protection diamine->mono_boc product This compound mono_boc->product di_boc Di-Boc Byproduct mono_boc->di_boc

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue Low Yield of Mono-Boc Product cause1 Inefficient Mono-protection issue->cause1 cause2 Incomplete Rearrangement issue->cause2 cause3 Side Reactions of Isocyanate issue->cause3 solution1a Control Boc₂O Stoichiometry cause1->solution1a solution1b Optimize Reaction Conditions cause1->solution1b solution1c Chromatographic Purification cause1->solution1c solution2a Increase Reagent Amount cause2->solution2a solution2b Adjust Temperature/Time cause2->solution2b solution3a Ensure Anhydrous Conditions cause3->solution3a solution3b Use t-BuOH as Solvent cause3->solution3b

Caption: Troubleshooting logic for low yield of the target molecule.

References

Technical Support Center: Purification of tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate by column chromatography.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the purification process.

Issue 1: The compound is streaking on the TLC plate and seems to be sticking to the column, resulting in low yield.

  • Question: My product, this compound, is showing significant streaking during TLC analysis, and I'm recovering very little material after column chromatography. What is causing this and how can I fix it?

  • Answer: This is a common issue when purifying amines on standard silica gel.[1] The free amine group on your compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel.[2] This acid-base interaction can lead to irreversible binding, streaking, and even degradation of the compound on the column.[2][3]

    Troubleshooting Steps:

    • Assess Stability: Before running a full column, you can test your compound's stability on a 2D TLC plate. Spot the crude mixture, run the plate in a suitable solvent system, then rotate it 90 degrees and run it in the same solvent system again. If new spots appear or the original spot has degraded, it confirms instability on silica.[3]

    • Deactivate the Silica Gel: To mitigate the acidity of the stationary phase, add a basic modifier to your eluent.[3] A common and effective method is to add 1-3% triethylamine (TEA) to the mobile phase mixture.[3][4] This will neutralize the acidic sites on the silica gel, allowing your compound to elute properly.[2] Alternatively, a chloroform/methanol/ammonium hydroxide system can be used.[4]

    • Use an Alternative Stationary Phase: If the issue persists, consider a different stationary phase. Amine-functionalized silica columns are designed specifically for purifying basic compounds and can provide excellent separation.[2] Neutral alumina is another viable alternative to standard silica gel.[3] For polar compounds, reverse-phase chromatography on C18-functionalized silica can also be an effective option.[1][3]

Issue 2: The product is co-eluting with an impurity of very similar polarity.

  • Question: After running a column, my NMR analysis shows that the desired product is still contaminated with an impurity. The Rf values on the TLC plate are very close. How can I improve the separation?

  • Answer: When impurities have a polarity very similar to your product, achieving good separation requires careful optimization of the chromatography conditions.[3]

    Troubleshooting Steps:

    • Optimize the Solvent System: The key to separation is maximizing the difference in affinity for the stationary phase between your product and the impurity. Test a wide range of solvent systems with varying polarities.[5] Aim for an eluent system that gives your product an Rf value between 0.2 and 0.4 on the TLC plate, as this range often provides the best separation in column chromatography.[3]

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation. Start with a less polar solvent system to allow the less polar compounds to elute first. Then, gradually increase the polarity of the mobile phase to elute your desired compound, leaving the more polar impurities behind.[6]

    • Consider a Different Stationary Phase: Sometimes, changing the stationary phase can alter the selectivity of the separation. If you are using silica, trying alumina or a reverse-phase C18 column may change the elution order and improve the separation of your product from the persistent impurity.[7]

Frequently Asked Questions (FAQs)

  • Question: What is a good starting solvent system for the purification of this compound on silica gel?

  • Answer: For Boc-protected amines, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6][8] A gradient of 0% to 50% ethyl acetate in hexanes is a common starting point. If the compound is more polar, a dichloromethane/methanol system may be necessary.[2] Due to the free amine, it is highly recommended to add 1-3% triethylamine (TEA) to the eluent to prevent streaking and improve recovery.[3][4]

  • Question: How should I load my sample onto the column?

  • Answer: You can use either wet or dry loading. For wet loading, dissolve the crude product in a minimal amount of the initial, least polar eluent (or a stronger solvent like dichloromethane if necessary) and carefully apply it to the top of the column bed.[6] For dry loading, which is often preferred for better resolution, adsorb your crude material onto a small amount of silica gel by dissolving the compound in a solvent, adding silica, and then removing the solvent under reduced pressure. The resulting free-flowing powder is then carefully added to the top of the packed column.

  • Question: My compound is a solid. Does this affect the purification strategy?

  • Answer: The physical state of the compound (solid or oil) does not fundamentally change the column chromatography strategy. However, if your compound is a stable, crystalline solid, you might consider recrystallization as an alternative or supplementary purification method.[6] Crystallization can be highly efficient, scalable, and cost-effective for achieving high purity (>99%).[6]

Quantitative Data Summary

The following table summarizes typical parameters used in the column chromatography of Boc-protected amines, which can be applied to this compound.

ParameterRecommended ConditionsRationale & Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice. Acidity requires mitigation for amines.[2]
Amine-functionalized SilicaExcellent for basic compounds, prevents interaction and tailing.[2]
Neutral AluminaAn alternative to silica for acid-sensitive compounds.[3]
Mobile Phase (Eluent) Hexanes / Ethyl AcetateGood for moderately polar compounds. A gradient is often effective.[6][9]
Dichloromethane / MethanolUsed for more polar compounds that do not move in Hex/EtOAc.[2]
Chloroform / MethanolAn alternative polar solvent system.[5]
Mobile Phase Modifier 1-3% Triethylamine (v/v)Neutralizes acidic silica, preventing streaking and product loss.[3][4]
0.5-1% Ammonium HydroxideCan be used as an alternative to TEA, often in a CHCl₃/MeOH system.[4]
Target Rf on TLC 0.2 - 0.4This range typically provides the optimal separation on a column.[3]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash chromatography on silica gel.

  • TLC Analysis:

    • Develop a suitable solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

    • Add 1-3% triethylamine to the chosen solvent system to prevent streaking.

    • The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.[3]

  • Column Preparation:

    • Select a column of appropriate size based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 95:5 Hexanes:Ethyl Acetate + 1% TEA).

    • Pour the slurry into the column and use gentle pressure (flash chromatography) to pack the bed, ensuring a flat, stable surface. A thin layer of sand can be added on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).[6]

    • Carefully load the dissolved sample onto the top of the silica gel bed using a pipette.[6]

    • Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica.

  • Elution and Fraction Collection:

    • Begin elution with the initial, low-polarity solvent system.

    • If using a gradient, gradually increase the percentage of the more polar solvent.

    • Collect fractions in an array of test tubes. The size of the fractions will depend on the column size and the separation.

    • Monitor the elution of the product by collecting small spots from the fractions for TLC analysis.[6]

  • Analysis and Solvent Removal:

    • Run a TLC of the collected fractions to identify which ones contain the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Troubleshooting_Workflow start Initial Observation: Poor Separation / Low Yield tlc Analyze TLC Plate start->tlc streaking Is there significant streaking or spotting at the baseline? tlc->streaking close_spots Are product and impurity spots very close (ΔRf < 0.1)? tlc->close_spots streaking->close_spots No add_base Root Cause: Acid-Base Interaction with Silica streaking->add_base Yes optimize Root Cause: Suboptimal Solvent System close_spots->optimize Yes solution_base Solution: 1. Add 1-3% TEA or NH4OH to eluent. 2. Switch to amine-silica or alumina. add_base->solution_base solution_optimize Solution: 1. Test different solvent systems. 2. Use a shallow gradient elution. 3. Try an alternative stationary phase. optimize->solution_optimize

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of Disubstituted Bicyclo[1.1.1]pentanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of disubstituted bicyclo[1.1.1]pentanes (BCPs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges and answering frequently asked questions related to the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 1,3-disubstituted BCPs?

The most prevalent precursor for 1,3-disubstituted BCPs is [1.1.1]propellane.[1][2][3][4][5] Its high ring strain allows for the addition of a wide range of radical and anionic species across the central C1-C3 bond. An alternative approach involves the use of pre-functionalized BCPs, such as 1-iodobicyclo[1.1.1]pentanes, which can then undergo cross-coupling reactions to introduce the second substituent.[6][7][8]

Q2: I am having trouble with the stability and storage of my [1.1.1]propellane solution. What are the best practices?

[1.1.1]Propellane is a highly strained and volatile compound, and its stability is a known challenge.[1][3][9] It is typically prepared and used as a solution in an ethereal solvent like diethyl ether. For short-term storage, solutions can be kept at low temperatures (-20°C to -78°C) for several weeks with minimal degradation.[10] It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent polymerization, which can be initiated by oxygen. For longer-term storage, it can be converted to a more stable precursor like 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), from which propellane can be regenerated.[11]

Q3: My reaction yield is consistently low when synthesizing disubstituted BCPs. What are the potential causes and solutions?

Low yields in disubstituted BCP synthesis can stem from several factors. A primary cause is the degradation or polymerization of [1.1.1]propellane before it reacts with the desired reagents.[12] Ensuring the quality and accurate quantification of the propellane solution is critical. Another common issue is the occurrence of side reactions, such as oligomerization of the BCP radical or anion intermediates.[4] Optimizing reaction conditions, such as temperature, concentration, and the rate of addition of reagents, can help minimize these side reactions. In multicomponent reactions, achieving the desired selectivity can be challenging, and careful tuning of the catalyst and ligands is often necessary.[13][14]

Q4: I am observing significant amounts of byproducts in my reaction mixture. What are the likely impurities and how can I minimize them?

Common byproducts in syntheses starting from [1.1.1]propellane include oligomers of BCP.[4] This is particularly prevalent at higher concentrations of propellane or if the radical/anion intermediates are not trapped efficiently. In cross-coupling reactions, homo-coupling of the coupling partners can be a significant side reaction. Careful control of stoichiometry, temperature, and catalyst choice can mitigate the formation of these byproducts. When using Grignard reagents, side reactions can occur if the reaction conditions are not optimized, and the choice of Grignard reagent can also influence the outcome.[15]

Q5: What are the most effective methods for purifying disubstituted BCPs?

The purification of disubstituted BCPs can be challenging due to their often-high volatility and the potential for co-elution with byproducts.[16][17] Standard column chromatography on silica gel is a common method. However, due to the non-polar nature of many BCP derivatives, a low-polarity eluent system is often required. In some cases, purification can be simplified if the product crystallizes and can be isolated by recrystallization. For particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary.

Troubleshooting Guides

Guide 1: Low Yield in Radical Addition to [1.1.1]Propellane
Symptom Possible Cause Suggested Solution
Low or no product formation Degraded [1.1.1]propellane solution. Titrate the propellane solution before use to determine the exact concentration. Store the solution at low temperature under an inert atmosphere.[10]
Inefficient radical generation. Check the quality and concentration of the radical initiator. Ensure the reaction temperature is appropriate for the chosen initiator. For photoredox reactions, ensure the light source is of the correct wavelength and intensity.
Side reactions dominating. Decrease the concentration of [1.1.1]propellane in the reaction mixture. Add the propellane solution slowly to the reaction mixture containing the other reagents.
Formation of oligomeric byproducts High concentration of BCP radical intermediate. Use a higher concentration of the radical trapping agent. Lower the overall reaction concentration.
Guide 2: Issues with Iron-Catalyzed Cross-Coupling for BCP Synthesis
Symptom Possible Cause Suggested Solution
Low product yield Poor catalyst activity. Use a high-purity iron salt and ligand. Ensure anhydrous and anaerobic conditions, as iron catalysts can be sensitive to air and moisture.
Suboptimal ligand choice. Screen different phosphine or diamine ligands to find the most effective one for the specific transformation.[14]
Steric hindrance. Ortho-substituted Grignard reagents may show lower reactivity due to steric hindrance, leading to preferential side reactions like oligomerization.[15] Consider alternative synthetic routes for highly hindered substrates.
Formation of homo-coupled byproducts Incorrect stoichiometry or slow cross-coupling. Carefully control the stoichiometry of the reagents. Optimize the reaction temperature to favor the cross-coupling pathway.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of 1-tert-Butyl-3-(3-methoxyphenyl)bicyclo[1.1.1]pentane under Different Iron-Catalyzed Conditions

EntryIron Catalyst (mol%)Ligand (mol%)Alkyl HalideGrignard ReagentYield (%)Reference
1Fe(acac)₃ (20)dcpe (40)t-BuI3-MeOPhMgBr61[14]
2Fe(acac)₃ (20)dpe (40)t-BuI3-MeOPhMgBr67[14]
3Fe(acac)₃ (20)dcpe (40)t-BuBr3-MeOPhMgBr~60[14]
4Fe(acac)₃ (20)dcpe (40)t-BuCl3-MeOPhMgBr<60[14]

dcpe = 1,2-bis(dicyclohexylphosphino)ethane; dpe = 1,2-bis(diphenylphosphino)ethane

Table 2: Scope of Acyl Chlorides in the Nickel/Photoredox-Catalyzed Synthesis of Unsymmetrical 1,3-Disubstituted BCP Ketones

EntryAcyl ChlorideYield (%)Reference
14-Methoxybenzoyl chloride64[13]
24-(Trifluoromethyl)benzoyl chloride55[13]
32-Naphthoyl chloride48[13]
4Cyclohexanecarbonyl chloride52[13]
5Pivaloyl chloride35[13]

Experimental Protocols

Protocol 1: General Procedure for the Iron-Catalyzed Three-Component Synthesis of 1,3-Disubstituted BCPs

This protocol is adapted from the work of Rentería-Gómez et al.[14]

  • To an oven-dried vial equipped with a magnetic stir bar, add the iron catalyst (e.g., Fe(acac)₃, 20 mol%) and the ligand (e.g., dpe, 40 mol%).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add anhydrous THF via syringe.

  • Add the alkyl halide (1.0 equiv) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the Grignard reagent (1.2 equiv) dropwise over a period of 30 minutes.

  • Add a solution of [1.1.1]propellane (1.1 equiv) in diethyl ether dropwise over 15 minutes.

  • Stir the reaction at 0°C for the specified time (typically 1-3 hours), monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Nickel/Photoredox-Catalyzed Synthesis of Unsymmetrical 1,3-Disubstituted BCP Ketones

This protocol is a general representation based on multicomponent radical cross-coupling reactions.[13]

  • In a glovebox, add the nickel catalyst (e.g., NiBr₂·glyme), ligand, and photocatalyst (e.g., an iridium complex) to a reaction vial equipped with a magnetic stir bar.

  • Add the acyl chloride (1.0 equiv) and the alkyl trifluoroborate salt (1.2 equiv).

  • Add the appropriate solvent (e.g., anhydrous, degassed dioxane).

  • Add a solution of [1.1.1]propellane (1.5 equiv) in diethyl ether.

  • Seal the vial and remove it from the glovebox.

  • Irradiate the reaction mixture with a blue LED lamp while stirring at room temperature for the specified time (typically 12-24 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflows cluster_propellane Route 1: From [1.1.1]Propellane cluster_iodo_bcp Route 2: From 1-Iodo-BCP Propellane [1.1.1]Propellane Radical_Addition Radical Addition Propellane->Radical_Addition Radical Initiator (e.g., AIBN, Photoredox) Anionic_Addition Anionic Addition Propellane->Anionic_Addition Organometallic Reagent (e.g., RLi, RMgX) Disubstituted_BCP1 1,3-Disubstituted BCP Radical_Addition->Disubstituted_BCP1 Radical Trap Anionic_Addition->Disubstituted_BCP1 Electrophile Iodo_BCP 1-Iodo-BCP Cross_Coupling Cross-Coupling Iodo_BCP->Cross_Coupling Transition Metal Catalyst (e.g., Pd, Ni, Fe) Disubstituted_BCP2 1,3-Disubstituted BCP Cross_Coupling->Disubstituted_BCP2 Coupling Partner (e.g., R-B(OH)2, R-ZnX)

Caption: General synthetic workflows for 1,3-disubstituted BCPs.

Troubleshooting_Tree decision decision solution solution Start Low Yield of Disubstituted BCP Check_Propellane Is [1.1.1]propellane the starting material? Start->Check_Propellane Check_Propellane_Quality Check propellane quality and concentration Check_Propellane->Check_Propellane_Quality Yes Check_Reaction_Conditions Are reaction conditions optimized? Check_Propellane->Check_Reaction_Conditions No Check_Propellane_Quality->Check_Reaction_Conditions Optimize_Conditions Optimize temperature, concentration, and addition rate Check_Reaction_Conditions->Optimize_Conditions No Check_Catalyst Is it a catalyzed reaction? Check_Reaction_Conditions->Check_Catalyst Yes Check_Catalyst_Activity Check catalyst/ligand quality and reaction atmosphere Check_Catalyst->Check_Catalyst_Activity Yes Check_Purification Review purification procedure Check_Catalyst->Check_Purification No Check_Catalyst_Activity->Check_Purification

Caption: Troubleshooting decision tree for low yield in BCP synthesis.

References

Technical Support Center: HPLC Analysis of tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of reaction mixtures containing tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My peak for this compound is tailing significantly. What are the common causes?

A1: Peak tailing for this compound, a polar molecule with a primary amine, is often due to secondary interactions with the stationary phase. The primary causes include:

  • Interaction with Silanol Groups: The free amine group can interact with acidic silanol groups on the surface of silica-based C18 columns, leading to peak tailing.[1][2]

  • Mobile Phase pH: If the mobile phase pH is not optimal, the amine group's protonation state can vary, causing inconsistent interactions with the column.

  • Column Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes.[1][3]

Q2: What is a suitable alternative to reversed-phase HPLC for analyzing this polar compound?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating highly polar compounds like this compound.[1][2][4] HILIC utilizes a polar stationary phase (such as silica or amino-based columns) and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer.[1][2][3] This technique promotes the retention of polar analytes that are often poorly retained in reversed-phase chromatography.[4][5]

Q3: How can I improve the peak shape without switching to a HILIC column?

A3: To improve peak shape on a standard C18 column:

  • Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of the amine to ensure consistent protonation and minimize interaction with silanol groups.[1]

  • Use a Highly Deactivated Column: Employ an end-capped C18 column to reduce the number of available silanol groups.[2]

  • Add an Amine Additive: Incorporate a small amount of an amine modifier, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase to compete with the analyte for active sites on the stationary phase.

  • Reduce Sample Concentration: Dilute your sample to avoid column overload.[1][3]

Q4: My retention times are drifting. What should I investigate?

A4: Drifting retention times can be caused by several factors:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Maintain a constant column temperature using a column oven to ensure reproducible results.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Lower the mobile phase pH with a suitable buffer (e.g., formate or phosphate buffer with a concentration of 10-50 mM).[1]Improved peak symmetry.
Column Overload Dilute the sample by a factor of 5 or 10 and re-inject.[1]Symmetrical peak shape at lower concentrations.
Inappropriate Injection Solvent Dissolve the sample in the initial mobile phase composition.Sharper, more symmetrical peaks.
Column Bed Deformation Replace the column with a new one.[2]Improved peak shape if the original column was damaged.
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Column Equilibration Increase the column equilibration time before the first injection.Stable and reproducible retention times.
Mobile Phase Instability Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.Consistent retention times across different runs.
Temperature Variations Use a column oven to maintain a constant temperature.Elimination of retention time drift due to temperature changes.
Column Contamination Flush the column with a strong solvent to remove any strongly retained compounds.Restoration of original retention times.

Experimental Protocols

Representative HILIC Method for Analysis

This protocol is a starting point for method development and may require optimization for your specific reaction mixture.

Parameter Condition
Column HILIC Silica or Amino Column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B 10 mM Ammonium Formate in Water, pH 3.0
Gradient 95% A to 70% A over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV at 210 nm or Mass Spectrometer

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Peak Shape Observed check_overload Is Sample Overloaded? start->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_solvent Is Injection Solvent Stronger than Mobile Phase? check_overload->check_solvent No end_good End: Peak Shape Improved dilute_sample->end_good change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent Yes check_ph Is Mobile Phase pH Optimized for Amine? check_solvent->check_ph No change_solvent->end_good adjust_ph Adjust Mobile Phase pH (2-3 units below pKa) check_ph->adjust_ph No consider_hilic Consider HILIC Method check_ph->consider_hilic Yes, but still tailing adjust_ph->end_good end_bad End: Issue Persists, Consider Column Change consider_hilic->end_bad

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

HPLC_Analysis_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis sample_prep Prepare Sample in Appropriate Solvent injection Inject Sample sample_prep->injection mobile_phase_prep Prepare and Degas Mobile Phase separation Separation on Column mobile_phase_prep->separation injection->separation detection Detect Analytes separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify Components integration->quantification

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Troubleshooting Boc Deprotection of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butoxycarbonyl (Boc) protecting group from sterically hindered amines. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting advice to address common issues and ensure successful deprotection.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection reaction on a sterically hindered amine is sluggish or incomplete. What are the primary causes?

Incomplete deprotection of sterically hindered amines is a common issue primarily attributed to the following factors:

  • Steric Hindrance: The bulky nature of the substrate can impede the approach of the acidic reagent to the Boc group, slowing down the cleavage reaction significantly.[1][2][3]

  • Insufficient Acid Strength or Concentration: Standard conditions, such as lower concentrations of trifluoroacetic acid (TFA), may not be potent enough to efficiently remove the Boc group from a hindered amine.[2][4]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Sterically hindered substrates often require longer reaction times or elevated temperatures to achieve complete conversion.[1][4]

  • Poor Solubility: If the Boc-protected amine has poor solubility in the reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.[2][5]

Q2: I'm observing no reaction or very low conversion. How can I drive the deprotection to completion?

When facing a stalled reaction, consider the following strategies to increase reactivity:

  • Increase Acid Concentration: A common and effective first step is to increase the concentration of the acid. For instance, if you are using 20% TFA in dichloromethane (DCM), you could increase it to 50% or even use neat TFA.[4][6]

  • Use a Stronger Acid: If TFA is proving ineffective, switching to a stronger acidic system like 4M hydrogen chloride (HCl) in 1,4-dioxane is a widely used and potent alternative for cleaving stubborn Boc groups.[1][7][8][9]

  • Elevate the Reaction Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to overcome the steric barrier. However, this should be done with caution to avoid potential side reactions.

  • Prolong the Reaction Time: Sterically hindered substrates simply may require more time for the reaction to reach completion. Monitor the reaction progress carefully using an appropriate analytical technique like TLC, LC-MS, or NMR.[1]

Q3: Are there alternative, non-acidic methods for Boc deprotection of hindered amines?

While acidic conditions are most common, alternative methods exist for substrates that are sensitive to strong acids:

  • Thermal Deprotection: In some cases, heating the Boc-protected amine in a suitable solvent can effect deprotection without the need for an acid catalyst.[10][11] This method is particularly useful for substrates that can withstand higher temperatures.

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) in an organic solvent can also be used for Boc deprotection, sometimes offering different selectivity compared to protic acids.[12][13]

Q4: What are common side reactions to watch out for, and how can they be mitigated?

The primary side reaction during acidic Boc deprotection is the formation of a stable tert-butyl cation, which can act as an electrophile.[14][15]

  • tert-butylation: This cation can alkylate electron-rich functional groups within your molecule, such as indole rings (tryptophan), thioethers (methionine), or phenols (tyrosine).[4][14]

  • Mitigation: The addition of "scavengers" to the reaction mixture is crucial to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), thioanisole, or water.[4]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting incomplete Boc deprotection of sterically hindered amines.

G Troubleshooting Workflow for Incomplete Boc Deprotection start Incomplete Deprotection (Verified by TLC/LC-MS) check_conditions Initial Check: - Reagent Quality (Anhydrous?) - Stoichiometry Correct? - Temperature as Planned? start->check_conditions increase_acid Increase Acid Concentration (e.g., from 20% to 50% TFA) check_conditions->increase_acid Conditions OK extend_time Extend Reaction Time (Monitor progress) increase_acid->extend_time Still Incomplete success Successful Deprotection increase_acid->success Complete stronger_acid Switch to Stronger Acid (e.g., 4M HCl in Dioxane) extend_time->stronger_acid Still Incomplete extend_time->success Complete elevate_temp Elevate Temperature (with caution) stronger_acid->elevate_temp Still Incomplete stronger_acid->success Complete alternative_methods Consider Alternative Methods - Thermal Deprotection - Lewis Acids (ZnBr2, TMSI) elevate_temp->alternative_methods Still Incomplete elevate_temp->success Complete alternative_methods->success Complete reassess Reassess Strategy/ Consult Literature alternative_methods->reassess Still Incomplete

Caption: A step-by-step workflow for troubleshooting incomplete Boc deprotection.

Problem-Cause-Solution Framework

This diagram illustrates the logical relationships between common problems, their underlying causes, and potential solutions.

G Problem-Cause-Solution Framework cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution p1 Incomplete Reaction c1 Steric Hindrance p1->c1 c2 Insufficient Acid Strength p1->c2 c3 Inadequate Reaction Time/Temp p1->c3 p2 Side Product Formation c4 tert-Butyl Cation Reactivity p2->c4 s2 Use Stronger Acid (HCl/Dioxane) c1->s2 s3 Prolong Reaction Time/Increase Temp c1->s3 s5 Consider Alternative Methods c1->s5 s1 Increase Acid Concentration c2->s1 c2->s2 c3->s3 s4 Add Scavengers (e.g., TIS) c4->s4

Caption: Common issues, their causes, and corresponding solutions in Boc deprotection.

Comparative Data on Deprotection Conditions

The following table summarizes various conditions reported for Boc deprotection, which can be adapted for sterically hindered amines. Note that optimal conditions will be substrate-dependent and may require empirical optimization.

Reagent SystemSolventTypical ConcentrationTemperatureTypical Reaction TimeNotes
TFA DCM20-50% (v/v)0 °C to RT1 - 4 hoursA common starting point; concentration can be increased for hindered substrates.[6][16]
Neat TFA -100%RT5 - 30 minutesVery rapid but increases the risk of side reactions; scavengers are highly recommended.[4]
HCl in Dioxane Dioxane4 MRT30 minutes - 2 hoursHighly effective for stubborn Boc groups; product precipitates as the HCl salt.[7][8][17]
HCl in Methanol Methanol~2 MRT10 - 30 minutesA very effective and rapid method.[9]
Thermal Toluene, Dioxane, etc.-RefluxSeveral hoursAcid-free method, but requires higher temperatures and is substrate-dependent.[18]

Key Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard procedure that can be intensified for more challenging substrates.

  • Dissolution: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (concentration range of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[16]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Scavenger Addition (Optional but Recommended): If the substrate contains acid-sensitive or electron-rich functional groups, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • TFA Addition: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v) to the stirred solution.[1] For highly hindered amines, this may be increased up to using neat TFA.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or longer if necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][16]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[16]

    • Co-evaporate with a solvent like toluene (3 times) to ensure complete removal of residual TFA.[1]

    • The resulting TFA salt of the deprotected amine can often be used directly or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious of CO₂ evolution.[16][19]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the free amine.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This is a more potent method for removing sterically hindered Boc groups.

  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of an appropriate solvent like DCM or 1,4-dioxane.

  • Reagent Addition: Add the solution of 4M HCl in 1,4-dioxane (typically a large excess, it can also be used as the solvent).[1]

  • Reaction: Stir the reaction at room temperature. For many substrates, the reaction is complete within 30 minutes to 2 hours.[2][7][8] Monitor by TLC or LC-MS.

  • Work-up:

    • Upon completion, the hydrochloride salt of the deprotected amine may precipitate from the reaction mixture.[9]

    • The product can be isolated by filtration and washing with a non-polar solvent like diethyl ether.[2]

    • Alternatively, the solvent can be removed in vacuo to yield the crude hydrochloride salt.[1]

References

identifying byproducts in bicyclo[1.1.1]pentane reactions by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bicyclo[1.1.1]pentane (BCP) reactions and utilizing mass spectrometry for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of byproducts in BCP reactions?

Byproducts in bicyclo[1.1.1]pentane reactions can originate from several sources:

  • Starting materials and reagents: Unreacted starting materials, catalysts, and their degradation products are common impurities.

  • Side reactions: The high strain energy of the BCP core can lead to alternative reaction pathways. For example, competitive fragmentation can sometimes occur, leading to the formation of skipped dienes.[1] Radical reactions, which are frequently used for B-C-P functionalization, can also generate various radical combination byproducts.[2][3]

  • Reaction conditions: In reactions such as Friedel-Crafts acylation, side reactions like multiple acylations or acylation at different positions on an aromatic substrate can occur.[4]

  • Solvent and environmental contaminants: Common laboratory solvents, plasticizers, and other environmental contaminants can be detected by mass spectrometry and misidentified as reaction components.

Q2: How can I distinguish between my target BCP product and a byproduct in the mass spectrum?

Distinguishing between a product and a byproduct involves a combination of techniques:

  • Predict the expected mass: Calculate the exact mass of your target product and look for the corresponding peak in your high-resolution mass spectrum (HRMS).

  • Isotope patterns: For compounds containing elements with characteristic isotope distributions (e.g., chlorine, bromine), verify that the observed isotope pattern matches the theoretical pattern for your product.

  • Fragmentation analysis (MS/MS): If available, perform MS/MS on the peak of interest. The fragmentation pattern should be consistent with the structure of your expected product.

  • Reaction monitoring: Analyze samples at different time points during the reaction. The product peak should increase in intensity over time, while starting material peaks decrease. Byproduct profiles may vary depending on the reaction kinetics. Liquid chromatography-mass spectrometry (LC-MS) is a valuable tool for reaction monitoring.[5]

Q3: What are common adducts I might see in the mass spectrum of my BCP compound?

In addition to the protonated molecule ([M+H]⁺) or the molecular ion (M⁺), you may observe adducts with common ions from the mobile phase or sample matrix. These can help confirm the molecular weight of your compound.

Troubleshooting Guides

Guide 1: An Unexpected Major Peak in My LC-MS

Problem: Your LC-MS chromatogram shows a major peak that does not correspond to your starting material or expected product.

Troubleshooting Steps:

  • Verify the mass: Determine the m/z of the unexpected peak.

  • Check for common contaminants: Compare the observed mass to tables of common laboratory contaminants.

  • Consider possible side reactions: Based on your reaction type, consider potential side products. For instance, in radical reactions, look for dimers of your radical initiator or radical-solvent adducts. In acylations, consider the possibility of di-acylated products.[4]

  • Analyze the isotope pattern: If applicable, does the isotope pattern match a plausible elemental composition?

  • Perform MS/MS: Fragment the ion to gain structural information.

  • Review your experimental procedure: Were there any deviations from the protocol? Could any reagents have degraded?

Data Presentation

Table 1: Common Adducts in Mass Spectrometry

AdductFormulaMass (Da)Appearance
Proton[M+H]⁺M + 1.0073Common in positive ion mode
Sodium[M+Na]⁺M + 22.9892Common, especially with glass use
Potassium[M+K]⁺M + 38.9632Less common than sodium
Ammonium[M+NH₄]⁺M + 18.0338Common with ammonium salts in buffer
Acetonitrile[M+ACN+H]⁺M + 42.0338With acetonitrile in mobile phase

Table 2: Common Background Contaminants

ContaminantSourcem/z (Positive Mode)
PhthalatesPlasticwareVarious (e.g., 279.159 for DEP)
SiliconesGrease, septaVarious (e.g., 281.061 for PDMS)
SolventsMobile phaseVarious (e.g., 83.085 for acetonitrile dimer)
Peptides/PolymersEnvironmentVarious (e.g., PEG, PPG)

Experimental Protocols & Workflows

Protocol: Sample Preparation for LC-MS Analysis of a BCP Reaction
  • Quench the reaction: At your desired time point, take a small aliquot (e.g., 10-50 µL) of the reaction mixture. Quench it by diluting into a larger volume of a suitable solvent (e.g., methanol, acetonitrile) to stop the reaction.

  • Dilute the sample: Perform a serial dilution of the quenched sample to a final concentration suitable for LC-MS analysis (typically in the low µg/mL to ng/mL range). The mobile phase of your LC method is often a good diluent.

  • Filter the sample: If the sample contains solid particles, filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.

  • Transfer to an autosampler vial: Transfer the final diluted and filtered sample to an appropriate autosampler vial.

  • Run a blank: Before running your sample, inject a blank (your dilution solvent) to identify any background peaks from the solvent or system.

  • Analyze the sample: Inject your prepared sample onto the LC-MS system.

Visualizations

experimental_workflow Experimental Workflow for MS Analysis cluster_prep Sample Preparation cluster_analysis MS Analysis reaction BCP Reaction Mixture quench Quench Aliquot reaction->quench dilute Dilute Sample quench->dilute filter Filter Sample dilute->filter vial Transfer to Vial filter->vial blank Inject Blank inject Inject Sample blank->inject acquire Acquire Data inject->acquire process Process & Analyze Data acquire->process

Caption: Workflow for preparing a BCP reaction sample for MS analysis.

troubleshooting_workflow Troubleshooting Unknown MS Peak start Unknown Peak Observed check_mass Determine Exact Mass & Isotope Pattern start->check_mass compare_contaminants Compare to Contaminant Database check_mass->compare_contaminants is_contaminant Known Contaminant? compare_contaminants->is_contaminant contaminant_found Source Identified (e.g., solvent, plasticizer) is_contaminant->contaminant_found Yes not_contaminant Not a Common Contaminant is_contaminant->not_contaminant No propose_structures Propose Plausible Byproduct Structures (e.g., dimers, side-products) not_contaminant->propose_structures check_literature Review Literature for Similar Reactions propose_structures->check_literature msms Perform MS/MS Fragmentation check_literature->msms compare_fragments Compare Fragmentation to Proposed Structures msms->compare_fragments structure_confirmed Structure Elucidated compare_fragments->structure_confirmed

Caption: Decision tree for identifying an unknown peak in a mass spectrum.

References

Technical Support Center: Scale-Up Synthesis of tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate, a valuable building block in medicinal chemistry. The content is structured in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the large-scale synthesis of this compound?

A1: The most prevalent and scalable approach starts from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This precursor can be synthesized on a kilogram scale through the photochemical reaction of [1.1.1]propellane with diacetyl, followed by a haloform reaction.[1][2]

Q2: What are the key synthetic transformations to obtain the target molecule from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid?

A2: The primary transformations involve the conversion of the two carboxylic acid groups into amino groups and the selective protection of one of these amino groups with a tert-butoxycarbonyl (Boc) group. This is typically achieved through a multi-step process involving the formation of bicyclo[1.1.1]pentane-1,3-diamine followed by a selective mono-Boc protection.

Q3: What are the main challenges in the scale-up synthesis of this molecule?

A3: Key challenges include:

  • Handling of [1.1.1]propellane: This is a highly strained and reactive intermediate. Its synthesis and use on a large scale require specialized equipment and careful handling.[1]

  • Selective mono-protection of the diamine: Achieving high selectivity for the mono-Boc protected product over the di-Boc protected byproduct can be difficult, especially at a larger scale. This often requires careful control of reaction conditions and stoichiometry.

  • Purification: Separating the desired mono-Boc product from the starting diamine and the di-Boc byproduct on a large scale can be challenging and may require optimization of extraction and/or crystallization procedures.

Troubleshooting Guides

Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Problem Possible Cause Suggested Solution
Low yield in photochemical reaction Inefficient light penetration at larger scale.Utilize a flow reactor for the photochemical step to ensure uniform irradiation of the reaction mixture.[1][2]
Decomposition of [1.1.1]propellane.Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.
Difficulties in haloform reaction workup Emulsion formation during extraction.Add brine to the aqueous layer to break up emulsions.
Product precipitation during acidification.If the product precipitates, it can be collected by filtration. Ensure the pH is sufficiently low for complete precipitation.
Synthesis of Bicyclo[1.1.1]pentane-1,3-diamine
Problem Possible Cause Suggested Solution
Low yield in Curtius rearrangement Incomplete conversion of the carboxylic acid to the acyl azide.Ensure complete activation of the carboxylic acid (e.g., to the acid chloride) before adding the azide source.
Premature decomposition of the acyl azide.Perform the reaction at the recommended temperature and avoid prolonged heating.
Incomplete Hofmann rearrangement Insufficient amount of hypobromite or hypochlorite.Use a slight excess of the halogen and base.
Low reaction temperature.Ensure the reaction temperature is maintained within the optimal range for the rearrangement.
Selective Mono-Boc Protection of Bicyclo[1.1.1]pentane-1,3-diamine
Problem Possible Cause Suggested Solution
Formation of significant amounts of di-Boc byproduct Incorrect stoichiometry of Boc-anhydride.Use a stoichiometric amount or a slight excess of the diamine relative to Boc-anhydride.
Rapid addition of Boc-anhydride.Add the Boc-anhydride solution slowly and portion-wise to the diamine solution to maintain a low concentration of the protecting agent.
Low yield of mono-Boc product Reaction conditions not optimized.Consider using a biphasic solvent system (e.g., dioxane/water) or adding a base like sodium hydroxide to control the reactivity.
Difficult purification Similar polarities of the diamine, mono-Boc, and di-Boc species.Optimize the pH during aqueous extraction to selectively extract the desired product. The mono-Boc product can be extracted at a specific pH where the diamine remains protonated and the di-Boc product is in the organic phase.

Experimental Protocols

Key Experiment: Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This protocol is adapted from a published procedure.[1][2]

Step 1: Photochemical Synthesis of 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)

  • A solution of [1.1.1]propellane (0.7 M in Et₂O, 8 L, 5.6 mol) is prepared.

  • A solution of diacetyl (482.0 g, 5.6 mol) in Et₂O (500 mL) is degassed with argon.

  • The diacetyl solution is added to the propellane solution.

  • The reaction mixture (approx. 9 L) is passed through a flow photoreactor over 6 hours at a flow rate of about 30 mL/min. The reactor is irradiated with 365 nm light.

  • The solvent is removed under reduced pressure to yield the crude diketone.

Step 2: Haloform Reaction to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

  • A solution of sodium hydroxide (1 kg, 24.6 mol) in water (3.5 L) is cooled to 20 °C.

  • Bromine (2 kg, 12.3 mol) is added dropwise to the NaOH solution. The mixture is stirred for 3 hours.

  • The mixture is cooled to 0 °C, and a solution of the crude diketone (from Step 1, approx. 250 g) in dioxane (1 L) is added dropwise.

  • The reaction is stirred overnight.

  • The mixture is extracted with CH₂Cl₂ (3 x 3 L).

  • The aqueous layer is acidified and then extracted with EtOAc (3 x 3 L).

  • The combined organic layers are concentrated under reduced pressure to yield the dicarboxylic acid.

Parameter Value Reference
Scale of Diketone Synthesis ~1 kg in 6 hours[1][2]
Scale of Diacid Synthesis (per run) ~500 g[1][2]
Overall Yield (Diacid from Diketone) 45-51%[2]

Visualizations

Synthetic_Pathway Propellane [1.1.1]Propellane Diketone 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) Propellane->Diketone Photochemical Reaction Diacetyl Diacetyl Diacetyl->Diketone Diacid Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Diketone->Diacid Haloform Reaction Diamine Bicyclo[1.1.1]pentane-1,3-diamine Diacid->Diamine Double Curtius or Hofmann Rearrangement Target This compound Diamine->Target Selective mono-Boc Protection

Caption: Synthetic pathway for this compound.

Troubleshooting_Mono_Boc Start Low Yield or Purity in Mono-Boc Protection Check_Stoichiometry Check Boc₂O Stoichiometry Start->Check_Stoichiometry Check_Addition_Rate Review Addition Rate of Boc₂O Start->Check_Addition_Rate Check_Workup Optimize Extraction pH Start->Check_Workup High_DiBoc High Di-Boc Formation Check_Stoichiometry->High_DiBoc Excess Boc₂O Incomplete_Reaction Incomplete Reaction Check_Stoichiometry->Incomplete_Reaction Insufficient Boc₂O Check_Addition_Rate->High_DiBoc Too Fast Purification_Issue Difficult Purification Check_Workup->Purification_Issue Inefficient Separation Solution_Stoichiometry Use Stoichiometric or Slight Excess of Diamine High_DiBoc->Solution_Stoichiometry Solution_Addition Slow, Portion-wise Addition High_DiBoc->Solution_Addition Solution_Workup pH-controlled Extraction Purification_Issue->Solution_Workup

Caption: Troubleshooting workflow for selective mono-Boc protection.

References

Validation & Comparative

Bicyclo[1.1.1]pentane vs. Phenyl Bioisosteres: A Comparative Guide for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry, the strategic replacement of chemical moieties with bioisosteres—substituents that retain similar biological activity—is a cornerstone of drug design and optimization. The phenyl group, a ubiquitous scaffold in pharmaceuticals, often contributes to poor physicochemical properties such as low solubility and high metabolic turnover.[1][2][3] Consequently, researchers have increasingly turned to non-classical bioisosteres to "escape from flatland" and improve drug-like properties.[4][5] Among the most promising of these three-dimensional replacements is the bicyclo[1.1.1]pentane (BCP) core, a saturated, strained cage structure that can mimic the para-substituted geometry of a phenyl ring.[1][6]

This guide provides an objective comparison of BCP and phenyl bioisosteres, with a focus on their performance in enzyme assays, supported by experimental data from published studies.

Physicochemical Properties: A Head-to-Head Comparison

The rationale for replacing a phenyl ring with a BCP moiety often lies in the latter's ability to improve key physicochemical parameters that are critical for a drug candidate's success. BCP is less lipophilic and its rigid, three-dimensional structure can lead to increased aqueous solubility.[5][6][7] These improvements are thought to arise from the disruption of molecular planarity and a reduction in the aromatic ring count.[8]

PropertyPhenylBicyclo[1.1.1]pentane (BCP)Key Implications for Drug Design
Structure Aromatic, planarSaturated, 3D cageBCP introduces three-dimensionality, potentially improving binding specificity and reducing non-specific interactions.[4][5]
Lipophilicity (logP) HigherLowerBCP analogues often exhibit reduced lipophilicity, which can lead to improved solubility and a better overall pharmacokinetic profile.[1][3]
Aqueous Solubility Generally lowerOften higherThe replacement of a planar phenyl ring with a BCP moiety can significantly increase aqueous solubility.[1][4]
Metabolic Stability Prone to oxidation by P450 enzymesGenerally more stableBCP's saturated core is less susceptible to oxidative metabolism, potentially leading to a longer half-life in vivo.[7][9][10]
Bridgehead Distance ~2.8 Å (para C-C)~1.9 Å (C1-C3)The shorter distance in BCP needs to be considered in structure-activity relationship (SAR) studies, as it may alter the orientation of substituents.[1]

Performance in Enzyme Inhibition Assays: Case Studies

The true test of a bioisostere lies in its ability to maintain or even enhance the biological activity of the parent molecule. Several studies have demonstrated that BCP can be a highly effective phenyl mimic in the context of enzyme inhibition.

Case Study 1: Lipoprotein-Associated Phospholipase A2 (LpPLA₂) Inhibitors

In a study on LpPLA₂ inhibitors, researchers replaced a phenyl ring in the known drugs darapladib and rilapladib with a BCP moiety.[8] The results showed that the BCP analogue of darapladib maintained high potency while significantly improving its physicochemical profile.

CompoundBioisosterepIC₅₀Kinetic Solubility (μM)Permeability (nm/s)ChromLogD₇.₄
1 (Darapladib) Phenyl10.282306.3
5 BCP9.4747057.0
2 (Rilapladib) Phenyl----
22 BCP-Improved--

Data sourced from a study on LpPLA₂ inhibitors.[8]

The BCP analogue 5 showed only a slight decrease in potency compared to its phenyl counterpart 1 , but exhibited a 9-fold increase in kinetic solubility and a 3-fold increase in permeability.[8] X-ray crystallography confirmed that the BCP-containing molecule occupied the active site in a similar manner to the original drug, validating its role as a structural mimic.[8]

Case Study 2: γ-Secretase Modulators

The replacement of a phenyl ring with a BCP moiety in a γ-secretase inhibitor resulted in a compound with not only equipotent enzyme inhibition but also improved passive permeability, aqueous solubility, and oral absorption characteristics.[1][10] In another series of γ-secretase modulators, BCP derivatives consistently showed drastically increased aqueous solubility and reduced lipophilicity compared to the phenyl-linked compounds.[1]

SeriesCompoundBioisostereIC₅₀ Aβ42 (nM)Solubility (μg/mL)logD
1 5 Phenyl-< 0.1> 4
1 BCP analogue BCP-ImprovedReduced
3 13, 17 Phenyl---
3 BCP analogue BCP-Significantly ImprovedReduced by up to 1 log unit

Data summarized from a study on γ-secretase modulators.[1]

Case Study 3: Antimalarial Agents

In the development of open-source antimalarial drugs, a BCP analogue was found to be equipotent to its parent phenyl compound and showed significantly improved metabolic properties.[9][10][11] While other bioisosteres like cubane led to a reduction in metabolic stability, the BCP derivative exhibited lower clearance in human, mouse, and rat liver microsomes.[10][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of bioisosteres in enzyme assays. Below is a representative protocol for a generic enzyme inhibition assay.

General Protocol for a Spectrophotometric Enzyme Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme using a spectrophotometer.

1. Materials:

  • Purified target enzyme
  • Substrate (which generates a chromogenic or fluorogenic product)
  • Assay buffer (optimized for pH and salt concentration for the target enzyme)
  • Test compounds (BCP and phenyl analogues) dissolved in a suitable solvent (e.g., DMSO)
  • Positive control inhibitor (if available)
  • Negative control (solvent only)
  • 96-well or 384-well microplate
  • Microplate spectrophotometer or fluorometer

2. Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilutions) in the assay buffer. The final concentration of DMSO in the assay should typically be kept below 1%.
  • Enzyme Preparation: Dilute the stock solution of the purified enzyme to the desired working concentration in the assay buffer.
  • Assay Procedure: a. Add a small volume of the diluted test compounds to the wells of the microplate. Include wells for the negative control (buffer with DMSO) and positive control. b. Add the diluted enzyme solution to all wells. c. Incubate the plate for a predetermined time (e.g., 15-30 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the substrate solution to all wells. e. Immediately place the microplate in the reader and measure the absorbance or fluorescence at regular intervals for a set period (kinetic assay) or after a fixed time point (end-point assay).
  • Data Analysis: a. For each concentration of the inhibitor, calculate the initial reaction rate (velocity). b. Normalize the rates relative to the negative control (100% activity) and a control with no enzyme (0% activity). c. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizing Workflows and Pathways

Diagrams can effectively illustrate the experimental processes and biological contexts relevant to enzyme inhibition studies.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (BCP & Phenyl Analogues) Dispense Dispense Compounds & Enzyme to Microplate Compound_Prep->Dispense Enzyme_Prep Enzyme Preparation Enzyme_Prep->Dispense Substrate_Prep Substrate Preparation Initiate Initiate Reaction with Substrate Substrate_Prep->Initiate Incubate Pre-incubation Dispense->Incubate Incubate->Initiate Measure Kinetic Measurement (Spectrophotometer) Initiate->Measure Calc_Rates Calculate Reaction Rates Measure->Calc_Rates Normalize Normalize Data Calc_Rates->Normalize Plot Plot Dose-Response Curve Normalize->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for screening and IC₅₀ determination of enzyme inhibitors.

G cluster_pathway Simplified γ-Secretase Pathway in Alzheimer's Disease APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase (Enzyme Complex) APP->gamma_secretase Cleavage Abeta Amyloid-β (Aβ) Peptide gamma_secretase->Abeta Produces Plaques Amyloid Plaques Abeta->Plaques Aggregates to form Neurotoxicity Neurotoxicity Plaques->Neurotoxicity Inhibitor BCP/Phenyl Inhibitor Inhibitor->gamma_secretase Inhibits

Caption: Simplified signaling pathway involving the enzyme γ-secretase.

Conclusion

The replacement of a phenyl ring with a bicyclo[1.1.1]pentane moiety represents a powerful strategy in modern drug discovery. The available data strongly suggest that this substitution can lead to significant improvements in physicochemical properties, such as solubility and metabolic stability, which are critical for the development of viable drug candidates. While this bioisosteric replacement may sometimes result in a slight reduction in enzyme inhibitory potency, the overall profile of the BCP-containing molecule is often superior. As synthetic methodologies for accessing BCP cores become more accessible, their application as phenyl bioisosteres in enzyme-targeted drug design is poised to expand further, offering a promising avenue to overcome the limitations of traditional aromatic scaffolds.

References

biological activity of bicyclo[1.1.1]pentane-containing compounds vs aromatic analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the biological and physicochemical properties of bicyclo[1.1.1]pentane (BCP)-containing compounds versus their aromatic analogs, supported by experimental data.

In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly "escaping from flatland" by replacing planar aromatic rings with three-dimensional saturated scaffolds.[1][2] Among these, bicyclo[1.1.1]pentane (BCP) has emerged as a prominent non-classical bioisostere of the para-substituted phenyl ring.[3][4] This guide provides a comprehensive comparison of the biological activity and physicochemical properties of BCP-containing compounds and their aromatic counterparts, offering researchers valuable insights for rational drug design.

The replacement of a phenyl ring with a BCP moiety can lead to significant improvements in drug-like properties, including enhanced solubility, greater metabolic stability, and reduced non-specific binding.[2][3] While the BCP core is highly strained, it is generally kinetically stable and resistant to metabolic degradation.[5][6]

Physicochemical Properties: BCP Analogs Outshine Aromatic Precursors

The substitution of a planar phenyl ring with the three-dimensional BCP scaffold often leads to a dramatic improvement in aqueous solubility. This is attributed to the disruption of crystal packing and the reduction of intermolecular π-π stacking interactions that are common with aromatic compounds.[5][7] Furthermore, the lower lipophilicity of the BCP moiety contributes to reduced non-specific binding, a common issue with hydrophobic aromatic compounds.[3]

Table 1: Comparison of Physicochemical Properties of Aromatic Compounds and their BCP Analogs

Compound PairPropertyAromatic AnalogBCP AnalogFold ImprovementReference
γ-Secretase Inhibitor (BMS-708,163)Aqueous SolubilityLowSignificantly Improved-[3]
γ-Secretase InhibitorPassive PermeabilityGoodImproved-[3]
Darapladib (LpPLA2 Inhibitor)Aqueous SolubilityLowImproved-[5]
DarapladibPassive Permeability (AMP)203 nm/s705 nm/s3.5[8]
Imatinib (Anticancer Drug)Aqueous SolubilityLowSignificantly Improved-[5]
SETD2 InhibitorAqueous Solubility0.01 mg/mL0.87 mg/mL87[9]
Phenol-containing CompoundAqueous SolubilityLow32-fold increase32[9]
Planar CompoundAqueous Solubility< 1 µg/mL> 880 µg/mL>880[9]
Biaryl CompoundAqueous SolubilityLowImproved-[9]
Biaryl CompoundMembrane PermeabilityHighImproved-[9]
Antimalarial CompoundMetabolic Stability (HLM CLint)High ClearanceLower Clearance-[10][11]
SonidegibAqueous SolubilityLowIncreased-[12][13]
BoscalidAqueous SolubilityLowIncreased-[12][13]
TolvaptanAqueous SolubilityLowIncreased-[12][13]
TelmisartanAqueous SolubilityLowIncreased-[12][13]
AxitinibAqueous SolubilityLowIncreased-[12][13]

Biological Activity: Maintaining or Enhancing Potency

A crucial consideration when performing bioisosteric replacement is the impact on biological activity. Encouragingly, in many cases, the BCP analog retains or even exceeds the potency of the parent aromatic compound.[5][7] This is particularly true when the phenyl ring primarily acts as a rigid spacer and is not involved in essential π-π stacking or cation-π interactions with the target protein.[1][8]

Table 2: Comparison of Biological Activity of Aromatic Compounds and their BCP Analogs

Compound PairTargetActivity MetricAromatic AnalogBCP AnalogChange in ActivityReference
γ-Secretase Inhibitor (BMS-708,163)γ-SecretaseCell ActivityMaintainedMaintainedNo significant change[3]
Antimalarial CompoundPlasmodium falciparumin vitro potencyPotentEquipotentNo significant change[10][14]
Darapladib (LpPLA2 Inhibitor)LpPLA2PotencyPotentSlightly less potentSlight decrease[8][15]
BosentanEndothelin Receptor Subtype BIC50HigherLowerSignificant increase[5][7]
ImatinibKinasePotencyPotent~80-fold decreaseSignificant decrease[5]
AxitinibVEGF KinaseIC50Potent250-fold less activeSignificant decrease[13]

Experimental Protocols

Determination of Chromatographic Hydrophobicity Index (CHI) for Non-Specific Binding Assessment

The chromatographic hydrophobicity index (CHI) determined on immobilized artificial membranes (IAM) is a valuable tool for quantifying the tendency of a compound to engage in non-specific binding.[3]

Methodology:

  • Column: An IAM-MDPC column (100 mm × 4.6 mm, 10 μm) is used.

  • Mobile Phase: A gradient of acetonitrile in phosphate-buffered saline (pH 7.4) is employed.

  • Detection: UV detection at an appropriate wavelength.

  • Calculation: The retention time of the analyte is used to calculate the CHI value. A lower CHI value indicates a weaker tendency for non-specific binding.[3]

In Vitro Metabolic Stability Assessment in Liver Microsomes

The metabolic stability of a compound is a critical parameter in drug discovery. This can be assessed by incubating the compound with liver microsomes and monitoring its disappearance over time.

Methodology:

  • Incubation Mixture: The test compound is incubated with human, mouse, or rat liver microsomes in the presence of NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Calculation: The intrinsic clearance (CLint) and half-life (T1/2) are calculated from the rate of disappearance of the compound.[10][16]

Visualizing Metabolic Pathways

The metabolic fate of a compound is a key determinant of its pharmacokinetic profile and potential for toxicity. Phenyl rings are susceptible to oxidation by cytochrome P450 (CYP450) enzymes, which can lead to the formation of reactive intermediates.[3] In contrast, the saturated sp³ carbon atoms of the BCP ring are more stable in the CYP450 environment.[3]

Metabolic_Pathway cluster_aromatic Aromatic Analog (Phenyl Ring) cluster_bcp BCP Analog Aromatic Phenyl-containing Compound Epoxide Arene Epoxide (Reactive Intermediate) Aromatic->Epoxide CYP450 Oxidation Phenol Phenolic Metabolite Epoxide->Phenol Rearrangement Diol Dihydrodiol Epoxide->Diol Epoxide Hydrolase BCP BCP-containing Compound Hydroxylated_BCP Hydroxylated BCP Metabolite BCP->Hydroxylated_BCP CYP450 Hydroxylation (slower)

References

A Comparative Structural Analysis of Bicyclo[1.1.1]pentane Ligands in Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a compelling bioisostere for the para-substituted phenyl ring in modern drug design. Its rigid, three-dimensional structure offers a unique geometric profile that can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while maintaining or even improving biological activity. This guide provides a comparative analysis of a BCP-containing ligand and its phenyl-substituted analog, focusing on their structural interactions with the target protein, Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), a key enzyme implicated in atherosclerosis.

Performance Comparison: BCP vs. Phenyl Analogues

The replacement of a phenyl ring with a BCP core in inhibitors of Lp-PLA2 has been shown to be a successful strategy to improve drug-like properties without compromising potency. A key example is the comparison between the well-studied inhibitor darapladib and its BCP-containing counterpart.

ParameterDarapladib (Phenyl Analogue)BCP AnalogueFold Improvement
PDB ID 5I9I5LP1-
pIC50 10.29.40.86x
ChromLogD7.4 6.37.00.9x
Kinetic Solubility (µM) 8749.25x
Artificial Membrane Permeability (nm/s) 2307053.07x

Table 1: Comparison of physicochemical and potency data for darapladib and its BCP analogue targeting Lp-PLA2. While there is a slight decrease in potency (pIC50), the BCP analogue shows significant improvements in kinetic solubility and membrane permeability.

Structural Insights from X-ray Crystallography

The crystal structures of Lp-PLA2 in complex with both darapladib (PDB: 5I9I) and its BCP-containing analogue (PDB: 5LP1) reveal a similar binding mode. The BCP moiety effectively mimics the spatial orientation of the para-substituted phenyl ring, positioning the critical pharmacophoric elements in the active site. The overlay of the two structures demonstrates that the BCP core serves as a rigid scaffold, maintaining the necessary vector for the substituents to engage in key interactions with the protein.

Experimental Protocols

X-ray Crystallography of Lp-PLA2 in complex with BCP inhibitor (PDB: 5LP1)

Protein Expression and Purification: Human Lp-PLA2 was expressed in E. coli and purified using affinity and size-exclusion chromatography to >95% purity.

Crystallization: Crystals of the Lp-PLA2-BCP inhibitor complex were grown using the hanging drop vapor diffusion method at 20°C. The reservoir solution contained 0.1 M MES pH 6.5, 25% PEG 3350, and 0.2 M ammonium sulfate. The protein solution was at a concentration of 10 mg/mL and was pre-incubated with a 5-fold molar excess of the BCP inhibitor.

Data Collection and Processing: X-ray diffraction data were collected at a synchrotron source. The crystals diffracted to a resolution of 1.91 Å. Data were processed using standard crystallographic software packages for indexing, integration, and scaling.

Structure Solution and Refinement: The structure was solved by molecular replacement using a previously determined structure of Lp-PLA2 as a search model. The BCP inhibitor was then built into the electron density maps, and the complex was refined to final R-work and R-free values of 0.18 and 0.22, respectively.

General Protocol for Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS).

Sample Preparation:

  • The protein and ligand are extensively dialyzed against the same buffer to ensure a perfect match of buffer composition.

  • The concentrations of the protein and ligand are accurately determined. Typically, the protein is in the cell at a concentration of 10-50 µM, and the ligand is in the syringe at a 10-20 fold higher concentration.

Titration:

  • The sample cell containing the protein solution is placed in the calorimeter.

  • The syringe containing the ligand solution is placed in the injection port.

  • A series of small injections of the ligand into the protein solution are performed. The heat change associated with each injection is measured.

Data Analysis:

  • The heat of dilution is determined by injecting the ligand into the buffer alone and is subtracted from the experimental data.

  • The integrated heat data are plotted against the molar ratio of ligand to protein.

  • The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

Visualizing the Impact of BCP in Drug Discovery

The integration of BCP scaffolds into the drug discovery pipeline represents a strategic shift from traditional "flat" aromatic structures towards more three-dimensional molecules with improved properties.

Drug_Discovery_Workflow cluster_traditional Traditional Phenyl-based Approach cluster_bcp BCP-based Approach Start_T Hit Identification (Phenyl-containing) Lead_Opt_T Lead Optimization (Poor Solubility, Metabolic Instability) Start_T->Lead_Opt_T High Lipophilicity Candidate_T Drug Candidate (Suboptimal Properties) Lead_Opt_T->Candidate_T Iterative Analogs Start_B Hit Identification (BCP Bioisostere) Lead_Opt_B Lead Optimization (Improved Physicochemical Properties) Start_B->Lead_Opt_B Increased 3D Character Candidate_B Drug Candidate (Enhanced Properties) Lead_Opt_B->Candidate_B Fewer Iterations Initial_Target Target Validation Initial_Target->Start_T Initial_Target->Start_B

Figure 1. A simplified workflow comparing traditional drug discovery with a BCP-focused approach, highlighting the potential for improved properties and a more efficient optimization process.

The role of Lp-PLA2 in atherosclerosis provides a clear signaling context for the action of these inhibitors. By blocking Lp-PLA2, the production of pro-inflammatory lipids is reduced, thereby mitigating the inflammatory cascade that contributes to plaque formation and instability.

Lp_PLA2_Signaling_Pathway LDL Low-Density Lipoprotein (LDL) Ox_LDL Oxidized LDL LDL->Ox_LDL Oxidative Stress Lp_PLA2 Lp-PLA2 Ox_LDL->Lp_PLA2 Binds to LysoPC Lysophosphatidylcholine (Lyso-PC) Lp_PLA2->LysoPC Hydrolyzes ox-PL Ox_FA Oxidized Fatty Acids Lp_PLA2->Ox_FA Hydrolyzes ox-PL Inflammation Inflammation LysoPC->Inflammation Ox_FA->Inflammation Atherosclerosis Atherosclerotic Plaque Formation Inflammation->Atherosclerosis Inhibitor BCP/Phenyl Inhibitor Inhibitor->Lp_PLA2 Inhibits

Figure 2. The signaling pathway of Lp-PLA2 in atherosclerosis and the point of intervention for BCP and phenyl-based inhibitors.

A Comparative Rigidity Analysis of Bicyclo[1.1.1]pentane, Piperidine, and Piperazine Linkers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular linkers is a critical decision in the design of novel therapeutics. The rigidity and conformational preferences of these linkers significantly influence a molecule's three-dimensional shape, binding affinity, and pharmacokinetic properties. This guide provides an objective comparison of the rigidity of bicyclo[1.1.1]pentane (BCP) linkers with two commonly used heterocyclic scaffolds: piperidine and piperazine. This analysis is supported by experimental and computational data to inform strategic decisions in drug design.

Bicyclo[1.1.1]pentane has emerged as a valuable rigid linker in medicinal chemistry, often employed as a bioisostere for para-substituted phenyl rings.[1][2] Its unique cage-like structure imparts a high degree of conformational constraint. In contrast, piperidine and piperazine are six-membered saturated heterocycles that exhibit greater conformational flexibility, primarily through ring inversion. Understanding the quantitative differences in the rigidity of these linkers is crucial for modulating the spatial orientation of pharmacophoric groups and optimizing drug-target interactions.

Quantitative Comparison of Molecular Rigidity

The rigidity of a molecular linker can be quantified by the energy barriers to conformational changes, such as bond rotation or ring inversion. Higher energy barriers indicate a more rigid structure. The following table summarizes key quantitative data from computational and experimental studies that allow for a direct comparison of the rigidity of BCP, piperidine, and piperazine.

LinkerConformational ProcessEnergy Barrier (kcal/mol)MethodReference
Bicyclo[1.1.1]pentane (BCP) Rotation of bridgehead substituent (BCP-aryl bond)26.0DFT Calculation[3]
Piperidine Ring Inversion~9.6NMR Spectroscopy[4]
Nitrogen Inversion~4.8NMR Spectroscopy[5]
Piperazine Ring Inversion (N,N'-dimethylpiperazine)13.3NMR Spectroscopy[4]
Conformational Energy Difference (diaxial vs. diequatorial)8.3Computational[6]

Note: The rotational barrier for a BCP-aryl bond is presented as a strong indicator of the high energy required to alter the orientation of a substituent on the BCP core. The actual barrier for a smaller substituent may vary but is expected to be substantial due to the rigid cage structure.

Structural Rigidity: A Visual Comparison

The inherent structural differences between BCP, piperidine, and piperazine dictate their conformational flexibility. BCP's fused ring system locks the bridgehead substituents in a fixed, linear orientation. Conversely, piperidine and piperazine can adopt multiple chair and boat conformations through ring flipping.

cluster_BCP Bicyclo[1.1.1]pentane (BCP) cluster_Piperidine Piperidine cluster_Piperazine Piperazine BCP Rigid Cage (Fixed Substituent Orientation) Piperidine_Chair1 Chair Conformation 1 Piperidine_Chair2 Chair Conformation 2 Piperidine_Chair1->Piperidine_Chair2 Ring Inversion Piperidine_Chair2->Piperidine_Chair1 Piperazine_Chair1 Chair Conformation 1 (ee) Piperazine_Chair2 Chair Conformation 2 (aa) Piperazine_Chair1->Piperazine_Chair2 Ring Inversion Piperazine_Chair2->Piperazine_Chair1

Figure 1. Conformational behavior of BCP, piperidine, and piperazine.

Experimental and Computational Methodologies

The determination of molecular rigidity relies on a combination of experimental techniques and computational modeling.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR (DNMR) is a powerful experimental technique for quantifying the energy barriers of conformational exchange processes that occur on the NMR timescale.

Protocol for Determining Ring Inversion Barrier of Piperidine:

  • Sample Preparation: A solution of piperidine (or a substituted derivative) is prepared in a low-freezing point solvent, such as deuterated chloroform (CDCl₃) or dichlorofluoromethane (Freon-21). The concentration is typically in the range of 10-50 mM.

  • Low-Temperature NMR Analysis: A series of ¹H NMR spectra are acquired over a range of decreasing temperatures. As the temperature is lowered, the rate of ring inversion slows down.

  • Coalescence Temperature Determination: The temperature at which the separate signals for the axial and equatorial protons broaden and merge into a single peak is known as the coalescence temperature (Tc).

  • Lineshape Analysis: A more rigorous analysis involves simulating the NMR lineshapes at various temperatures to extract the rate constants (k) for the inversion process.

  • Eyring Equation Application: The Gibbs free energy of activation (ΔG‡), which represents the energy barrier to inversion, is then calculated from the rate constant at the coalescence temperature using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)] where R is the gas constant.

X-Ray Crystallography

X-ray crystallography provides a static, high-resolution three-dimensional structure of a molecule in its crystalline state. While it does not directly measure dynamic processes, it provides precise bond lengths, bond angles, and dihedral angles that are essential for validating computational models and understanding the preferred conformation.

Experimental Workflow for X-ray Crystal Structure Determination:

  • Crystallization: Single crystals of the compound of interest are grown by slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of scattered X-rays is recorded on a detector as the crystal is rotated.[5][7]

  • Data Processing: The intensities and positions of the diffraction spots are integrated and corrected for various experimental factors.

  • Structure Solution: The initial phases of the structure factors are determined using methods such as direct methods or Patterson methods.

  • Structure Refinement: An atomic model is built into the resulting electron density map and refined against the experimental data to yield the final, accurate molecular structure.[1]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for calculating the potential energy surface of a molecule and determining the energy barriers associated with conformational changes.

Protocol for Calculating Rotational Energy Barriers:

  • Model Building: The 3D structure of the molecule is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

  • Potential Energy Surface Scan: A relaxed potential energy surface scan is performed by systematically rotating a specific dihedral angle (e.g., the bond connecting a substituent to the linker) in small increments (e.g., 10 degrees). At each step, the energy of the molecule is calculated while allowing the rest of the molecule to relax.

  • Energy Profile Analysis: The calculated energies are plotted against the dihedral angle to generate a rotational energy profile. The energy difference between the lowest energy conformation (ground state) and the highest energy conformation (transition state) corresponds to the rotational energy barrier.

cluster_exp Experimental Methods cluster_comp Computational Methods NMR Dynamic NMR Spectroscopy Data Quantitative Rigidity Data NMR->Data Energy Barriers Xray X-Ray Crystallography Xray->Data Conformational Preferences DFT Density Functional Theory (DFT) DFT->Data Potential Energy Surfaces

Figure 2. Methodologies for determining molecular rigidity.

Conclusion

The data presented unequivocally demonstrates that the bicyclo[1.1.1]pentane linker possesses a significantly more rigid framework compared to the conformationally flexible piperidine and piperazine rings. The high rotational barrier associated with substituents on the BCP core, a consequence of its strained, cage-like structure, severely restricts conformational freedom. In contrast, the lower energy barriers for ring and nitrogen inversion in piperidine and piperazine allow for a dynamic equilibrium of different chair and boat conformations.

For drug discovery applications where a precise and fixed spatial arrangement of pharmacophores is desired to maximize target engagement and selectivity, the BCP linker is a superior choice. Conversely, when a degree of conformational flexibility is necessary to accommodate binding to a dynamic protein pocket or to optimize physicochemical properties, piperidine and piperazine may be more suitable scaffolds. The choice between these linkers should be guided by a thorough understanding of the structure-activity relationship and the specific requirements of the biological target.

References

NMR characterization to confirm the structure of functionalized bicyclo[1.1.1]pentanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a valuable bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes. Its unique three-dimensional structure can impart improved physicochemical properties to drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful synthesis and functionalization of these rigid cage structures. This guide provides a comparative analysis of NMR characterization techniques for functionalized BCPs, supported by experimental data and protocols.

The BCP Fingerprint: Interpreting NMR Spectra

The highly symmetrical and strained structure of the BCP core gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The bridgehead protons and carbons, as well as the methylene bridge protons, exhibit distinct chemical shifts and coupling patterns that are sensitive to the nature of the substituents at the bridgehead positions (C1 and C3).

¹H NMR Spectroscopy

In an unsubstituted BCP, the bridgehead protons typically appear as a septet around 2.5 ppm, while the methylene protons resonate as a singlet around 1.9 ppm. Functionalization at the bridgehead positions leads to predictable changes in these chemical shifts. Electron-withdrawing groups will generally deshield the adjacent protons, shifting their signals downfield, while electron-donating groups will cause an upfield shift.

A key feature in the ¹H NMR spectra of 1,3-disubstituted BCPs is the long-range coupling between the bridgehead protons and the protons of the substituents. This through-space coupling, often denoted as J, provides crucial information for assigning the stereochemistry and confirming the connectivity of the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of the parent BCP shows two signals: one for the bridgehead carbons (C1 and C3) at approximately 23 ppm and another for the methylene carbons (C2, C4, and C5) at around 50 ppm. Similar to ¹H NMR, the chemical shifts of the bridgehead carbons are significantly influenced by the electronic properties of the substituents.

Comparative NMR Data of Functionalized BCPs

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for various functionalized BCPs, compiled from published literature. These values can serve as a reference for researchers in the structural elucidation of novel BCP derivatives.

Functional Group (at C1)Bridgehead Proton (H1) Chemical Shift (ppm)Methylene Proton (H2/4/5) Chemical Shift (ppm)
-H~2.45 (septet)~1.85 (singlet)
-CH₃~1.1 (singlet, methyl)~1.5 (singlet)
-COOH-~2.1-2.4 (singlet)
-COOCH₃-~2.3 (singlet)
-I-~2.3-3.0 (singlet)
-F-~2.0 (doublet)
-NHBoc-~2.2-2.3 (singlet)

Table 1: Representative ¹H NMR Chemical Shifts for 1-Substituted Bicyclo[1.1.1]pentanes.

Functional Group (at C1)Bridgehead Carbon (C1) Chemical Shift (ppm)Methylene Carbon (C2/4/5) Chemical Shift (ppm)Bridgehead Carbon (C3) Chemical Shift (ppm)
-H~23.5~50.5~23.5
-CH₃~17-18~52-54~35-36
-COOH~37-38~51-52~170-171
-COOCH₃~45-46~51-52~170-171
-I~-5 to -6~60-62~60-62
-F~74-75 (d, J ≈ 329 Hz)~55-56 (d, J ≈ 22 Hz)~28 (d, J ≈ 48 Hz)
-NHBoc~39-40~55 (d, J ≈ 20 Hz)~76-77 (d, J ≈ 316 Hz)

Table 2: Representative ¹³C NMR Chemical Shifts for 1-Substituted Bicyclo[1.1.1]pentanes. [1][2][3]

Experimental Protocols

General NMR Sample Preparation
  • Weigh approximately 5-10 mg of the functionalized BCP derivative.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

NMR Data Acquisition

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. Standard pulse sequences are used for routine characterization. For more detailed structural analysis, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-proton and proton-carbon correlations, respectively.

Visualizing BCP Functionalization and Characterization

The following diagrams illustrate the general structure of a functionalized BCP and a typical workflow for its characterization.

Caption: General structure of a 1,3-disubstituted bicyclo[1.1.1]pentane.

BCP_Characterization_Workflow BCP Characterization Workflow Synthesis Synthesis of Functionalized BCP Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MassSpec Mass Spectrometry (HRMS) Purification->MassSpec Xray X-ray Crystallography (if crystalline) Purification->Xray Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MassSpec->Structure_Confirmation Xray->Structure_Confirmation

Caption: A typical workflow for the synthesis and structural characterization of BCPs.

Comparison with Alternative Techniques

While NMR is the primary tool for the routine structural confirmation of functionalized BCPs in solution, other techniques provide complementary information.

  • X-ray Crystallography: For crystalline BCP derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and solid-state conformation.[4][5] This method is considered the "gold standard" for absolute structure proof but is contingent on obtaining suitable crystals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized BCP by providing a highly accurate mass measurement.[1][3][6] Fragmentation patterns observed in MS/MS experiments can also offer insights into the structure and connectivity of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups (e.g., C=O, O-H, N-H) within the functionalized BCP, complementing the information obtained from NMR.

References

Bicyclo[1.1.1]pentane in Vivo: A Comparative Guide to Efficacy in Drug Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning to the bicyclo[1.1.1]pentane (BCP) scaffold as a bioisosteric replacement for the ubiquitous para-substituted phenyl ring. This strategic substitution has demonstrated the potential to significantly enhance the in vivo efficacy and pharmacokinetic profiles of drug candidates. This guide provides an objective comparison of the in vivo performance of BCP-containing drugs against their phenyl-ring-containing counterparts, supported by experimental data and detailed methodologies.

The rigid, three-dimensional structure of the BCP scaffold offers several advantages over the planar phenyl ring. Its introduction into a drug molecule can lead to improved solubility, greater metabolic stability, and enhanced membrane permeability, all of which are critical factors for in vivo success. These benefits have been observed across a range of therapeutic areas, from oncology to neuroscience and local anesthesia.

Comparative In Vivo Efficacy Data

The following tables summarize the quantitative in vivo data for several classes of drugs where a para-substituted phenyl ring has been replaced by a BCP scaffold.

Table 1: γ-Secretase Inhibitors for Alzheimer's Disease
CompoundAnimal ModelDoseRoute of AdministrationKey In Vivo Efficacy MetricResult
BMS-708,163 (Phenyl Analogue)Rat10 mg/kgOralBrain Aβ40 ReductionSignificant reduction
BCP Analogue of BMS-708,163 MouseNot specifiedOralOral Absorption (AUC)~4-fold higher than BMS-708,163[1]

The BCP analogue of the γ-secretase inhibitor BMS-708,163 demonstrated significantly improved oral absorption in mice, suggesting enhanced bioavailability compared to its phenyl counterpart[1].

Table 2: Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy
CompoundAnimal ModelDoseRoute of AdministrationKey In Vivo Efficacy MetricResult
Phenyl Analogue (Compound 1) Not specifiedNot specifiedNot specifiedPharmacokinetic ProfileLacked desired profile due to amide hydrolysis[2]
BCP Analogue (Compound 2) Not specifiedNot specifiedNot specifiedPharmacokinetic ProfileFavorable overall profile with mitigated amide hydrolysis[2]

Replacement of the central phenyl ring with a BCP bioisostere in an IDO1 inhibitor effectively addressed the issue of amide hydrolysis, leading to a significantly improved pharmacokinetic profile[2].

Table 3: PARP Inhibitors for Cancer Therapy
CompoundAnimal ModelDoseRoute of AdministrationKey In Vivo Efficacy MetricResult
Olaparib (Reference)Not specifiedNot specifiedNot specifiedPARP7 InhibitionInactive
BCP-based Olaparib Derivative (B3) CT26 Syngeneic Mouse ModelNot specifiedNot specifiedIn vivo Antitumor EfficacyRobust antitumor efficacy[3]

A novel BCP-based derivative of Olaparib, compound B3, not only exhibited potent dual inhibition of PARP1 and PARP7 but also demonstrated robust in vivo antitumor efficacy in a CT26 syngeneic mouse model[3]. This highlights the potential of the BCP scaffold to introduce novel pharmacological activities.

Table 4: Local Anesthetics
CompoundAnimal ModelDoseRoute of AdministrationKey In Vivo Efficacy MetricResult
Benzocaine (Phenyl Analogue)CD-1 Female Mice130 mg/mlSubcutaneousAntinociceptive Effect (Tail Flick Test)Significant analgesic activity
BCP Analogue of Benzocaine CD-1 Female Mice130 mg/mlSubcutaneousAntinociceptive Effect (Tail Flick Test)Demonstrated clear analgesic activity, though less potent than Benzocaine[4][5]

The BCP analogue of Benzocaine, while showing slightly reduced potency, still exhibited clear analgesic activity in the tail flick test, confirming the BCP scaffold as a viable bioisostere for the phenyl ring in this application[4][5].

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to allow for replication and further investigation.

γ-Secretase Inhibitor in Rat Brain Aβ40 Reduction Model
  • Animal Model: Female Sprague-Dawley rats.

  • Drug Administration: BMS-708,163 was administered orally at a dose of 10 mg/kg.

  • Sample Collection: Brain, plasma, and cerebrospinal fluid were collected at various time points post-dose.

  • Efficacy Measurement: Aβ40 levels in the collected samples were quantified using an ELISA assay.

  • Statistical Analysis: Data were analyzed to determine the extent and duration of Aβ40 reduction compared to vehicle-treated controls.

PARP Inhibitor in CT26 Syngeneic Mouse Model
  • Animal Model: BALB/c mice bearing CT26 colon carcinoma tumors.

  • Drug Administration: The BCP-based Olaparib derivative (B3) was administered to the tumor-bearing mice. The precise dosing and schedule were not detailed in the provided abstract.

  • Efficacy Measurement: Tumor growth inhibition was monitored over time. Infiltration of CD8+ T cells into the tumor microenvironment was also assessed.

  • Mechanism of Action Studies: In vitro studies were conducted to confirm the activation of the cGAS-STING pathway and upregulation of IFN-β and CXCL10 expression.

Local Anesthetic in Mouse Tail Flick Test
  • Animal Model: 2-month-old CD-1 female mice[4][5].

  • Drug Administration: Benzocaine and its BCP analogue were administered subcutaneously at a concentration of 130 mg/ml (50 µL) 2 cm distally from the tail base[4].

  • Efficacy Measurement: The antinociceptive effect was measured using the "tail flick test," where the tail is exposed to a localized infrared heat source. The latency for the mouse to flick its tail was recorded at 5, 10, 15, 30, 60, 120, and 180 minutes after injection[4]. A cut-off time of 12 seconds was used to prevent tissue damage[4].

  • Statistical Analysis: The time course of the antinociceptive effect and the area under the curve (AUC) of the withdrawal latency were compared between the treatment groups and a vehicle control group.

Visualizing the Rationale and Workflow

The following diagrams illustrate the underlying concepts and experimental processes discussed in this guide.

Signaling_Pathway Conceptual Advantage of BCP Scaffold cluster_properties Key Physicochemical Improvements Phenyl Ring Phenyl Ring Drug Candidate Drug Candidate Phenyl Ring->Drug Candidate Traditional Approach BCP Scaffold BCP Scaffold BCP Scaffold->Drug Candidate Bioisosteric Replacement Improved Properties Improved Properties Enhanced In Vivo Efficacy Enhanced In Vivo Efficacy Improved Properties->Enhanced In Vivo Efficacy Solubility Solubility Improved Properties->Solubility Metabolic Stability Metabolic Stability Improved Properties->Metabolic Stability Permeability Permeability Improved Properties->Permeability Drug Candidate->Improved Properties Leads to

Caption: Advantage of BCP as a Phenyl Ring Bioisostere.

Experimental_Workflow In Vivo Efficacy Testing Workflow cluster_setup Pre-clinical Model Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal Model Selection Animal Model Selection Tumor Implantation / Disease Induction Tumor Implantation / Disease Induction Animal Model Selection->Tumor Implantation / Disease Induction Drug Administration Drug Administration Tumor Implantation / Disease Induction->Drug Administration Vehicle Control Vehicle Control Tumor Implantation / Disease Induction->Vehicle Control Efficacy Measurement Efficacy Measurement Drug Administration->Efficacy Measurement Vehicle Control->Efficacy Measurement Pharmacokinetic Analysis Pharmacokinetic Analysis Efficacy Measurement->Pharmacokinetic Analysis Statistical Comparison Statistical Comparison Pharmacokinetic Analysis->Statistical Comparison Conclusion Conclusion Statistical Comparison->Conclusion

Caption: General Workflow for In Vivo Efficacy Studies.

References

head-to-head comparison of PROTACs with bicyclo[1.1.1]pentane and flexible alkyl linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These bifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical component of a PROTAC's architecture is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker, whether rigid or flexible, profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of PROTACs featuring rigid bicyclo[1.1.1]pentane (BCP) linkers and those with traditional flexible alkyl linkers, supported by experimental data and detailed methodologies.

The Tale of Two Linkers: Rigidity vs. Flexibility

The choice between a rigid and a flexible linker is a crucial decision in PROTAC design, with each offering a distinct set of advantages and disadvantages.

Flexible Alkyl Linkers , composed of simple hydrocarbon chains, have been a mainstay in early PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.[1] Their conformational freedom allows the PROTAC to adopt multiple orientations, which can be advantageous in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[2] However, this flexibility can also come at a cost. The entropic penalty associated with constraining a highly flexible linker into a single bioactive conformation upon ternary complex formation can reduce the overall stability of the complex.[3] Furthermore, long, hydrophobic alkyl chains can contribute to poor aqueous solubility and undesirable physicochemical properties.[]

Bicyclo[1.1.1]pentane (BCP) Linkers have emerged as a compelling class of rigid linkers. The BCP cage is a non-planar, saturated hydrocarbon that can serve as a bioisostere for a para-substituted phenyl ring but with improved physicochemical properties.[5] Its rigid, linear geometry can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[6] This can lead to enhanced degradation potency. Moreover, the introduction of the three-dimensional BCP scaffold can improve aqueous solubility and metabolic stability compared to their flat aromatic counterparts or long alkyl chains.[5] However, the synthesis of BCP-containing linkers can be more complex, and their rigidity may, in some cases, hinder the formation of a productive ternary complex if the geometry is not optimal.

Quantitative Data Presentation

Direct head-to-head comparisons of PROTACs where only the linker is swapped between a BCP and a flexible alkyl chain within the same study are limited in the published literature. Therefore, the following tables present illustrative data from different studies targeting the same protein to highlight the potential differences in performance. It is crucial to interpret this cross-study comparison with caution, as experimental conditions can vary significantly.

Case Study 1: BRD4 Degraders

Bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation.

PROTAC (Linker Type)E3 Ligase LigandTarget LigandDC50DmaxCell LineReference
dBET6 (Flexible Alkyl) Pomalidomide (CRBN)JQ118 nM>95%Jurkat[7]
Compound with Rigid Linker VHLJQ1 Analog60 nM>90%MDA-MB-231[8]

Note: The "Compound with Rigid Linker" in the table above utilizes a piperazine-containing rigid linker, which shares the principle of conformational restriction with BCP linkers.

Case Study 2: Androgen Receptor (AR) Degraders

The androgen receptor is a key target in the treatment of prostate cancer.

PROTAC (Linker Type)E3 Ligase LigandTarget LigandDC50DmaxCell LineReference
ARD-2051 (Flexible Alkyl/Ether) CRBN LigandAR Antagonist0.6 nM>90%LNCaP[9]
ARD-69 (Rigid Piperazine-based) VHL LigandAR Antagonist0.86 nM>95%LNCaP[10]

Note: ARD-69 contains a rigid piperazine-based linker. While not a BCP linker, it serves to illustrate the potency that can be achieved with a more constrained linker architecture.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow Synthesis PROTAC Synthesis (with BCP or Alkyl Linker) Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture PAMPA Permeability Assay (e.g., PAMPA) Synthesis->PAMPA PK_Studies In Vivo Pharmacokinetic Studies Synthesis->PK_Studies Western_Blot Western Blot Analysis (DC50 & Dmax) Cell_Culture->Western_Blot Co_IP Co-Immunoprecipitation (Ternary Complex Formation) Cell_Culture->Co_IP Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis Co_IP->Data_Analysis PAMPA->Data_Analysis PK_Studies->Data_Analysis

Caption: A generalized experimental workflow for comparing PROTACs.

Experimental Protocols

Synthesis of a Bicyclo[1.1.1]pentane (BCP)-Containing PROTAC Linker (Illustrative)

This protocol describes a general strategy for the synthesis of a BCP-containing linker that can be incorporated into a PROTAC.

Materials:

  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

  • Oxalyl chloride

  • Appropriate amine-containing building blocks for warhead and E3 ligase ligand attachment

  • Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in DCM, add oxalyl chloride and a catalytic amount of DMF. Stir the reaction at room temperature until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the diacid chloride.

  • Mono-amidation: Dissolve the diacid chloride in DCM and cool to 0°C. Add a solution of the first amine-containing building block (e.g., a protected amine linker for subsequent attachment to the warhead) dropwise. Allow the reaction to warm to room temperature and stir until completion. Purify the mono-amido-BCP-carboxylic acid by column chromatography.

  • Second Amidation: Activate the remaining carboxylic acid of the mono-amido-BCP using a coupling reagent (e.g., HATU, HOBt) in the presence of a base (e.g., DIPEA). Add the second amine-containing building block (e.g., the E3 ligase ligand) and stir at room temperature until the reaction is complete.

  • Purification: Purify the final BCP-containing linker or PROTAC precursor by column chromatography or preparative HPLC.

Western Blot for Determination of DC50 and Dmax

This protocol is a fundamental assay to quantify the degradation of the target protein.[11]

Materials:

  • Cultured cells expressing the protein of interest (POI)

  • PROTAC stock solutions (e.g., 10 mM in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the POI signal to the loading control.

  • Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the PROTAC-induced interaction between the target protein and the E3 ligase.[11]

Materials:

  • Cells treated with PROTAC or vehicle control

  • Co-IP lysis buffer

  • Antibody against the target protein or E3 ligase

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer or SDS-PAGE sample buffer

Procedure:

  • Cell Lysis: Lyse the treated cells with Co-IP lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against either the POI or the E3 ligase overnight at 4°C.

  • Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the POI, the E3 ligase, and the PROTAC-binding component (if an antibody is available) to confirm the presence of all three components in the complex.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.[12]

Materials:

  • 96-well filter plates and acceptor plates

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS)

  • PROTAC stock solutions

  • LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Assay Setup: Add buffer to the acceptor plate wells. Add the PROTAC solution to the donor plate wells.

  • Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 4-16 hours).[12]

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Papp) to determine the rate of passive diffusion.

Conclusion

The choice between a rigid bicyclo[1.1.1]pentane linker and a flexible alkyl linker is a critical decision in PROTAC design that requires a careful balance of competing factors. Flexible alkyl linkers offer synthetic simplicity and conformational adaptability, which can be beneficial for initial screening and identifying productive ternary complexes. However, they may suffer from poor physicochemical properties and an entropic penalty upon binding. In contrast, rigid BCP linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and improved drug-like properties such as solubility and metabolic stability.

The optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic approach to linker design, exploring a range of lengths, compositions, and rigidities, is essential for the development of potent and effective protein-degrading therapeutics. The experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of different linker-containing PROTACs, enabling researchers to make data-driven decisions in the pursuit of novel medicines.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate (CAS No. 1638767-25-5). Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research. This guide offers procedural, step-by-step guidance to address your operational questions, establishing a foundation of trust in safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure. This compound is also known to be air-sensitive.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to the solid powder form of the compound.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and change them frequently, especially if contamination is suspected.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosolization.

Standard Operating Procedure for Handling

A systematic approach to handling this compound is crucial for safety and experimental success.

Pre-Handling Preparation
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of the compound to be used and the potential for exposure.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the handling area.

  • Work Area Preparation: All handling of this compound should be performed within a certified chemical fume hood to mitigate inhalation risks.

Handling the Compound
  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to prevent the dispersion of dust.

  • Transfer: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid. Avoid creating dust.

  • Inert Atmosphere: Given that the compound is air-sensitive, for reactions requiring anhydrous or oxygen-free conditions, handle the compound under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate the work area, including the balance and any equipment used, with an appropriate solvent (e.g., ethanol) followed by soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Operational Workflow for Handling this compound cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound in Hood prep_area->handle_weigh handle_transfer Transfer Compound handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon post_wash Wash Hands post_decon->post_wash post_store Store Compound post_wash->post_store Emergency Response Logic cluster_actions Immediate Actions exposure Accidental Exposure Occurs eye Eye Contact: Flush with water for 15 min. exposure->eye skin Skin Contact: Wash with soap and water. exposure->skin inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Rinse mouth, do not induce vomiting. exposure->ingestion seek_medical Seek Immediate Medical Attention eye->seek_medical skin->seek_medical inhalation->seek_medical ingestion->seek_medical

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.